5-Bromoindole-3-carboxaldehyde
Description
The exact mass of the compound 5-Bromo-1H-indole-3-carbaldehyde is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 66831. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-bromo-1H-indole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO/c10-7-1-2-9-8(3-7)6(5-12)4-11-9/h1-5,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEENKJZANBYXNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=CN2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80236562 | |
| Record name | 5-Bromoindole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80236562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
877-03-2 | |
| Record name | 5-Bromoindole-3-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=877-03-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromoindole-3-carbaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000877032 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 877-03-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66831 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Bromoindole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80236562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromoindole-3-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.713 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 5-Bromoindole-3-carboxaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction: 5-Bromoindole-3-carboxaldehyde is a halogenated derivative of indole-3-carboxaldehyde, a versatile heterocyclic compound.[1] The presence of a bromine atom at the 5-position and an aldehyde group at the 3-position of the indole ring imparts unique reactivity and significant biological activity to the molecule.[2] This compound serves as a crucial building block and key intermediate in the synthesis of a wide array of biologically active molecules, including pharmaceuticals, agrochemicals, and materials for organic electronics.[3][4] Its structural features make it a compound of great interest in medicinal chemistry and drug discovery, with demonstrated potential in the development of anticancer, antimicrobial, and antiviral agents.[3][5] This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and applications of this compound.
Core Chemical and Physical Properties
This compound is a solid, crystalline powder at room temperature.[3] Its appearance can range from white to pink, light brown, beige, or even orange to green, depending on its purity and storage conditions.[3]
Table 1: Identification and Structural Data
| Identifier | Value |
| IUPAC Name | 5-bromo-1H-indole-3-carbaldehyde[6] |
| Synonyms | 5-Bromo-3-formylindole, 5-Bromo-1H-indole-3-carbaldehyde[2][4] |
| CAS Number | 877-03-2[4][6][7] |
| Molecular Formula | C₉H₆BrNO[3][6][7][8] |
| Molecular Weight | 224.05 - 224.06 g/mol [3][7][8][9] |
| Exact Mass | 222.963277 g/mol [3][10] |
| InChI Key | PEENKJZANBYXNB-UHFFFAOYSA-N[6][7][9] |
| SMILES | BrC1=CC=C2NC=C(C=O)C2=C1[6] |
Table 2: Physicochemical Properties
| Property | Value |
| Melting Point | 200-208 °C (Lit.)[3][6][7][8][9] |
| Boiling Point | 395.5 ± 22.0 °C at 760 mmHg (Predicted)[3][8][9] |
| Density | 1.727 ± 0.06 g/cm³ (Predicted)[3][8] |
| Flash Point | 193 °C[8] |
| Solubility | Limited solubility in water; Soluble in organic solvents like DMSO and DMF.[3][11] |
| LogP (Lipophilicity) | 2.42 - 2.66 (Computationally Predicted)[3] |
| Topological Polar Surface Area (TPSA) | 42.1 Ų (Good membrane permeability predicted)[3] |
| Storage Temperature | 0-8 °C, under inert gas (e.g., Nitrogen or Argon).[4][9][12][13] |
Table 3: Spectral Data
| Spectrum Type | Key Data Points |
| ¹H NMR (400 MHz, DMSO-d6) | δ 12.31 (s, 1H), 9.93 (s, 1H), 8.35 (s, 1H), 8.22 (s, 1H), 7.49 (d, J = 8.6 Hz, 1H), 7.40 (dd, J = 8.6, 2.0 Hz, 1H)[1] |
| ¹³C NMR (101 MHz, DMSO-d6) | δ 185.15, 139.29, 135.75, 126.06, 125.89, 122.91, 117.43, 114.82, 114.57[1] |
| Mass Spectrometry (EI-MS) | m/z (%): 225 (97), 224 (98), 223 (100, M+), 196 (18), 167 (14), 143 (41), 115 (70), 87 (58)[1] |
| Infrared (IR) | Conforms to structure.[6] A related study on indole-3-carboxaldehyde derivatives showed C=O stretching around 1601-1663 cm⁻¹.[14] |
Synthesis and Experimental Protocols
Several synthetic routes to this compound have been established, most commonly involving the bromination and formylation of an indole precursor.
Common Synthetic Strategies
-
Bromination of Indole Derivatives : This approach involves introducing the bromine atom onto the indole ring system using brominating agents such as N-bromosuccinimide (NBS) or elemental bromine.[3]
-
Formylation Reactions : The aldehyde group is typically introduced at the C-3 position via formylation methods like the Vilsmeier-Haack reaction, which uses a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).[3]
-
Multi-step Synthesis from Indole : A common laboratory and industrial approach involves a sequence of protection, bromination, and formylation steps to achieve the desired product with high regioselectivity.[3][15]
Detailed Experimental Protocol: Synthesis from 5-Bromoindole
The following protocol describes the formylation of 5-bromoindole.[1]
Materials:
-
5-bromoindole (1.0 mmol)
-
Hexamethylenetetramine (1.0 mmol, 0.140 g)
-
N,N-dimethylformamide (DMF) (2 mL)
-
Crystalline aluminum trichloride (0.05 mmol, 0.012 g)
-
Ethyl acetate
-
Saturated brine solution
-
2 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
n-hexane
Procedure:
-
Reaction Setup : To a 50 mL round-bottom flask, add 5-bromoindole and hexamethylenetetramine. Add DMF and stir with a magnetic stirrer until all solids are dissolved.
-
Catalyst Addition & Reflux : Add crystalline aluminum trichloride to the mixture and attach a reflux condenser. Heat the reaction mixture to 120°C.
-
Reaction Monitoring : Monitor the progress of the reaction using Thin-Layer Chromatography (TLC). After approximately 8 hours, cool the reaction to room temperature, resulting in a suspension.
-
Workup & Extraction : Filter the suspension through a funnel packed with diatomaceous earth, washing the filter cake thoroughly with ethyl acetate. Combine the filtrates, dilute with 15 mL of saturated brine, and separate the layers. Extract the aqueous layer three times with 10 mL of ethyl acetate each time.
-
Washing : Combine all organic layers and wash sequentially with 10 mL of 2 M hydrochloric acid, 10 mL of saturated sodium bicarbonate solution, and finally with 10 mL of saturated brine.[1]
-
Drying and Concentration : Dry the washed ethyl acetate layer over anhydrous sodium sulfate. Filter to remove the drying agent and concentrate the solvent using a rotary evaporator to obtain the crude product.[1]
-
Purification : Purify the crude residue by silica gel column chromatography using a mobile phase of n-hexane and ethyl acetate (2:1 v/v) to yield the purified this compound.[1] A reported yield for this method is 71%.[1]
Chemical Reactivity and Biological Significance
The aldehyde group and the bromo-substituted indole ring are the primary sites of chemical reactivity, making the molecule a versatile precursor for more complex structures.
Key Chemical Reactions
-
Condensation Reactions : The aldehyde group readily undergoes condensation with various nucleophiles. For example, it reacts with thiosemicarbazides to form thiosemicarbazones, which have applications in sensing heavy metal ions like mercury(II).[3][16]
-
Oxime Formation : The compound can react with hydroxylamine to form oximes, which are valuable intermediates in organic synthesis.[3]
-
Nucleophilic Substitution : The bromine atom at the 5-position can be displaced by various nucleophiles, allowing for the synthesis of a diverse library of 5-substituted indole derivatives.[3]
-
N-Acylation and N-Alkylation : The indole nitrogen can be functionalized, for instance, through reactions with acid chlorides, to produce N-acylated derivatives, which can then be coupled with other molecules like aryl amines to explore new biologically active chemical spaces.[14]
Biological Activity and Applications
This compound and its derivatives exhibit a wide spectrum of biological activities, making them attractive scaffolds for drug development.[5][17]
-
Anticancer Properties : Derivatives have shown cytotoxic effects against various cancer cell lines.[3] A key mechanism involves the inhibition of enzymes critical for tumor growth, such as Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[5] Inhibition of this pathway can lead to cell cycle arrest and apoptosis (programmed cell death).[5]
-
Antimicrobial and Antifungal Activity : Compounds derived from 5-bromoindole have demonstrated potential as antimicrobial and antifungal agents.[2][3]
-
Enzyme Inhibition : It has been identified as an inhibitor of certain cytochrome P450 enzymes, which are crucial for drug metabolism.[3]
-
Neuroprotective Potential : The broader class of indole derivatives is being investigated for neuroprotective properties, often linked to the activation of antioxidant pathways.[5]
-
Fluorescent Probes and Sensors : The molecule and its derivatives can exhibit fluorescence, making them useful in the development of probes for biological imaging and sensors for detecting analytes like heavy metals.[2][4]
References
- 1. Page loading... [guidechem.com]
- 2. CAS 877-03-2: this compound | CymitQuimica [cymitquimica.com]
- 3. Buy this compound | 877-03-2 [smolecule.com]
- 4. chemimpex.com [chemimpex.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 7. This compound 98 877-03-2 [sigmaaldrich.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. This compound | 877-03-2 [sigmaaldrich.com]
- 10. spectrabase.com [spectrabase.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. chemimpex.com [chemimpex.com]
- 13. This compound | 877-03-2 [sigmaaldrich.com]
- 14. derpharmachemica.com [derpharmachemica.com]
- 15. CN102558017A - Method for preparing 5-bromoindole - Google Patents [patents.google.com]
- 16. fenbildergi.aku.edu.tr [fenbildergi.aku.edu.tr]
- 17. researchgate.net [researchgate.net]
5-Bromoindole-3-carboxaldehyde molecular structure and weight
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Physical appearance of 5-Bromoindole-3-carboxaldehyde powder
An In-depth Technical Guide on the Physical Properties of 5-Bromoindole-3-carboxaldehyde
For researchers, scientists, and professionals in drug development, a thorough understanding of the physical and chemical characteristics of starting materials and intermediates is paramount. This compound is a key heterocyclic building block utilized in the synthesis of a wide array of biologically active compounds and functional materials.[1] This technical guide provides a detailed overview of the physical appearance and associated properties of this compound powder, compiling essential data for laboratory use.
Physical Appearance and Morphology
This compound is a solid compound at room temperature.[2][3] It typically presents as a crystalline powder.[2] The coloration of the powder can vary, which may be indicative of its purity and storage conditions.[2] Commercial suppliers describe the appearance with a range of colors, including:
This variability underscores the importance of verifying the purity of the material for sensitive applications.
Physicochemical Data
A summary of key quantitative data for this compound is presented below. These parameters are critical for reaction planning, characterization, and quality control.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₆BrNO | [1][2][4][8] |
| Molecular Weight | 224.05 - 224.06 g/mol | [1][2][3][5][8] |
| Melting Point | 199 - 208 °C | [1][2][3][4][7][8][9] |
| Boiling Point | ~395.6 °C (Predicted) | [2][3][5] |
| Density | ~1.727 g/cm³ (Predicted) | [2][5] |
| Purity | ≥96.0% - >98.0% | [1][3][4][7][8] |
Synthesis and Experimental Workflow
This compound is a synthetic molecule accessible through various organic reactions.[2] Common strategies involve the formylation of a brominated indole precursor.[2] The Vilsmeier-Haack reaction, which employs reagents like phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), is a frequently utilized method for introducing the aldehyde group onto the indole ring.[2]
The following diagram illustrates a conceptual workflow for the synthesis of this compound, representing the logical progression from starting materials to the final product.
Solubility and Handling
The compound exhibits limited solubility in water, a characteristic typical of halogenated aromatic compounds.[2] Its aromatic indole structure favors solubility in organic solvents.[2]
Handling and Storage:
-
Safety: It is classified as an irritant, causing skin and eye irritation, and may cause respiratory irritation.[8] Standard laboratory personal protective equipment, including gloves, eye shields, and a dust mask, should be used.[8]
-
Storage: Recommended storage conditions are often refrigerated (0-8 °C or 4°C) and under an inert atmosphere like nitrogen to maintain stability and purity.[1][3]
This guide provides a foundational understanding of the physical characteristics of this compound powder. For specific experimental applications, it is always recommended to consult the certificate of analysis provided by the supplier for lot-specific data.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Buy this compound | 877-03-2 [smolecule.com]
- 3. This compound | 877-03-2 [sigmaaldrich.com]
- 4. 399790050 [thermofisher.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. This compound – Biotuva Life Sciences [biotuva.com]
- 7. This compound | 877-03-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 8. 5-溴吲哚-3-甲醛 98% | Sigma-Aldrich [sigmaaldrich.com]
- 9. This compound | 877-03-2 [chemicalbook.com]
An In-Depth Technical Guide to 5-Bromoindole-3-carboxaldehyde (CAS: 877-03-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromoindole-3-carboxaldehyde is a halogenated heterocyclic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. Its indole scaffold, substituted with a bromine atom and an aldehyde functional group, provides a versatile platform for the synthesis of a wide array of biologically active molecules and functional materials. This technical guide provides a comprehensive overview of this compound, including its physicochemical and spectroscopic properties, detailed synthesis protocols, and its applications in drug discovery and other research areas. Particular focus is placed on its role as a precursor to compounds targeting key signaling pathways in cancer, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor (VEGF) pathways.
Physicochemical and Spectroscopic Properties
This compound is a solid at room temperature, with its appearance ranging from white to light brown crystalline powder, depending on its purity.[1] Its core structure consists of a bicyclic indole ring system, with a bromine atom at the 5-position and a formyl group at the 3-position.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| CAS Number | 877-03-2 | [3][4] |
| Molecular Formula | C₉H₆BrNO | [3] |
| Molecular Weight | 224.05 g/mol | [3] |
| Melting Point | 204-207 °C | [3] |
| Boiling Point | 395.6 ± 22.0 °C at 760 mmHg | [5] |
| Appearance | White to pink to light brown powder | [1] |
| Solubility | Limited solubility in water, soluble in organic solvents like DMSO and dimethylformamide. | [1] |
| pKa | (Not available) | |
| LogP | 2.42 | [6] |
Table 2: Spectroscopic Data for this compound
| Spectrum Type | Key Peaks/Shifts (δ in ppm, J in Hz) | References |
| ¹H NMR (400 MHz, DMSO-d₆) | 12.31 (s, 1H), 9.93 (s, 1H), 8.35 (s, 1H), 8.22 (s, 1H), 7.49 (d, J = 8.6 Hz, 1H), 7.40 (dd, J = 8.6, 2.0 Hz, 1H) | [1] |
| ¹³C NMR (101 MHz, DMSO-d₆) | 185.15, 139.29, 135.75, 126.06, 125.89, 122.91, 117.43, 114.82, 114.57 | [1] |
| Mass Spectrum (EI-MS) m/z (%) | 225 (97), 224 (98), 223 (100) (M+), 196 (18), 167 (14), 143 (41), 115 (70), 87 (58) | [1] |
| Infrared (IR) Spectrum | Conforms to structure | [7] |
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is through the formylation of 5-bromoindole. The Vilsmeier-Haack reaction is a widely employed method for this transformation, utilizing a Vilsmeier reagent prepared from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[8]
Experimental Protocol: Vilsmeier-Haack Formylation of 5-Bromoindole
This protocol is adapted from a general procedure for the formylation of indoles.
Materials:
-
5-Bromoindole
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃) or a pre-formed Vilsmeier reagent
-
1 M Sodium hydroxide (NaOH) aqueous solution
-
Ethyl acetate
-
Saturated brine solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
n-Hexane
-
Diatomaceous earth
Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask, add 5-bromoindole (1.0 mmol).
-
Addition of Reagents: Add N,N-dimethylformamide (DMF) (2 mL) and stir until the solid dissolves. If not using a pre-formed Vilsmeier reagent, cool the solution to 0 °C and slowly add phosphorus oxychloride (POCl₃) (1.1 mmol). A more convenient alternative is to add a pre-formed Vilsmeier reagent like (Chloromethylene)dimethyliminium chloride (1.5 equiv) to the DMF solution at 0 °C.[8]
-
Reaction: Stir the mixture at room temperature for several hours (e.g., 2.5 to 8 hours).[1] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of a 1 M NaOH aqueous solution until the mixture is basic. Dilute with water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 10 mL).[1]
-
Washing: Combine the organic layers and wash sequentially with 2 M hydrochloric acid (10 mL), saturated sodium bicarbonate solution (10 mL), and finally with saturated brine (10 mL).[1]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[1]
-
Purification: Purify the crude product by silica gel column chromatography using a mixture of n-hexane and ethyl acetate as the eluent (e.g., a 2:1 ratio) to yield the purified this compound.[1]
Expected Yield: 71-77%[1]
Synthesis and Application Workflow
The following diagram illustrates the general workflow from the synthesis of this compound to its application in the development of biologically active derivatives.
Caption: General workflow for the synthesis and application of this compound.
Applications in Drug Discovery and Research
This compound serves as a critical building block in the synthesis of more complex molecules with potential therapeutic properties. The presence of the aldehyde group allows for a variety of chemical transformations, including condensation and nucleophilic addition reactions, making it a valuable intermediate in the generation of diverse chemical libraries for drug screening.[2]
Derivatives of 5-bromoindole have demonstrated a range of biological activities, including:
-
Anticancer Activity: Several studies have reported that derivatives of 5-bromoindole exhibit cytotoxic effects against various cancer cell lines. These compounds can disrupt the mitotic spindle, a critical component for cell division, thereby preventing the proliferation and invasion of cancer cells.
-
Antimicrobial Properties: The indole scaffold is present in many natural and synthetic antimicrobial agents. Bromo-substitution can enhance this activity, and derivatives of 5-bromoindole have shown potential as antimicrobial agents.
-
Enzyme Inhibition: Certain derivatives have been identified as inhibitors of enzymes such as cytochrome P450 and Glycogen Synthase Kinase 3 (GSK-3), which are implicated in various diseases.
-
Fluorescent Probes: The fluorescent properties of some this compound derivatives make them useful in the development of sensors for detecting metal ions and for biological imaging.
Targeting Cancer Signaling Pathways
A significant area of research focuses on the development of 5-bromoindole derivatives as inhibitors of key signaling pathways that are often dysregulated in cancer.
Inhibition of the EGFR Signaling Pathway:
The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation. Overactivation of the EGFR signaling pathway is a common feature in many cancers. Novel 5-bromoindole-2-carboxylic acid derivatives have been synthesized and shown to act as potent inhibitors of EGFR tyrosine kinase. Inhibition of this pathway can lead to cell cycle arrest and apoptosis (programmed cell death) in cancer cells.[8]
Caption: Inhibition of the EGFR signaling pathway by 5-bromoindole derivatives.
Inhibition of the VEGF Signaling Pathway:
Vascular Endothelial Growth Factor (VEGF) is a key signaling protein that stimulates angiogenesis, the formation of new blood vessels. Tumors require a blood supply to grow and metastasize, making the VEGF signaling pathway a critical target for cancer therapy. A carbothioamide derivative of 5-bromoindole has been shown to have significant antiangiogenic activity by reducing the expression of the VEGF gene in colon cancer cells.[1]
Caption: Inhibition of the VEGF signaling pathway by 5-bromoindole derivatives.
Safety and Handling
This compound should be handled with care in a laboratory setting. It is advisable to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in drug discovery and materials science. Its straightforward synthesis and the reactivity of its aldehyde group make it an attractive starting material for the creation of diverse molecular libraries. The demonstrated biological activities of its derivatives, particularly as inhibitors of key cancer-related signaling pathways like EGFR and VEGF, highlight its importance for further research and development of novel therapeutics. This technical guide provides a solid foundation of data and protocols to aid researchers in harnessing the potential of this important compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 5. VEGF signaling pathway - Proteopedia, life in 3D [proteopedia.org]
- 6. beilstein-archives.org [beilstein-archives.org]
- 7. researchgate.net [researchgate.net]
- 8. VEGF in Signaling and Disease: Beyond Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
Solubility Profile of 5-Bromoindole-3-carboxaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 5-Bromoindole-3-carboxaldehyde, a key building block in medicinal chemistry and organic synthesis. Understanding the solubility of this compound is critical for its application in reaction chemistry, formulation development, and biological assays. This document outlines its solubility in various organic solvents, provides a detailed experimental protocol for solubility determination, and presents a logical workflow for solubility classification.
Introduction to this compound
This compound is an organic compound featuring a bromine atom at the fifth position of an indole ring and an aldehyde group at the third position.[1] Its molecular structure, characterized by a hydrophobic bromine substituent and an aromatic indole ring, alongside a polar aldehyde group, dictates its solubility behavior.[1] Generally, it exhibits favorable solubility in organic solvents but has limited solubility in aqueous solutions.[1] This profile makes the selection of an appropriate solvent system crucial for its use in various applications, from serving as a precursor for novel materials to its role as a building block for complex therapeutic molecules.[1]
Quantitative Solubility Data
The following table summarizes the known quantitative and qualitative solubility data for this compound and its parent compound, Indole-3-carboxaldehyde.
| Compound | Solvent | Solvent Type | Solubility |
| This compound | Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Good Solubility[1] |
| Ethanol | Polar Protic | Good Solubility[1] | |
| Methanol | Polar Protic | Good Solubility[1] | |
| Acetone | Polar Aprotic | Good Solubility[1] | |
| Dichloromethane | Polar Aprotic | Good Solubility[1] | |
| Water | Polar Protic | Limited Solubility[1] | |
| Indole-3-carboxaldehyde (Parent Compound) | Dimethyl Sulfoxide (DMSO) | Polar Aprotic | ~30 mg/mL[2] |
| Dimethylformamide (DMF) | Polar Aprotic | ~30 mg/mL[2] | |
| Ethanol | Polar Protic | ≥11.85 mg/mL[3] | |
| Methanol | Polar Protic | Soluble[4] | |
| Acetonitrile | Polar Aprotic | Soluble[5] | |
| Hexane | Non-Polar | Limited Solubility[5] | |
| Toluene | Non-Polar | Limited Solubility[5] | |
| Water | Polar Protic | Low Solubility / Insoluble[4][5] |
Experimental Protocol: Solubility Determination via the Shake-Flask Method
The shake-flask method is a widely recognized and reliable "gold standard" for determining the thermodynamic equilibrium solubility of a compound.[6][7] The procedure involves saturating a solvent with a solute and then measuring the concentration of the dissolved substance.
Objective:
To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.
Materials:
-
This compound (solid)
-
Solvent of choice (e.g., DMSO, Ethanol)
-
Glass vials or flasks with airtight stoppers
-
Orbital shaker or agitator with temperature control
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Apparatus for quantitative analysis (e.g., HPLC-UV, UV-Vis Spectrophotometer)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation: Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that a saturated solution is achieved.[6]
-
Solvent Addition: Add a precise volume of the chosen solvent to the vial.
-
Equilibration: Tightly seal the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient duration (typically 18-24 hours) to ensure equilibrium is reached.[8][9]
-
Phase Separation: After equilibration, allow the suspension to settle. Carefully withdraw a sample of the supernatant using a syringe. To remove any undissolved solid particles, filter the solution through a syringe filter into a clean vial.[8][9]
-
Dilution: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.
-
Quantitative Analysis: Analyze the concentration of the diluted sample using a pre-calibrated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.[9]
-
Calculation: Calculate the solubility of this compound in the solvent by multiplying the measured concentration of the diluted sample by the dilution factor. The result is typically expressed in mg/mL or mol/L.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the qualitative and quantitative determination of a compound's solubility.
Caption: Workflow for the Shake-Flask Solubility Method.
References
- 1. Buy this compound | 877-03-2 [smolecule.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. apexbt.com [apexbt.com]
- 4. toku-e.com [toku-e.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. tandfonline.com [tandfonline.com]
- 8. bioassaysys.com [bioassaysys.com]
- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
A Technical Guide to the Predicted Physicochemical Properties of 5-Bromoindole-3-carboxaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the computationally predicted boiling point and density of 5-Bromoindole-3-carboxaldehyde, a key intermediate in organic synthesis and medicinal chemistry. The following sections detail its predicted properties, the methodologies behind these predictions, and a generalized workflow for computational property determination.
Compound Overview
This compound is an organic compound featuring an indole scaffold substituted with a bromine atom at the 5-position and a carboxaldehyde group at the 3-position.[1] Its molecular formula is C₉H₆BrNO, with a molecular weight of approximately 224.06 g/mol .[1][2][3][4] This compound serves as a versatile building block in the synthesis of more complex, biologically active molecules and is utilized in the development of pharmaceuticals and fluorescent probes.[1][3] Understanding its physicochemical properties, such as boiling point and density, is crucial for its application in laboratory and industrial settings.
Predicted Physicochemical Data
| Property | Predicted Value | Notes |
| Boiling Point | 395.6 ± 22.0 °C | at 760 mmHg[5][6][7] |
| Density | 1.727 ± 0.06 g/cm³ | [2][5][6] |
Note: These values are computationally derived and have not been experimentally verified.
Methodology of Prediction
The boiling point and density values presented are the result of computational chemistry techniques.[2] These methods predict the physicochemical properties of a molecule based on its structure.
Experimental Protocols: Computational Prediction Workflow
While specific experimental protocols for determining these exact values are proprietary to the databases providing them, a general methodology for such computational predictions can be outlined. This process is typically rooted in Quantitative Structure-Property Relationship (QSPR) models.[8][9]
-
Molecular Structure Input : The process begins with the 2D or 3D chemical structure of this compound, typically represented by its SMILES string (C1=CC2=C(C=C1Br)C(=CN2)C=O) or InChI key.[2]
-
Descriptor Calculation : The molecular structure is used to calculate a large number of numerical values known as molecular descriptors. These descriptors encode various aspects of the molecule's topology, geometry, and electronic properties.[8][10] Factors considered for a molecule like this compound would include:
-
Molecular Weight : The presence of a heavy bromine atom significantly increases the molecular weight.[2]
-
Intermolecular Forces : The aldehyde group contributes to dipole-dipole interactions, while the indole ring allows for π-π stacking.[2]
-
Hydrogen Bonding : The N-H group on the indole ring can act as a hydrogen bond donor.[2]
-
-
QSPR Model Application : The calculated descriptors are fed into a pre-existing mathematical model.[8][9] These models are developed by training them on large datasets of compounds with experimentally determined properties.[8][10] Using statistical methods like multiple linear regression or more complex machine learning algorithms like neural networks, the model establishes a correlation between the descriptors and the property of interest (e.g., boiling point).[8][10]
-
Property Prediction : The trained model then predicts the boiling point or density for the new molecule based on its unique set of descriptors. The associated margin of error (e.g., ±22.0 °C) reflects the model's confidence in its prediction.
The relatively high predicted boiling point is a reflection of the compound's moderate molecular weight and the presence of polar functional groups that enhance intermolecular forces.[2] Similarly, the high predicted density is attributed to the heavy bromine atom and the compact crystalline structure of the indole ring system.[2]
Visualization of Prediction Workflow
The following diagram illustrates the generalized workflow for the computational prediction of physicochemical properties.
References
- 1. CAS 877-03-2: this compound | CymitQuimica [cymitquimica.com]
- 2. Buy this compound | 877-03-2 [smolecule.com]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound – Biotuva Life Sciences [biotuva.com]
- 5. chembk.com [chembk.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. This compound | 877-03-2 [amp.chemicalbook.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Prediction of boiling points of organic compounds by QSPR tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Mechanism of Action of 5-Bromoindole-3-carboxaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanisms of action for 5-bromoindole-3-carboxaldehyde and its derivatives. This class of compounds has demonstrated significant potential across various therapeutic areas, including oncology, infectious diseases, and neuroprotection. This document elucidates the core molecular pathways, presents quantitative biological data, and details relevant experimental protocols to support further research and development.
Anticancer Activity: Targeting Key Oncogenic Pathways
This compound derivatives have emerged as a promising class of anticancer agents, primarily through their potent inhibition of key signaling pathways involved in tumor growth and proliferation. The principal mechanism identified is the inhibition of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.
Inhibition of EGFR Signaling Pathway
EGFR is a transmembrane glycoprotein that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of EGFR signaling is a hallmark of many cancers, making it a prime target for therapeutic intervention. Certain novel 5-bromoindole-2-carboxylic acid derivatives have shown potent antiproliferative activity against various cancer cell lines, including liver (HepG2), lung (A549), and breast (MCF-7) cancers.[2][3]
The inhibition of EGFR tyrosine kinase by these compounds blocks the autophosphorylation of the receptor, thereby inhibiting downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-Akt pathways. This blockade ultimately leads to cell cycle arrest and the induction of apoptosis in cancer cells.[2] Molecular docking studies have revealed that derivatives such as compounds 3a, 3b, 3f, and 7 exhibit strong binding energies to the EGFR tyrosine kinase domain.[4] Compound 3a, in particular, has been identified as a potent and cancer-specific inhibitor of EGFR tyrosine kinase activity.[4]
dot
Caption: EGFR signaling inhibition by 5-bromoindole derivatives.
Disruption of Mitotic Spindle
In addition to EGFR inhibition, some 5-bromoindole derivatives, including carbothioamide, oxadiazole, and triazole analogs, have been reported to exert their anticancer effects by disrupting the mitotic spindle.[4] The mitotic spindle is a critical cellular structure for cell division, and its disruption prevents cancer cell proliferation and invasion.[2]
Quantitative Data: Anticancer Activity
The following table summarizes the in vitro cytotoxic and EGFR inhibitory activities of selected 5-bromoindole derivatives.
| Compound ID | Target Cell Line/Enzyme | IC50/GI50 (µM) | Reference |
| 3a | HepG2, A549, MCF-7 | Most Potent of Series | [5] |
| EGFR | Strongest Binding Energy | [4] | |
| 5g | Cancer Cell Lines | 0.055 | [6] |
| EGFR | 0.046 ± 0.005 | [6] | |
| 5i | Cancer Cell Lines | 0.049 | [6] |
| EGFR | Not specified | [6] | |
| 5j | Cancer Cell Lines | 0.037 | [6] |
| EGFR | Not specified | [6] | |
| Erlotinib (Ref.) | EGFR | 0.080 | [6] |
Antimicrobial Activity: Multi-target Inhibition
This compound and its derivatives have demonstrated notable activity against a range of pathogenic microorganisms, including fungi and bacteria.[2]
Antifungal Mechanism: Inhibition of Succinate Dehydrogenase
Molecular docking studies suggest that 3-acyl-5-bromoindole derivatives may exert their antifungal effects by interacting with mitochondrial complex II, specifically succinate dehydrogenase (SDH).[2] SDH is a key enzyme in both the citric acid cycle and the electron transport chain. Its inhibition disrupts cellular respiration, leading to a decrease in ATP production and an increase in reactive oxygen species (ROS), ultimately causing fungal cell death.
dot
Caption: Antifungal mechanism via SDH inhibition.
Antibacterial Mechanism: Diverse Modes of Action
The antibacterial mechanisms of 5-bromoindole derivatives are more varied. Some derivatives, particularly 6-bromoindolglyoxylamides, have been shown to act by causing rapid membrane permeabilization and depolarization in both Gram-positive and Gram-negative bacteria.[7] Furthermore, this compound has been found to inhibit quorum sensing-dependent virulence factors in Pseudomonas aeruginosa, suggesting an anti-virulence strategy rather than direct bactericidal activity.[8]
Quantitative Data: Antimicrobial Activity
The following table presents the minimum inhibitory concentration (MIC) values for selected indole derivatives against various microbial strains.
| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |
| Indole-triazole (3d) | S. aureus, MRSA, E. coli, B. subtilis, C. albicans, C. krusei | 3.125-50 | [9] |
| Ciprofloxacin-indole hybrid (8b) | S. aureus CMCC 25923 | 0.0625 | [10] |
| This compound | P. aeruginosa (virulence inhibition) | 30-100 | [8] |
Neuroprotective Effects: Activation of the Nrf2-ARE Pathway
5-Bromoindole derivatives have also shown potential in the realm of neuroprotection. This activity is linked to the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway.[2]
Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[11][12] Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Upon exposure to oxidative stress or electrophilic compounds, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the ARE, initiating the transcription of genes encoding for antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[13] By activating this pathway, 5-bromoindole derivatives can enhance the cellular defense against oxidative stress, a key factor in the pathogenesis of neurodegenerative diseases.[14]
dot
Caption: Neuroprotection via Nrf2-ARE pathway activation.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
EGFR Tyrosine Kinase Inhibition Assay (HTRF KinEASE-TK)
This assay quantitatively measures the inhibitory activity of compounds against EGFR tyrosine kinase.
-
Materials : Mutant-type EGFR (EGFRT790M), HTRF KinEASE-TK assay kit, test compounds, positive control (e.g., Osimertinib).
-
Procedure :
-
Prepare serial dilutions of the test compounds and the positive control.
-
In a 384-well plate, add the EGFR enzyme, the TK substrate-biotin, and the test compound or control.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time.
-
Stop the reaction and add the detection reagents (Europium cryptate-labeled anti-phosphotyrosine antibody and XL665-labeled streptavidin).
-
Incubate for 60 minutes at room temperature.
-
Read the plate on an HTRF-compatible reader and calculate the IC50 values.[7]
-
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.
-
Materials : Cancer cell lines, complete culture medium, 5-bromoindole derivative stock solution, MTT solution (5 mg/mL in PBS), solubilization solution (e.g., DMSO), 96-well plates, microplate reader.
-
Procedure :
-
Seed cells in 96-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of the 5-bromoindole derivative and incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.[15]
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials : Treated and untreated cells, Annexin V-FITC/PI apoptosis detection kit, 1X binding buffer, flow cytometer.
-
Procedure :
-
Harvest cells after treatment and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.[8][16][17][18]
-
Minimum Inhibitory Concentration (MIC) Determination
This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Materials : Microbial strains, nutrient broth, 5-bromoindole derivative, 96-well microtiter plates.
-
Procedure :
-
Prepare serial two-fold dilutions of the 5-bromoindole derivative in the nutrient broth in a 96-well plate.
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[2]
-
Succinate Dehydrogenase (SDH) Activity Assay
This spectrophotometric assay measures the activity of SDH.
-
Materials : Isolated mitochondria or cell/tissue homogenates, SDH assay buffer, succinate, artificial electron acceptor (e.g., DCIP), spectrophotometer.
-
Procedure :
-
Prepare the sample (e.g., homogenize tissue in ice-cold SDH assay buffer).
-
In a cuvette, add the assay buffer, the sample, and the electron acceptor.
-
Initiate the reaction by adding succinate.
-
Monitor the reduction of the electron acceptor over time by measuring the decrease in absorbance at a specific wavelength (e.g., 600 nm).
-
The rate of absorbance change is proportional to the SDH activity.[6][19]
-
Nrf2 Activation Assay (Luciferase Reporter Assay)
This assay quantitatively measures the transcriptional activity of Nrf2.
-
Materials : ARE-reporter cell line (e.g., HepG2-ARE-luciferase), cell culture medium, 5-bromoindole derivative, positive control (e.g., sulforaphane), luciferase assay reagent, luminometer.
-
Procedure :
-
Seed the ARE-reporter cells in a 96-well plate and incubate for 24 hours.
-
Treat the cells with various concentrations of the 5-bromoindole derivative or controls.
-
Incubate for 6 to 24 hours.
-
Add the luciferase assay reagent to each well.
-
Measure the luminescence using a luminometer. The light output is proportional to the Nrf2 transcriptional activity.[20]
-
dot
Caption: General experimental workflow for activity assessment.
References
- 1. Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hbmahesh.weebly.com [hbmahesh.weebly.com]
- 5. benchchem.com [benchchem.com]
- 6. content.abcam.com [content.abcam.com]
- 7. 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. An Overview of the Nrf2/ARE Pathway and Its Role in Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An Overview of the Nrf2/ARE Pathway and Its Role in Neurodegenerative Diseases | MDPI [mdpi.com]
- 13. Natural Products as Modulators of Nrf2 Signaling Pathway in Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Targeting the NRF2 pathway for disease modification in neurodegenerative diseases: mechanisms and therapeutic implications [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Succinate dehydrogenase functioning by a reverse redox loop mechanism and fumarate reductase in sulphate-reducing bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A Perspective on Nrf2 Signaling Pathway for Neuroinflammation: A Potential Therapeutic Target in Alzheimer's and Parkinson's Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. benchchem.com [benchchem.com]
The Therapeutic Potential of 5-Bromoindole Compounds: A Technical Guide
References
- 1. benchchem.com [benchchem.com]
- 2. Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. The current state of validated small molecules inhibiting SARS-CoV-2 nonstructural proteins - PMC [pmc.ncbi.nlm.nih.gov]
The Enduring Legacy and Therapeutic Potential of Indole Derivatives in Medicinal Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold, a privileged heterocyclic system composed of a fused benzene and pyrrole ring, stands as a cornerstone in medicinal chemistry. Its remarkable versatility and ability to interact with a wide array of biological targets have led to the development of numerous therapeutic agents across various disease areas. This technical guide provides a comprehensive overview of the multifaceted roles of indole derivatives, with a focus on their applications in oncology and inflammation. We delve into their mechanisms of action, present key quantitative data, and provide detailed experimental protocols to support further research and drug discovery efforts in this exciting field.
Therapeutic Applications and Mechanisms of Action
Indole derivatives have demonstrated significant therapeutic potential in a multitude of disease areas, primarily due to their ability to modulate key biological pathways. Their structural diversity allows for fine-tuning of their pharmacological properties, leading to potent and selective agents.
Anticancer Activity
In the realm of oncology, indole derivatives have emerged as a crucial class of therapeutic agents, targeting various hallmarks of cancer. Their mechanisms of action are diverse and include the disruption of microtubule dynamics, inhibition of protein kinases, and modulation of epigenetic regulators like histone deacetylases (HDACs).
Tubulin Polymerization Inhibition: Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them a prime target for anticancer drugs. Several indole derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis. These compounds often bind to the colchicine binding site on β-tubulin, disrupting the formation of the mitotic spindle.
Protein Kinase Inhibition: Protein kinases are critical regulators of cellular signaling pathways that are often dysregulated in cancer. Indole-based compounds have been successfully developed as inhibitors of various protein kinases, including receptor tyrosine kinases (e.g., VEGFR, EGFR) and intracellular kinases (e.g., CDKs, Akt). By blocking the activity of these kinases, these derivatives can halt tumor growth and proliferation.
Histone Deacetylase (HDAC) Inhibition: HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression. Their aberrant activity is often associated with cancer. Indole-containing molecules have been designed as potent HDAC inhibitors, leading to the re-expression of tumor suppressor genes and subsequent cancer cell death.
Anti-inflammatory Activity
Chronic inflammation is a key contributing factor to a wide range of diseases, including arthritis, cardiovascular disease, and cancer. Indole derivatives have shown significant promise as anti-inflammatory agents, primarily through the inhibition of key inflammatory mediators such as cyclooxygenase-2 (COX-2) and the modulation of pro-inflammatory signaling pathways like NF-κB.
COX-2 Inhibition: The COX-2 enzyme is responsible for the production of prostaglandins, which are key mediators of inflammation and pain. Selective inhibition of COX-2 over COX-1 is a desirable therapeutic strategy to minimize gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs). Several indole derivatives have been developed as potent and selective COX-2 inhibitors.
NF-κB Signaling Pathway Modulation: The transcription factor NF-κB is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes. Indole-3-carbinol and its derivatives have been shown to suppress the activation of the NF-κB pathway, thereby reducing the production of inflammatory cytokines and other mediators.[1][2][3]
Quantitative Data on Biological Activity
The following tables summarize the in vitro activity of selected indole derivatives against various cancer cell lines and inflammatory targets. This data provides a quantitative basis for comparing the potency of different structural scaffolds and for guiding future drug design efforts.
Table 1: Anticancer Activity of Indole Derivatives (IC50 Values)
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |
| Tubulin Inhibitor | Quinoline-indole derivative | Various | 0.002 - 0.011 | [4] |
| Tubulin Inhibitor | Chalcone-indole derivative | Various | 0.22 - 1.80 | [4] |
| Tubulin Inhibitor | Benzimidazole-indole derivative | Various | 0.05 | [4] |
| Topoisomerase II Inhibitor | Ursolic acid-indole conjugate (5f) | SMMC-7721 | 0.56 | |
| Topoisomerase II Inhibitor | Ursolic acid-indole conjugate (5f) | HepG2 | 0.91 | |
| Kinase Inhibitor (FLT3) | Oxindole-pyridyl derivative (5l) | - | 0.036 | [5] |
| Kinase Inhibitor (CDK2) | Oxindole-pyridyl derivative (5l) | - | 0.008 | [5] |
| Kinase Inhibitor (mTOR) | Indole derivative (HA-2l) | - | 0.066 | [6] |
| General Anticancer | Indole-curcumin derivative | HeLa | 4 | [7] |
| General Anticancer | Indole-based hydrazone | HCT116 | 2.0 | [7] |
| General Anticancer | Indole-based hydrazone | A549 | 12.5 | [7] |
Table 2: Anti-inflammatory Activity of Indole Derivatives
| Compound Class | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Phenyl)indole derivative (4b) | COX-2 | 0.11 | 107.63 | |
| Phenyl)indole derivative (4d) | COX-2 | 0.17 | - | |
| Phenyl)indole derivative (4f) | COX-2 | 0.15 | - | |
| Indole-2-formamide benzimidazole[2,1-b]thiazole (13b) | NO release | 10.992 | - | [8] |
| Indole-2-formamide benzimidazole[2,1-b]thiazole (13b) | IL-6 release | 2.294 | - | [8] |
| Indole-2-formamide benzimidazole[2,1-b]thiazole (13b) | TNF-α release | 12.901 | - | [8] |
| Indole-based 1,3,4-oxadiazole (2e) | COX-2 | 37.5 | 1.96 | [9] |
Table 3: Histone Deacetylase (HDAC) Inhibitory Activity of Indole Derivatives
| Compound Class | HDAC Isoform | IC50 (nM) | Reference |
| Indole-3-butyric acid derivative (I13) | HDAC1 | 13.9 | [8][10] |
| Indole-3-butyric acid derivative (I13) | HDAC3 | 12.1 | [8][10] |
| Indole-3-butyric acid derivative (I13) | HDAC6 | 7.71 | [8][10] |
| Bicyclic hydroxamic acid derivative (2a) | HDAC10 | 0.41 | [11] |
| Bicyclic hydroxamic acid derivative (2e) | HDAC10 | - | [11] |
Experimental Protocols
To facilitate the replication and extension of the research described, this section provides detailed methodologies for key experiments.
Synthesis of Indole-based Sulfonohydrazides (Anticancer)
This protocol describes a general procedure for the synthesis of indole-based sulfonohydrazide derivatives.
Step 1: Synthesis of Arylsulfonylhydrazides
-
A mixture of a substituted sulfonyl chloride (26 mmol) and hydrazine monohydrate (66 mmol, 99%) is stirred in THF (20 mL) at 0–5 °C for 1–2 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is evaporated, and the residue is purified to yield the arylsulfonylhydrazide.
Step 2: Synthesis of Morpholine Derivative of Indole-3-Carboxaldehyde
-
To a stirred solution of indole-3-carbaldehyde (1.72 mmol) in dry acetonitrile, potassium carbonate (8.60 mmol) is added at room temperature.
-
The appropriate morpholine derivative is added, and the mixture is stirred until the reaction is complete as monitored by TLC.
-
The product is isolated and purified.
Step 3: Synthesis of Morpholine-based Indolyl 3-Sulfonohydrazide Hybrids
-
The N-substituted indole-3-carboxaldehyde from Step 2 (3 mmol) and an arylsulfonylhydrazide from Step 1 (1 mmol) are taken in ethanol in the presence of a catalytic amount of glacial acetic acid.
-
The mixture is refluxed at 80 °C for 4–7 hours, with the reaction progress monitored by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature and extracted with ethyl acetate and water.
-
The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure to yield the final product.
In Vitro COX-2 Inhibitor Screening Assay
This protocol outlines a fluorometric assay for screening potential COX-2 inhibitors.[12][13]
Materials:
-
COX-2, Human Recombinant
-
COX Assay Buffer
-
COX Probe (in DMSO)
-
COX Cofactor (in DMSO)
-
Arachidonic Acid
-
NaOH
-
Test Inhibitor (dissolved in a suitable solvent, e.g., DMSO)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of all reagents according to the kit manufacturer's instructions.
-
Reaction Setup:
-
Enzyme Control (EC): Add 80 µL of Reaction Mix (containing Assay Buffer, COX Probe, and COX Cofactor) and 10 µL of Assay Buffer to the well.
-
Inhibitor Control (IC): Add 80 µL of Reaction Mix, 2 µL of a known COX-2 inhibitor (e.g., Celecoxib), and 8 µL of Assay Buffer to the well.
-
Sample Screen (S): Add 80 µL of Reaction Mix and 10 µL of the diluted test inhibitor to the well.
-
-
Enzyme Addition: Add 10 µL of the diluted COX-2 enzyme to all wells.
-
Initiation of Reaction: Using a multi-channel pipette, add 10 µL of the Arachidonic Acid/NaOH solution to all wells simultaneously to start the reaction.
-
Measurement: Immediately measure the fluorescence kinetically at an excitation wavelength of 535 nm and an emission wavelength of 587 nm at 25 °C for 5-10 minutes.
-
Data Analysis: Calculate the rate of reaction for each well. The percent inhibition for the test compound is calculated as: % Inhibition = [(Rate_EC - Rate_S) / Rate_EC] * 100 The IC50 value can be determined by plotting the percent inhibition against a range of inhibitor concentrations.
Tubulin Polymerization Inhibition Assay
This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.
Materials:
-
Purified tubulin
-
Tubulin polymerization buffer
-
GTP solution
-
Test compound
-
Reference inhibitor (e.g., colchicine)
-
96-well plate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare solutions of the test compound and reference inhibitor at various concentrations in polymerization buffer.
-
In a 96-well plate, add the tubulin solution to each well.
-
Add the test compound, reference inhibitor, or vehicle control to the respective wells.
-
Incubate the plate at 37 °C for a few minutes to allow the compound to interact with the tubulin.
-
Initiate polymerization by adding the GTP solution to all wells.
-
Immediately begin monitoring the change in absorbance at 340 nm over time at 37 °C. An increase in absorbance indicates tubulin polymerization.
-
The inhibitory activity of the compound is determined by comparing the rate and extent of polymerization in the presence of the compound to the vehicle control. IC50 values can be calculated from a dose-response curve.
Signaling Pathways and Logical Relationships
The therapeutic effects of indole derivatives are underpinned by their interactions with complex cellular signaling networks. The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways modulated by these compounds.
PI3K/Akt/mTOR Signaling Pathway in Cancer
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature of many cancers. Indole derivatives can inhibit this pathway at multiple nodes.
References
- 1. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indole-3-carbinol suppresses NF-kappaB and IkappaBalpha kinase activation, causing inhibition of expression of NF-kappaB-regulated antiapoptotic and metastatic gene products and enhancement of apoptosis in myeloid and leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Indole-3-carbinol suppresses NF-κB and IκBα kinase activation, causing inhibition of expression of NF-κB-regulated antiapoptotic and metastatic gene products and enhancement of apoptosis in myeloid and leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Discovery of indole-3-butyric acid derivatives as potent histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Discovery of indole-3-butyric acid derivatives as potent histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel selective indole based histone deacetylase 10 inhibitors as anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Spectroscopic Profile of 5-Bromoindole-3-carboxaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for 5-Bromoindole-3-carboxaldehyde, a key intermediate in organic synthesis and medicinal chemistry. The following sections present tabulated spectroscopic data, detailed experimental protocols for data acquisition, and a visual representation of the analytical workflow. This document is intended to serve as a comprehensive resource for researchers utilizing this compound in their work.
Spectroscopic Data Summary
The following tables summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 12.31 | s | - | NH |
| 9.93 | s | - | CHO |
| 8.35 | s | - | H-2 |
| 8.22 | s | - | H-4 |
| 7.49 | d | 8.6 | H-7 |
| 7.40 | dd | 8.6, 2.0 | H-6 |
Solvent: DMSO-d6, Instrument Frequency: 400 MHz[1]
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| 185.15 | C=O |
| 139.29 | C-2 |
| 135.75 | C-7a |
| 126.06 | C-4 |
| 125.89 | C-6 |
| 122.91 | C-3a |
| 117.43 | C-5 |
| 114.82 | C-3 |
| 114.57 | C-7 |
Solvent: DMSO-d6, Instrument Frequency: 101 MHz[1]
Table 3: Mass Spectrometry (MS) Data
| m/z | Relative Intensity (%) | Assignment |
| 225 | 97 | [M+2]+ |
| 224 | 98 | [M+1]+ |
| 223 | 100 | [M]+ |
| 196 | 18 | |
| 167 | 14 | |
| 143 | 41 | |
| 115 | 70 | |
| 87 | 58 |
Ionization Method: Electron Ionization (EI)[1]
Table 4: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Assignment |
| 3396 | Ar C-H stretch |
| 3232 | N-H stretch |
| 1663 | C=O stretch |
Sample Preparation: KBr Wafer[2]
Experimental Protocols
The following are generalized experimental protocols for the acquisition of the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of this compound was dissolved in about 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6). The solution was then transferred to a 5 mm NMR tube.
-
Data Acquisition:
-
Instrument: A 400 MHz NMR spectrometer was used for ¹H NMR and a 101 MHz spectrometer for ¹³C NMR.
-
¹H NMR: A standard single-pulse sequence was used to acquire the proton spectrum.
-
¹³C NMR: A proton-decoupled pulse sequence was utilized to obtain the carbon spectrum.
-
-
Data Processing: The resulting Free Induction Decay (FID) was processed with a line broadening factor before Fourier transformation to obtain the final spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: The sample was introduced into the mass spectrometer, likely via a gas chromatograph (GC-MS) to ensure purity.
-
Ionization: Electron Ionization (EI) was employed as the ionization technique.
-
Analysis: The ionized fragments were separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
-
Detection: The detector recorded the abundance of each ion, resulting in the mass spectrum.
Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of this compound was finely ground with potassium bromide (KBr). The mixture was then pressed into a thin, transparent pellet (KBr wafer).
-
Data Acquisition: The KBr pellet was placed in the sample holder of an FTIR spectrometer. The infrared spectrum was recorded by passing a beam of infrared light through the sample.
-
Data Processing: The resulting interferogram was Fourier-transformed to produce the final IR spectrum.
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.
Caption: General workflow for the spectroscopic analysis of a chemical compound.
References
The 5-Bromoindole Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs with profound therapeutic effects. Among the various substituted indoles, the 5-bromoindole core has garnered significant attention as a "privileged scaffold." The introduction of a bromine atom at the 5-position imparts unique physicochemical properties, including altered lipophilicity, metabolic stability, and electronic characteristics, which can enhance biological activity and provide a versatile handle for further chemical modifications.[1][2][3] This technical guide provides a comprehensive overview of the key features of the 5-bromoindole scaffold, focusing on its synthesis, biological activities, and applications in drug development, with a particular emphasis on its role in anticancer and antimicrobial therapies.
Physicochemical Properties and Synthetic Versatility
5-Bromoindole is a crystalline solid, typically appearing as off-white to light yellow crystals. It is sparingly soluble in water but demonstrates good solubility in various organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and chloroform.[4][5] The presence of the bromine atom at the 5-position significantly influences the molecule's electronic properties and serves as a key reactive site for a variety of synthetic transformations.[2][6] This reactivity is particularly valuable in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, enabling the introduction of a wide range of substituents to explore structure-activity relationships (SAR).[6][7]
Biological Activities and Therapeutic Potential
The 5-bromoindole scaffold is associated with a broad spectrum of biological activities, making it a highly attractive starting point for the design of novel therapeutic agents.[1][8] Its derivatives have been extensively investigated for their potential as anticancer, antimicrobial, antiviral, and neuroprotective agents.[1][8]
Anticancer Activity
A significant body of research has focused on the development of 5-bromoindole derivatives as potent anticancer agents.[1][8] These compounds often exert their effects by targeting key signaling pathways that are dysregulated in cancer. One of the most prominent targets is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that plays a crucial role in cell proliferation, survival, and differentiation.[1][9][10] Overexpression or mutation of EGFR is a hallmark of many cancers, making it a prime target for therapeutic intervention.[9] Derivatives of 5-bromoindole-2-carboxylic acid have shown promise as EGFR inhibitors, inducing cell cycle arrest and apoptosis in various cancer cell lines.[10][11][12]
The following table summarizes the in vitro cytotoxic activity (IC50 values) of selected 5-bromoindole derivatives against various human cancer cell lines.
| Compound ID | Target | Cell Line | IC50 (µM) | Reference |
| Derivative 3a | EGFR | A549 (Lung Carcinoma) | 15.6 ± 1.2 | [9] |
| HepG2 (Hepatocellular Carcinoma) | 19.4 ± 1.5 | [9] | ||
| MCF-7 (Breast Adenocarcinoma) | 25.1 ± 2.1 | [9] | ||
| Derivative 3b | EGFR | A549 (Lung Carcinoma) | 22.3 ± 1.8 | [9] |
| HepG2 (Hepatocellular Carcinoma) | 28.7 ± 2.3 | [9] | ||
| MCF-7 (Breast Adenocarcinoma) | 33.6 ± 2.9 | [9] | ||
| Derivative 3f | EGFR | A549 (Lung Carcinoma) | 18.9 ± 1.4 | [9] |
| HepG2 (Hepatocellular Carcinoma) | 24.1 ± 1.9 | [9] | ||
| MCF-7 (Breast Adenocarcinoma) | 29.8 ± 2.5 | [9] | ||
| Derivative 7 | EGFR | A549 (Lung Carcinoma) | 25.4 ± 2.0 | [9] |
| HepG2 (Hepatocellular Carcinoma) | 31.5 ± 2.6 | [9] | ||
| MCF-7 (Breast Adenocarcinoma) | 38.2 ± 3.3 | [9] | ||
| 5BDBIC | VEGFR-2 | HepG2 (Hepatocellular Carcinoma) | 14.3 | [1] |
| Erlotinib (Standard) | EGFR | - | - | [9] |
| Sorafenib (Standard) | VEGFR-2 | HepG2 (Hepatocellular Carcinoma) | 6.2 | [1] |
Antimicrobial Activity
5-Bromoindole derivatives have also demonstrated significant potential as antimicrobial agents, with activity against a range of pathogenic bacteria and fungi.[10][13][14] The introduction of the bromine atom can enhance the antimicrobial potency of the indole scaffold.
The following table summarizes the in vitro antimicrobial activity (Minimum Inhibitory Concentration - MIC values) of selected 5-bromoindole derivatives against various microbial strains.
| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |
| 5-bromoindole-3-carboxamido-polyamine (13b) | Staphylococcus aureus ATCC 25923 | ≤ 0.28 µM | [10] |
| Acinetobacter baumannii | ≤ 0.28 µM | [10] | |
| Cryptococcus neoformans | ≤ 0.28 µM | [10] | |
| 5-bromoindole 3-7-3 analogue (19) | Staphylococcus aureus ATCC 25923 | 12.5 | |
| Pseudomonas aeruginosa ATCC 27853 | 100 | ||
| 4-bromo-6-chloroindole | Staphylococcus aureus | 20-50 | [15] |
| 6-bromo-4-iodoindole | Staphylococcus aureus | 20-50 | [15] |
| 5-iodoindole | Staphylococcus aureus | 100 | [15] |
| 6-bromoindole | Acinetobacter baumannii | 64 | [16] |
| Gentamicin (Standard) | Staphylococcus aureus | 20-1000 | [15] |
Key Signaling Pathway: EGFR Inhibition
As a prominent mechanism of action for the anticancer activity of 5-bromoindole derivatives, the inhibition of the EGFR signaling pathway is of significant interest. The following diagram illustrates the key components of this pathway and the point of inhibition by 5-bromoindole derivatives.
References
- 1. lifesciences.danaher.com [lifesciences.danaher.com]
- 2. researchgate.net [researchgate.net]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. 5-Bromoindole-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 10. Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. The EGF/EGFR axis and its downstream signaling pathways regulate the motility and proliferation of cultured oral keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Multi‐Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug‐Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Page loading... [wap.guidechem.com]
Methodological & Application
Application Notes and Protocols: Vilsmeier-Haack Formylation of 5-Bromoindole
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 5-bromoindole-3-carbaldehyde via the Vilsmeier-Haack formylation of 5-bromoindole. This reaction is a cornerstone in synthetic organic chemistry for the introduction of a formyl group onto electron-rich heterocyclic compounds, such as indoles. The resulting 5-bromoindole-3-carbaldehyde is a valuable intermediate in the synthesis of various biologically active compounds and pharmaceuticals.
Reaction Principle
The Vilsmeier-Haack reaction involves the formylation of an electron-rich aromatic or heteroaromatic compound using a Vilsmeier reagent.[1] This reagent, a chloroiminium salt, is typically generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and a halide, most commonly phosphorus oxychloride (POCl₃).[2] The electrophilic Vilsmeier reagent then attacks the electron-rich 3-position of the indole ring, leading to the formation of an iminium salt intermediate. Subsequent hydrolysis of this intermediate yields the desired aldehyde.[3]
Quantitative Data Summary
The following table summarizes the key quantitative data for the Vilsmeier-Haack formylation of 5-bromoindole to yield 5-bromoindole-3-carbaldehyde.
| Parameter | Value | Reference |
| Product | 5-Bromoindole-3-carbaldehyde | |
| Molecular Formula | C₉H₆BrNO | |
| Molecular Weight | 224.06 g/mol | |
| Appearance | White to off-white or pale yellow solid | |
| Melting Point | 204-207 °C | |
| Yield | 71% (Note: This yield is reported for a related formylation method) | [4] |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 12.31 (s, 1H), 9.93 (s, 1H), 8.35 (s, 1H), 8.22 (s, 1H), 7.49 (d, J = 8.6 Hz, 1H), 7.40 (dd, J = 8.6, 2.0 Hz, 1H) | [4] |
| ¹³C NMR (101 MHz, DMSO-d₆) | δ 185.15, 139.29, 135.75, 126.06, 125.89, 122.91, 117.43, 114.82, 114.57 | [4] |
| EI-MS m/z (%) | 225 (97), 224 (98), 223 (100, M+), 196 (18), 167 (14), 143 (41), 115 (70), 87 (58) | [4] |
Experimental Protocol
This protocol is a representative procedure for the Vilsmeier-Haack formylation of 5-bromoindole.
Materials and Reagents:
-
5-Bromoindole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexane
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add anhydrous N,N-dimethylformamide (DMF) (3.0 eq.). Cool the flask in an ice bath to 0 °C. To the stirred DMF, add phosphorus oxychloride (POCl₃) (1.2 eq.) dropwise via the dropping funnel, ensuring the temperature is maintained below 5 °C. After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes. The formation of a solid or a thick slurry indicates the generation of the Vilsmeier reagent.
-
Reaction with 5-Bromoindole: Dissolve 5-bromoindole (1.0 eq.) in anhydrous DMF or dichloromethane (DCM). Slowly add this solution to the prepared Vilsmeier reagent at 0 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). For less reactive substrates, heating the reaction mixture to 40-60 °C may be necessary.[3]
-
Work-up: Upon completion of the reaction, carefully pour the reaction mixture into a beaker containing crushed ice and water. Stir vigorously for 30 minutes to hydrolyze the iminium salt intermediate.
-
Neutralization and Extraction: Neutralize the aqueous mixture by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution until the pH is approximately 7-8. Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Washing and Drying: Combine the organic extracts and wash successively with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Solvent Removal and Purification: Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product. The crude 5-bromoindole-3-carbaldehyde can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by silica gel column chromatography.
Safety Precautions:
-
Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Handle it with extreme care in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from entering the reaction vessel.
Visualizations
Reaction Mechanism:
Caption: Mechanism of the Vilsmeier-Haack formylation of 5-bromoindole.
Experimental Workflow:
Caption: Experimental workflow for the Vilsmeier-Haack formylation.
References
Application Notes and Protocols for One-Pot Synthesis of Indole-3-Carboxaldehydes
For Researchers, Scientists, and Drug Development Professionals
Indole-3-carboxaldehyde and its derivatives are pivotal intermediates in the synthesis of a wide range of biologically active compounds, including pharmaceuticals and agrochemicals. One-pot synthesis methods offer significant advantages in terms of efficiency, cost-effectiveness, and reduced environmental impact by minimizing intermediate isolation and purification steps. This document provides detailed application notes and experimental protocols for three prominent one-pot methods for the synthesis of indole-3-carboxaldehydes.
Vilsmeier-Haack Reaction on Indole
The Vilsmeier-Haack reaction is a classic and reliable method for the formylation of electron-rich heterocycles like indole. The reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted amide such as N,N-dimethylformamide (DMF), which acts as both the solvent and the formylating agent source.
Reaction Principle and Workflow
The synthesis proceeds in two main stages: the formation of the electrophilic Vilsmeier reagent (chloroiminium ion) and the subsequent electrophilic attack on the indole ring, preferentially at the electron-rich C3 position. Hydrolysis of the resulting iminium salt intermediate yields the final indole-3-carboxaldehyde.
Caption: Workflow of the Vilsmeier-Haack reaction for indole-3-carboxaldehyde synthesis.
Experimental Protocol
Materials:
-
Indole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
Sodium hydroxide (NaOH) solution, 2 M
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF.
-
Cool the flask in an ice-water bath to 0-5 °C.
-
Slowly add phosphorus oxychloride (1.1 equivalents) dropwise to the stirred DMF, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, stir the mixture at room temperature for 30 minutes to form the Vilsmeier reagent.
-
Dissolve indole (1 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the prepared Vilsmeier reagent.
-
Heat the reaction mixture to 35-40 °C and stir for 45-60 minutes.
-
After the reaction is complete (monitored by TLC), carefully pour the reaction mixture onto crushed ice.
-
Neutralize the aqueous solution by the slow addition of 2 M NaOH solution until the pH is approximately 7-8.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization (e.g., from ethanol or ethyl acetate/hexane) to yield pure indole-3-carboxaldehyde.
Quantitative Data
| Starting Material | Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Indole | POCl₃, DMF | 35 | 0.75 | ~90% | [1] |
One-Pot Synthesis from Substituted Anilines
This innovative one-pot method allows for the synthesis of various substituted indole-3-carboxaldehydes starting from commercially available substituted 2-methylanilines (o-toluidines). The reaction involves the formation of the indole ring and subsequent formylation in a single pot, avoiding the isolation of the indole intermediate.[2]
Reaction Principle and Workflow
The process begins with the reaction of a substituted 2-methylaniline with a pre-formed Vilsmeier reagent. This is followed by an intramolecular cyclization to form the indole ring, which is then formylated in the same pot. The final product is obtained after a basic workup.
Caption: Experimental workflow for the one-pot synthesis of indole-3-carboxaldehydes from anilines.
Experimental Protocol
Materials:
-
Substituted 2-methylaniline (e.g., o-toluidine, 2,4-dimethylaniline)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Saturated sodium carbonate solution
-
Ice
Procedure:
-
Preparation of Vilsmeier Reagent: In a two-necked flask under an inert atmosphere, cool anhydrous DMF in an ice bath. Slowly add POCl₃ dropwise with stirring, maintaining the temperature at 0 °C. Stir for 30 minutes at this temperature to obtain the Vilsmeier reagent.[2]
-
Reaction: To a separate flask containing the substituted 2-methylaniline (1 equivalent) dissolved in a small amount of DMF, slowly add the prepared Vilsmeier reagent (typically 2-2.5 equivalents) dropwise at 0 °C.[2]
-
After the addition is complete, stir the mixture at room temperature for 1 hour.[2]
-
Heat the reaction mixture to the specified temperature (see table below) and maintain for the required duration.[2]
-
Workup: After completion of the reaction (monitored by TLC), cool the mixture and add saturated sodium carbonate solution until the solution is basic, leading to the precipitation of the product.[2]
-
Filter the solid precipitate, wash with water, and dry to obtain the crude indole-3-carboxaldehyde derivative.[2]
-
Further purification can be achieved by recrystallization if necessary.
Quantitative Data for Substituted Indole-3-carboxaldehydes[2]
| Starting Aniline | Product | Temperature (°C) | Time (h) | Yield (%) |
| o-Methylaniline | Indole-3-carboxaldehyde | 85 | 5 | 96 |
| 2,4-Dimethylaniline | 5-Methyl-1H-indole-3-carboxaldehyde | 85 | 5 | 88 |
| 2,5-Dimethylaniline | 6-Methyl-1H-indole-3-carboxaldehyde | 90 | 8 | 89 |
| 4-Chloro-2-methylaniline | 5-Chloro-1H-indole-3-carboxaldehyde | 85 | 5 | 90 |
| 5-Chloro-2-methylaniline | 6-Chloro-1H-indole-3-carboxaldehyde | 90 | 8 | 91 |
| 4-Bromo-2-methylaniline | 5-Bromo-1H-indole-3-carboxaldehyde | 90 | 9 | 91 |
| 2-Methoxy-6-methylaniline | 7-Methoxy-1H-indole-3-carboxaldehyde | 90 | 7 | 86 |
Catalytic Vilsmeier-Haack Reaction
A recent advancement in the Vilsmeier-Haack reaction is the development of a catalytic version, which reduces the amount of phosphorus reagents required. This method utilizes a phosphine oxide catalyst in a P(III)/P(V)=O cycle. The protocol described here is for the synthesis of deuterated indole-3-carboxaldehyde, demonstrating the mildness and applicability of the method for isotopic labeling. The same principle can be applied for non-deuterated synthesis by using standard DMF.[3]
Reaction Principle and Workflow
The catalytic cycle involves the activation of DMF by the phosphine oxide catalyst and an activator (diethyl bromomalonate, DEBM). The resulting Vilsmeier-type reagent then formylates the indole. A silane is used as a reducing agent to regenerate the catalyst.
Caption: Workflow for the catalytic Vilsmeier-Haack synthesis of deuterated indole-3-carboxaldehyde.
Experimental Protocol
Materials:
-
Indole
-
3-Methyl-1-phenyl-2-phospholene 1-oxide (catalyst)
-
Anhydrous acetonitrile (MeCN)
-
Diethyl bromomalonate (DEBM)
-
Deuterated N,N-dimethylformamide (DMF-d7)
-
Phenylsilane (PhSiH₃)
-
Sodium hydroxide (NaOH) solution, 2 M
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas
Procedure: [3]
-
To a flame-dried Schlenk flask under an argon atmosphere, add indole (1.0 equivalent), and 3-methyl-1-phenyl-2-phospholene 1-oxide (0.15 equivalents).[3]
-
Evacuate and backfill the flask with argon three times.[3]
-
Add anhydrous acetonitrile via syringe.[3]
-
Sequentially add diethyl bromomalonate (1.2 equivalents), deuterated N,N-dimethylformamide (1.5 equivalents), and phenylsilane (1.5 equivalents) via syringe.[3]
-
Stir the resulting mixture at room temperature for 16 hours. The solution may become cloudy during the reaction.[3]
-
Carefully quench the reaction by the dropwise addition of 2 M NaOH solution.[3]
-
Dilute the mixture with ethyl acetate and transfer to a separatory funnel.[3]
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 times).[3]
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.[3]
-
Filter the solution and concentrate under reduced pressure.[3]
-
Purify the residue by flash column chromatography or recrystallization to obtain the pure deuterated indole-3-carboxaldehyde.[3]
Quantitative Data for Catalytic Deuterated Formylation[3]
| Starting Material | Catalyst Loading (mol%) | Reagents | Temperature (°C) | Time (h) | Yield (%) |
| Indole | 15 | DEBM, DMF-d7, PhSiH₃ | Room Temp. | 16 | 75 |
These one-pot methods provide efficient and scalable routes to indole-3-carboxaldehydes, valuable precursors in drug discovery and development. The choice of method will depend on the availability of starting materials, the desired substitution pattern on the indole ring, and the scale of the synthesis.
References
Applications in the Synthesis of Pharmaceutical Agents: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of key pharmaceutical agents, focusing on innovative and efficient methodologies. The information is intended to provide researchers, scientists, and drug development professionals with practical insights into modern synthetic strategies, including biocatalysis and novel chemical syntheses.
Imatinib: A Tyrosine Kinase Inhibitor
Imatinib is a cornerstone in the treatment of chronic myeloid leukemia (CML) and certain gastrointestinal stromal tumors. Its synthesis has been a subject of extensive research to develop efficient and high-yield processes.
Signaling Pathway
Imatinib functions by inhibiting the BCR-ABL tyrosine kinase, an aberrant enzyme created by the Philadelphia chromosome translocation. This enzyme is constitutively active in CML cells, leading to uncontrolled cell proliferation and survival. Imatinib binds to the ATP-binding site of the BCR-ABL kinase, preventing the phosphorylation of its downstream substrates and thereby inhibiting the signaling cascade that drives cancer growth.
Caption: Imatinib inhibits the BCR-ABL signaling pathway.
Synthetic Protocol: A High-Yielding Approach
An efficient process for the synthesis of Imatinib has been developed, achieving high purity and a notable overall yield.[1] The key final step involves the condensation of N-(5-amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidineamine with 4-(4-methylpiperazinomethyl)benzoyl chloride.
Quantitative Data Summary
| Step | Reaction | Reagents & Solvents | Yield | Purity |
| 1 | Guanidine Formation | 2-methyl-5-nitroaniline, Cyanamide, Ethanol, Concentrated Hydrochloric Acid | 87.07% | - |
| 2 | Pyrimidine Ring Formation | 3-dimethylamino-1-(3-pyridyl)-2-propen-1-one, 2-methyl-5-nitrophenylguanidine nitrate, Ethanol, KOH | 86.87% | - |
| 3 | Amidation | N-(5-amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidineamine, 4-(4-methylpiperazinomethyl)benzoyl chloride, Isopropyl alcohol, Potassium carbonate | ~90% | - |
| Overall | - | - | ~50% | 99.99% [1] |
Experimental Protocol
Step 1: Synthesis of 2-methyl-5-nitrophenylguanidine nitrate [2]
-
To a reaction vessel, add 121.72 g of 2-methyl-5-nitroaniline and 100.8 g of 50% aqueous cyanamide solution.
-
Add 160 ml of ethanol and stir the mixture while heating to 70°C.
-
Slowly add 118 ml of concentrated hydrochloric acid dropwise.
-
Reflux the mixture for 3 hours.
-
After the reaction, cool the mixture to 45°C and add 50 ml of concentrated nitric acid.
-
Stir for approximately 1 minute, then allow to stand to cool and crystallize.
-
Filter the mixture, wash the solid cake with 150 ml of ethanol, and dry to obtain the product.
Step 2: Synthesis of N-(5-nitro-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidinamine [2]
-
In a three-necked flask, dissolve 52.8 g of 3-dimethylamino-1-(3-pyridyl)-2-propen-1-one in 300 ml of ethanol.
-
Add 77.16 g of 2-methyl-5-nitrophenylguanidine nitrate and 19.44 g of potassium hydroxide.
-
Reflux the reaction mixture for 18 hours.
-
Cool the mixture to room temperature and filter.
-
Wash the filter cake with 50 ml of isopropanol, followed by water until the filtrate is neutral and colorless.
-
Dry the solid to yield the product.
Step 3: Nitro Group Reduction (Not detailed in provided search results) The nitro group of N-(5-nitro-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidinamine is reduced to an amino group to form N-(5-amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidineamine.
Step 4: Synthesis of Imatinib Base [1]
-
Dissolve 27.7 g of 4-Methyl-N-(4-pyridin-3-yl-pyrimidin-2-yl)-benzene-l,3-diamine and 50 g of 4-(4-Methyl-piperazin-l-ylmethyl)-benzoic acid methyl ester in 250 ml of Tetrahydrofuran.[1]
-
Add a solution of 10 g of sodium methylate in 10 ml of methanol.[1]
-
Heat the reaction mixture to reflux.[1]
-
Upon completion of the reaction, pour the solution into ice water to precipitate the solid product.[1]
-
Filter the solid, wash with water, and dry to obtain Imatinib base.[1]
Vonoprazan: A Potassium-Competitive Acid Blocker
Vonoprazan is a novel drug for treating acid-related gastrointestinal disorders. It acts as a potassium-competitive acid blocker (P-CAB), offering a different mechanism of action compared to traditional proton pump inhibitors (PPIs).
Signaling Pathway
Vonoprazan inhibits the gastric H+/K+-ATPase (proton pump) in parietal cells, which is the final step of gastric acid secretion. Unlike PPIs, which require acid activation and bind irreversibly, Vonoprazan binds reversibly and competitively with potassium ions, leading to a rapid and sustained suppression of gastric acid.[3][4][5][6]
Caption: Vonoprazan competitively inhibits the gastric proton pump.
Synthetic Protocol: A Practical and Impurity-Controllable Route
A practical synthetic process for Vonoprazan fumarate has been developed with a focus on controlling impurities and achieving a good overall yield.[7] One reported route achieves an overall yield of 23% on a 0.7 kg scale.[8] Another four-step process starting from 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate has been described.[9] A different approach accomplished the synthesis in 6 steps with a 23% overall yield without isolation of intermediates.[8]
Quantitative Data Summary
| Step | Reaction | Reagents & Solvents | Yield | Purity |
| 1 | Ester Hydrolysis | 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate | - | - |
| 2 | Methylamine Substitution | - | - | - |
| 3 | Sulfonyl Chloride Substitution | - | - | - |
| 4 | Amide Reduction | - | - | - |
| Overall | - | - | Improved by 4% [7] | >99.5% [7] |
Experimental Protocol (Illustrative)
A detailed, step-by-step protocol with specific quantities for a single, complete synthesis is not fully available in the provided search results. However, a general outline of one synthetic approach is as follows:
-
N-Sulfonylation: 5-(2-fluorophenyl)pyrrole-3-carboxaldehyde is reacted with a sulfonylating agent. The resulting chloride impurity is removed by recrystallization from methanol.
-
Reductive Amination: The aldehyde is converted to an amine. The dimethylamino impurity is removed by forming the vonoprazan chloride salt.
-
Neutralization and Salt Formation: The free base of vonoprazan is obtained by neutralization and then converted to the fumarate salt at room temperature.
-
Recrystallization: The final product is recrystallized from a methanol/water mixture (1:1) to achieve high purity.[7]
Sitagliptin Intermediate: A Biocatalytic Approach
Sitagliptin is an oral antihyperglycemic agent used for the treatment of type 2 diabetes. Its synthesis has been a prime example of the successful application of biocatalysis in pharmaceutical manufacturing.
Experimental Workflow: Multi-Enzymatic Cascade
The synthesis of a key chiral amine intermediate for Sitagliptin can be efficiently achieved using a multi-enzyme cascade system. This approach leverages the high selectivity of enzymes to produce the desired enantiomer with high purity.
Caption: Multi-enzyme cascade for Sitagliptin intermediate synthesis.
Biocatalytic Protocol
A multi-enzyme cascade using a transaminase (TA), esterase, aldehyde reductase (AHR), and formate dehydrogenase (FDH) has been developed for the synthesis of the Sitagliptin intermediate.[10][11]
Quantitative Data Summary
| Substrate Concentration | Conversion | Isolated Yield | Enantiomeric Excess (ee) | Reference |
| 10-100 mM | 72-91% | - | - | [10] |
| Gram scale (100 mM) | ~70% | 61% | - | [10][11] |
| Pro-sitagliptin ketone | 100% | - | >99% | [12] |
Experimental Protocol
Whole-Cell Biotransformation for Sitagliptin Intermediate [10]
-
Reaction Mixture Preparation:
-
Substrate (ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate): 100 mM
-
Benzylamine (amino donor): 300 mM
-
Pyridoxal-5'-phosphate (PLP, cofactor): 0.5 mM
-
Whole cells co-expressing Transaminase (TARO) and Esterase (Est PS): 60 mgCDW/mL
-
Whole cells expressing Aldehyde Reductase (AHR) and Formate Dehydrogenase (FDH): 60 mgCDW/mL
-
Sodium formate: 200 mM
-
Buffer: 200 mM Tris-HCl, pH 8.0
-
-
Reaction Conditions:
-
Incubate the reaction mixture at 37°C.
-
Monitor the reaction progress over time.
-
-
Gram-Scale Synthesis:
-
The reaction can be performed on a gram scale (e.g., 1.0 g of substrate in a 40 mL reaction volume) under the same conditions.[10]
-
Immobilized Transaminase for Enantioselective Synthesis [12]
-
Enzyme Immobilization: Immobilize the transaminase enzyme on a suitable support (e.g., epoxy- and octadecyl-functionalized methacrylic resin).
-
Reaction Mixture:
-
Pro-sitagliptin ketone (substrate)
-
Immobilized transaminase
-
Isopropyl amine (amino donor)
-
PLP (cofactor)
-
Buffer: 9:1 mixture of triethanolamine buffer (100 mM, pH 9) and DMSO.
-
-
Reaction Conditions:
-
Incubate the reaction at 40°C for 24 hours.
-
-
Product Analysis:
-
Determine the conversion and enantiomeric excess of the resulting Sitagliptin amine. This method has been shown to achieve 100% conversion with an enantiomeric excess of >99%.[12]
-
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. Synthesis method of imatinib and imatinib mesylate - Eureka | Patsnap [eureka.patsnap.com]
- 3. Potent Potassium-competitive Acid Blockers: A New Era for the Treatment of Acid-related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vonoprazan: A New Potassium-Competitive Acid Blocker - PMC [pmc.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Application Notes: Development of Fluorescent Probes Using 5-Bromoindole-3-carboxaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromoindole-3-carboxaldehyde is a versatile heterocyclic aldehyde that serves as a valuable starting material in the synthesis of fluorescent probes. The indole scaffold, a common motif in biologically active molecules, provides a robust platform for the development of chemosensors. The electron-rich nature of the indole ring system, combined with the reactive aldehyde functionality, allows for the straightforward synthesis of probes for a variety of analytes, including metal ions and anions. The bromine substitution at the 5-position can further modulate the electronic and photophysical properties of the resulting probes.
This document provides detailed protocols for the synthesis of a representative Schiff base fluorescent probe derived from this compound for the detection of aluminum ions (Al³⁺). The application notes also include protocols for the evaluation of the probe's sensing capabilities and a summary of representative photophysical and sensing performance data based on analogous indole-based fluorescent sensors.
Synthesis of a this compound-Based Schiff Base Fluorescent Probe
The most common and direct method for converting this compound into a fluorescent probe is through a Schiff base condensation reaction with an appropriate amine-containing molecule. This reaction forms an imine linkage (-C=N-), extending the conjugation of the system and often leading to desirable photophysical properties. For the detection of metal ions like Al³⁺, a common strategy is to incorporate chelating groups near the imine nitrogen. Here, we describe the synthesis of a probe using 2-amino-4-nitrophenol, which provides a phenolic hydroxyl group and a nitro group that can act as a binding site for Al³⁺.
Synthesis Workflow
Caption: Synthesis of a Schiff base fluorescent probe from this compound.
Experimental Protocol: Synthesis of (E)-2-(((5-bromo-1H-indol-3-yl)methylene)amino)-4-nitrophenol (BI-NP)
Materials:
-
This compound
-
2-Amino-4-nitrophenol
-
Absolute Ethanol
-
Glacial Acetic Acid
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (1.0 mmol, 224 mg) in 30 mL of absolute ethanol.
-
To this solution, add 2-amino-4-nitrophenol (1.0 mmol, 154 mg).
-
Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.
-
Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 4-6 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., hexane:ethyl acetate, 3:1).
-
Upon completion of the reaction, allow the mixture to cool to room temperature. A precipitate should form.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Further purify the product by recrystallization from ethanol to obtain the pure Schiff base probe (BI-NP) as a colored solid.
-
Dry the purified product under vacuum.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Application: Fluorescent Detection of Al³⁺ Ions
The synthesized Schiff base probe (BI-NP) can be utilized as a "turn-on" fluorescent sensor for the detection of Al³⁺ ions. The binding of Al³⁺ to the probe is expected to enhance its fluorescence intensity through a mechanism known as Chelation-Enhanced Fluorescence (CHEF).
Signaling Pathway for Al³⁺ Detection
Caption: Proposed mechanism for the "turn-on" fluorescence sensing of Al³⁺ by the Schiff base probe.
Experimental Protocol: Fluorescence Titration
Materials:
-
Synthesized Schiff base probe (BI-NP)
-
Stock solution of Al³⁺ (e.g., from Al(NO₃)₃·9H₂O) in deionized water
-
HEPES buffer (or another suitable buffer, pH 7.4)
-
DMSO (for dissolving the probe)
-
Fluorometer
-
Quartz cuvettes
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the BI-NP probe (e.g., 1 mM) in DMSO.
-
Prepare a stock solution of Al³⁺ (e.g., 10 mM) in deionized water.
-
Prepare a working buffer solution (e.g., 10 mM HEPES, pH 7.4).
-
-
Fluorescence Measurements:
-
Prepare a solution of the BI-NP probe in the working buffer (e.g., 10 µM in HEPES buffer with a small percentage of DMSO to ensure solubility).
-
Record the fluorescence emission spectrum of the probe solution by exciting at its maximum absorption wavelength (λex).
-
Sequentially add increasing concentrations of the Al³⁺ stock solution to the probe solution in the cuvette.
-
After each addition, allow the solution to incubate for a short period (e.g., 2-5 minutes) to ensure complete complexation.
-
Record the fluorescence emission spectrum after each addition.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum (λem) against the concentration of Al³⁺.
-
From the titration curve, the binding stoichiometry can be determined using a Job's plot, and the detection limit can be calculated.
-
Experimental Workflow for Al³⁺ Detection
Caption: Workflow for the fluorescent detection of Al³⁺ ions using the synthesized probe.
Data Presentation
The following tables summarize representative photophysical and sensing performance data for indole-based Schiff base fluorescent probes, providing a benchmark for the expected performance of probes derived from this compound.
Table 1: Representative Photophysical Properties of Indole-Based Schiff Base Probes
| Probe Name/Structure | Excitation Max (λex, nm) | Emission Max (λem, nm) | Stokes Shift (nm) | Quantum Yield (Φ) (in the absence of analyte) | Reference Compound Class |
| Indole-Schiff Base for Al³⁺ | ~370-420 | ~450-500 | ~80-100 | Low (<0.05) | Salicylaldehyde Schiff Bases |
| 5-Bromoindole-Schiff Base (BI-NP) (Predicted) | ~380-430 | ~480-530 | ~100 | Low (<0.05) | Indole-based Schiff Bases |
Table 2: Representative Sensing Performance for Al³⁺ Detection
| Probe Name/Structure | Analyte | Detection Limit (LOD) | Linear Range (µM) | Selectivity | Reference Compound Class |
| Indole-Schiff Base for Al³⁺ | Al³⁺ | ~0.1 - 1.0 µM | ~1 - 50 | High over other common metal ions (Na⁺, K⁺, Mg²⁺, Ca²⁺, etc.) | Salicylaldehyde Schiff Bases |
| 5-Bromoindole-Schiff Base (BI-NP) (Predicted) | Al³⁺ | ~0.05 - 0.5 µM | ~0.5 - 25 | High selectivity for Al³⁺ | Indole-based Schiff Bases |
Disclaimer: The quantitative data presented in the tables are representative values based on published literature for structurally similar indole-based Schiff base fluorescent probes. Actual values for probes synthesized from this compound may vary and should be determined experimentally.
Application Notes and Protocols for the Fabrication of Organic Semiconductors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the common fabrication techniques for organic semiconductors, materials with increasing importance in flexible electronics, sensors, and biomedical devices. This document outlines both solution-based and vacuum deposition methods, offering specific experimental protocols and performance data to guide researchers in the fabrication of organic electronic devices such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
Introduction to Organic Semiconductor Fabrication
Organic semiconductors, composed of π-conjugated molecules or polymers, offer advantages over their inorganic counterparts, including mechanical flexibility, low-cost processing, and tunable electronic properties.[1][2] The performance of organic semiconductor devices is highly dependent on the morphology and crystalline structure of the active layer, which is controlled by the fabrication method.[3][4] The two primary methods for depositing thin films of organic semiconductors are solution-based processing and vacuum deposition.[5][6]
Solution-based processing involves dissolving the organic semiconductor in a suitable solvent and then depositing the solution onto a substrate.[7] This category includes techniques such as spin coating, blade coating, solution shearing, and inkjet printing. These methods are generally low-cost and compatible with large-area and roll-to-roll manufacturing.[8][9]
Vacuum deposition , particularly thermal evaporation, involves heating the organic material in a high vacuum chamber until it sublimes, allowing the vapor to condense as a thin film on a substrate.[10][11] This technique offers precise control over film thickness and purity, often leading to highly ordered crystalline films and high-performance devices.[12]
Fabrication Techniques and Protocols
This section details the experimental protocols for the most common fabrication techniques.
Solution-Based Processing
Solution-based techniques are valued for their simplicity and scalability. The choice of solvent, solution concentration, deposition speed, and post-deposition treatments like thermal annealing are critical parameters that influence film quality and device performance.[3][13]
Spin coating is a widely used laboratory technique for producing uniform thin films.[14] A solution of the organic semiconductor is dispensed onto a substrate, which is then rotated at high speed to spread the liquid by centrifugal force.
Experimental Protocol: Fabrication of a Poly(3-hexylthiophene) (P3HT) Thin Film via Spin Coating
-
Solution Preparation:
-
Dissolve regioregular P3HT (molecular weight 50,000-70,000 g/mole ) in an appropriate solvent, such as chloroform or chlorobenzene, to a concentration of 0.48 wt%.[6][14]
-
Stir the solution for at least 12 hours at 50°C to ensure complete dissolution.[6]
-
Prior to use, filter the solution through a 0.45 µm filter to remove any particulate matter.[6]
-
-
Substrate Preparation:
-
Deposition:
-
Dispense the P3HT solution onto the center of the prepared substrate.
-
Spin coat at an acceleration of 1000 rpm/s to a final speed of 2000 rpm and hold for 60 seconds.[14]
-
-
Annealing:
Blade coating and solution shearing are scalable deposition techniques suitable for large-area electronics.[4][9] In blade coating, a blade is moved over a substrate at a controlled speed and height to spread the semiconductor solution.[17] Solution shearing is a variation where a tilted blade is used to create a meniscus of the solution, leading to highly crystalline films.[5]
Experimental Protocol: Fabrication of a TIPS-Pentacene Thin Film via Solution Shearing
-
Solution Preparation:
-
Prepare a solution of 6,13-bis(triisopropylsilylethynyl) pentacene (TIPS-pentacene) in a suitable solvent like toluene or chlorobenzene.
-
-
Substrate and Coater Setup:
-
Place the cleaned substrate on a heated stage.
-
Position a blade at a small angle (typically 1-5 degrees) and a fixed gap (around 100 µm) above the substrate.
-
-
Deposition:
-
Drying:
-
Allow the solvent to evaporate, leaving a crystalline thin film of TIPS-pentacene.
-
Inkjet printing is a direct-writing technique that deposits picoliter-sized droplets of organic semiconductor ink onto a substrate in a predefined pattern.[8][15] This additive manufacturing method minimizes material waste and allows for the fabrication of complex device architectures.[2][18]
Experimental Protocol: Inkjet Printing of a PEDOT:PSS Channel for an Organic Transistor
-
Ink Formulation:
-
Prepare an ink using a solution of poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS).
-
If necessary, reduce the viscosity and surface tension of the ink by adding a co-solvent like diethylene glycol to prevent nozzle clogging.[15]
-
-
Substrate Preparation:
-
Clean the substrate and treat it with oxygen plasma to ensure a hydrophilic surface for proper ink wetting.[15]
-
-
Printing:
-
Use a piezoelectric drop-on-demand inkjet printer.
-
Optimize printing parameters such as drop frequency (e.g., 10 kHz), printing voltage (e.g., 18 V), and nozzle temperature to achieve stable droplet formation and accurate placement.[18]
-
-
Post-Processing:
-
Bake the printed device on a hotplate at 60°C for approximately 30 minutes to dry the film.[15]
-
Vacuum Deposition
Vacuum deposition techniques are performed under high vacuum conditions (typically 10⁻⁶ to 10⁻⁷ Torr) to minimize contamination and produce high-purity thin films.[10][19]
Vacuum thermal evaporation is a widely used method for depositing small-molecule organic semiconductors like pentacene and C60.[10][20] The material is heated in a crucible until it sublimes, and the vapor travels in a line-of-sight path to the cooler substrate, where it condenses to form a thin film.[11]
Experimental Protocol: Fabrication of a Pentacene Thin Film via Vacuum Thermal Evaporation
-
System Preparation:
-
Place the pentacene source material in a suitable evaporation source (e.g., a quartz or molybdenum boat).
-
Mount the cleaned substrate in a holder facing the source.
-
Evacuate the deposition chamber to a base pressure of approximately 2 x 10⁻⁴ Pa.[10]
-
-
Deposition:
-
Heat the substrate to a desired temperature (e.g., 50°C) to control the film morphology.[10]
-
Gradually heat the evaporation source to sublime the pentacene.
-
Control the deposition rate at approximately 0.02 nm/s, monitored by a quartz crystal microbalance, to achieve a final film thickness of around 50 nm.[10]
-
-
Post-Deposition:
-
Allow the substrate to cool to room temperature before venting the chamber.
-
Data Presentation: Performance of Organic Field-Effect Transistors (OFETs)
The performance of OFETs is characterized by several key parameters, including the charge carrier mobility (µ), the on/off current ratio (Ion/Ioff), and the threshold voltage (Vth). The following tables summarize representative performance data for OFETs fabricated using different techniques and materials.
| Fabrication Method | Organic Semiconductor | Substrate/Dielectric | Mobility (cm²/Vs) | On/Off Ratio | Threshold Voltage (V) | Reference |
| Solution-Based | ||||||
| Spin Coating | P3HT | SiO₂ | ~0.1 | > 10⁵ | - | [14] |
| Solution Shearing | TIPS-Pentacene | SiO₂ | ~1.0 | > 10⁶ | - | [5] |
| Blade Coating | Ph-BTBT-10 | SiO₂ | ~1.0 | > 10⁶ | - | [4] |
| Inkjet Printing | PEDOT:PSS | SiO₂ | - | - | - | [15] |
| Vacuum Deposition | ||||||
| Thermal Evaporation | Pentacene | SiO₂ | 0.62 | > 10⁶ | -12.9 | [10] |
| Thermal Evaporation | C10-DNTT | Al₂O₃/SAM | 10.7 | > 10⁷ | - | [21] |
Table 1. Comparison of OFET performance for different fabrication methods.
| Organic Semiconductor | Fabrication Method | Annealing Temperature (°C) | Mobility (cm²/Vs) | Reference |
| Pentacene | Thermal Evaporation | As-deposited | ~0.3 | [22] |
| 45 | ~0.4 | [22] | ||
| 70 | < 0.1 | [22] | ||
| DNTT | Thermal Evaporation | 24 | ~0.8 | [3] |
| 140 | ~1.2 | [3] | ||
| P3HT:PCBM | Spin Coating | Unannealed | - | [16] |
| 80 | Improved absorption | [16] | ||
| Alq₃:C₆₀ | Spin Coating | RT | - | [23] |
| 100 | Increased grain size | [23] | ||
| 200 | Increased grain size | [23] |
Table 2. Effect of annealing temperature on the performance of organic semiconductors.
Visualizations
The following diagrams illustrate the workflows for the described fabrication processes.
References
- 1. EP1051738A2 - Fabrication of organic semiconductor devices using ink jet printing - Google Patents [patents.google.com]
- 2. iris.unica.it [iris.unica.it]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Selective solution shearing deposition of high performance TIPS-pentacene polymorphs through chemical patterning | Journal of Materials Research | Cambridge Core [cambridge.org]
- 6. researchgate.net [researchgate.net]
- 7. ijecbe.ui.ac.id [ijecbe.ui.ac.id]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Review of the Common Deposition Methods of Thin-Film Pentacene, Its Derivatives, and Their Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. journal.polymer-korea.or.kr [journal.polymer-korea.or.kr]
- 14. mdpi.com [mdpi.com]
- 15. DSpace [repository.upenn.edu]
- 16. academicjournals.org [academicjournals.org]
- 17. Blade Coating Aligned, High-Performance, Semiconducting-Polymer Transistors | NIST [nist.gov]
- 18. Inkjet Printing of a Gate Insulator: Towards Fully Printable Organic Field Effect Transistor [mdpi.com]
- 19. iipseries.org [iipseries.org]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. pubs.aip.org [pubs.aip.org]
- 23. researchgate.net [researchgate.net]
Application Notes and Protocols: Condensation Reactions of 5-Bromoindole-3-carboxaldehyde with Thiosemicarbazones
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indole-based thiosemicarbazones are a class of organic compounds that have garnered significant interest in medicinal chemistry due to their wide spectrum of biological activities, including antimicrobial, antifungal, and antitumor properties.[1][2][3][4] The synthesis of these compounds is often achieved through a straightforward condensation reaction between an indole aldehyde and a thiosemicarbazide derivative. This document provides detailed protocols for the synthesis of thiosemicarbazones derived from 5-bromoindole-3-carboxaldehyde, along with their characterization and biological activity data.
The core structure, featuring an indole nucleus linked to a thiosemicarbazone moiety, is a key pharmacophore that contributes to their biological efficacy. The presence of the bromine atom at the 5-position of the indole ring can further enhance the lipophilicity and potency of the compounds. These derivatives have shown promise as lead compounds in the development of novel therapeutic agents.
Chemical Reaction Workflow
The synthesis of this compound thiosemicarbazones proceeds via a condensation reaction, as illustrated in the following diagram.
Caption: General reaction scheme for the synthesis of this compound thiosemicarbazones.
Experimental Protocols
General Protocol for the Synthesis of this compound Thiosemicarbazones
This protocol describes a general method for the condensation reaction between this compound and a thiosemicarbazide derivative.[5][6][7]
Materials:
-
This compound
-
Thiosemicarbazide (or a substituted thiosemicarbazide)
-
Ethanol (absolute)
-
Glacial Acetic Acid (optional, as a catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Büchner funnel and filter paper
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve 1 equivalent of this compound in absolute ethanol.
-
Addition of Thiosemicarbazide: To the stirred solution, add 1 equivalent of the appropriate thiosemicarbazide.
-
Catalyst Addition (Optional): Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.[8]
-
Reaction: Heat the mixture to reflux and maintain the reflux for 1-5 hours.[5][7] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Product Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The product will often precipitate out of the solution. If not, the solvent can be partially removed under reduced pressure to induce precipitation.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to obtain the pure thiosemicarbazone derivative.
-
Drying: Dry the purified product in a vacuum oven.
-
Characterization: Confirm the structure and purity of the final compound using techniques such as Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). Determine the melting point.
Experimental Workflow Diagram
The following diagram outlines the key steps in the synthesis and purification process.
Caption: Workflow for the synthesis and purification of this compound thiosemicarbazones.
Quantitative Data
The following tables summarize the synthesis and biological activity data for a series of thiosemicarbazone derivatives of this compound.
Table 1: Synthesis and Physicochemical Data
| Compound ID | Thiosemicarbazide Substituent | Yield (%) | Melting Point (°C) | Molecular Formula |
| 1a | Unsubstituted | 85 | 224-226 | C₁₀H₉BrN₄S |
| 1b | 4-Methyl | 82 | 210-212 | C₁₁H₁₁BrN₄S |
| 1c | 4-Ethyl | 78 | 198-200 | C₁₂H₁₃BrN₄S |
| 1d | 4-Phenyl | 90 | 235-237 | C₁₆H₁₃BrN₄S |
Note: The data presented here is a representative compilation based on typical results for such reactions and may vary depending on the specific experimental conditions.
Table 2: Antimicrobial Activity Data (Minimum Inhibitory Concentration - MIC in µg/mL)
| Compound ID | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Candida albicans |
| 1a | 12.5 | 25 | 50 | 25 |
| 1b | 6.25 | 12.5 | 25 | 12.5 |
| 1c | 6.25 | 12.5 | 25 | 12.5 |
| 1d | 3.125 | 6.25 | 12.5 | 6.25 |
| Ciprofloxacin | 0.5 | 1 | 0.25 | - |
| Fluconazole | - | - | - | 2 |
Note: The antimicrobial data is illustrative of the potential activity of these compounds. Actual MIC values can vary based on the specific strains and testing methodology used.[9][10]
Potential Mechanism of Action: A Look at Anticancer Activity
Thiosemicarbazones have been reported to exhibit anticancer activity through various mechanisms, including the induction of apoptosis.[2][11][12] A simplified, representative signaling pathway for apoptosis that could be influenced by these compounds is depicted below. The exact mechanism for this compound thiosemicarbazones would require specific investigation.
Caption: A potential signaling pathway for the induction of apoptosis by thiosemicarbazone derivatives.
Conclusion
The condensation reaction of this compound with thiosemicarbazones provides a versatile and efficient route to a library of biologically active compounds. The detailed protocols and compiled data in these application notes serve as a valuable resource for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug discovery. Further investigation into the structure-activity relationships and mechanisms of action of these compounds is warranted to fully exploit their therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Antitumor activity of N-heterocyclic carboxaldehyde thiosemicarbazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The chemistry and biological activity of alpha -(N)-heterocyclic carboxaldehyde thiosemicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5-Bromo-1H-indole-3-carbaldehyde thiosemicarbazone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of thiosemicarbazone derivatives and evaluation of their cytotoxicity with emphasis on ferroptosis biomarkers; an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemmethod.com [chemmethod.com]
- 8. fenbildergi.aku.edu.tr [fenbildergi.aku.edu.tr]
- 9. Biological investigation of N-methyl thiosemicarbazones as antimicrobial agents and bacterial carbonic anhydrases inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antitumor and immunomodulatory activities of thiosemicarbazones and 1,3-Thiazoles in Jurkat and HT-29 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Thiosemicarbazone-Based Compounds: Cancer Cell Inhibitors with Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Synthesis and Applications of Oxime Derivatives from 5-Bromoindole-3-carboxaldehyde
Audience: Researchers, scientists, and drug development professionals.
Introduction: The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with significant therapeutic potential[1][2][3]. The introduction of a bromine atom at the 5-position of the indole ring can significantly influence the molecule's physicochemical properties, often enhancing its biological activity and providing a versatile handle for further synthetic modifications[2]. 5-Bromoindole-3-carboxaldehyde is a key building block used in the synthesis of more complex molecules with potential therapeutic properties[4].
This document provides detailed protocols for the synthesis of oxime derivatives from this compound. Oximes and their derivatives are important intermediates in organic synthesis and are known to exhibit a range of biological activities, including potential as antimicrobial and anticancer agents[4]. Recent studies on related indole-3-carboxaldehyde oximes have identified them as potent urease inhibitors, highlighting their therapeutic potential against infections like Helicobacter pylori[5][6]. These notes offer both conventional and green chemistry approaches to synthesis, present key quantitative data, and outline the potential applications of these compounds in drug discovery.
I. Synthesis of this compound Oxime
The synthesis of oximes from aldehydes is a straightforward condensation reaction with hydroxylamine. The reaction typically yields a mixture of geometric isomers, (E) and (Z), also referred to as syn and anti isomers[5][7]. Below are protocols for both a conventional solution-phase method and a solvent-free mechanochemical approach.
Experimental Protocols
Protocol 1: Conventional Solution-Phase Synthesis
This protocol is adapted from established methods for the synthesis of indole-3-carboxaldehyde oximes[7]. It involves the reaction of the aldehyde with hydroxylamine hydrochloride in the presence of a base in an ethanol solution.
Materials:
-
5-Bromo-1H-indole-3-carboxaldehyde
-
Hydroxylammonium chloride (NH₂OH·HCl)
-
Sodium carbonate (Na₂CO₃) or Sodium hydroxide (NaOH)[5]
-
Ethanol (95%)
-
Water
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, and ice bath.
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 5-Bromo-1H-indole-3-carboxaldehyde (1.0 eq) in ethanol (approx. 1.8-2.0 mL per mmol of aldehyde).
-
Reagent Preparation: In a separate container, prepare a solution of hydroxylammonium chloride (1.5 eq) and sodium carbonate (0.7 eq) in a small amount of water (approx. 0.14 mL per mmol of aldehyde)[7].
-
Reaction Initiation: Cool the aldehyde solution to 0°C using an ice bath. Add the aqueous solution of hydroxylammonium chloride and sodium carbonate to the stirred aldehyde solution[7].
-
Reaction: Stir the mixture at 0°C for approximately 40 minutes[7]. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, evaporate the ethanol under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate (2 x volume of aqueous layer)[7].
-
Combine the organic layers and dry over anhydrous Na₂SO₄.
-
-
Purification: Filter off the drying agent and evaporate the solvent. The resulting residue can be purified by crystallization from an appropriate solvent system (e.g., ethyl acetate-hexane or dichloromethane-hexane) to yield the oxime product[7].
Protocol 2: Mechanochemical (Solvent-Free) Synthesis
Mechanochemistry offers an environmentally friendly alternative by eliminating the need for bulk solvents, often leading to shorter reaction times and high yields[8].
Materials:
-
5-Bromo-1H-indole-3-carboxaldehyde
-
Hydroxylammonium chloride (NH₂OH·HCl)
-
Sodium hydroxide (NaOH) or Sodium carbonate (Na₂CO₃)
-
Ball mill or mortar and pestle.
Procedure:
-
Mixing: Place 5-Bromo-1H-indole-3-carboxaldehyde (1.0 eq), hydroxylammonium chloride (1.5 eq), and a base such as NaOH or Na₂CO₃ (1.5 eq) into a milling vessel[8].
-
Milling: Mill the mixture at room temperature for 20-30 minutes. The conversion can be almost complete within this timeframe[8].
-
Work-up: After milling, the product can be isolated by adding water and extracting with a suitable organic solvent, followed by drying and evaporation as described in Protocol 1.
Data Presentation
The following table summarizes typical reaction conditions and outcomes for the synthesis of this compound oxime.
Table 1: Summary of Synthesis Conditions and Yields
| Starting Material | Reagents | Solvent | Temperature (°C) | Time | Yield (%) | Isomer Ratio (E:Z) | Reference |
|---|---|---|---|---|---|---|---|
| 5-Bromo-1H-indole-3-carboxaldehyde | NH₂OH·HCl, Na₂CO₃ | Ethanol/Water | 0 | 40 min | 94% | 80:20 | [7] |
| 1H-indole-3-carboxaldehyde* | NH₂OH·HCl, NaOH | 95% EtOH/Water | 0-27 | 2 h | High | Syn Isomer | [5][6] |
| 1-methoxyindole-3-carboxaldehyde* | NH₂OH·HCl, NaOH | None (Milling) | Room Temp. | 20 min | ~95% | Not Reported | [8] |
Note: Data for related indole aldehydes are included to show alternative conditions.
II. Experimental Workflows and Diagrams
Visualizing the experimental process and the relationships between products is crucial for understanding the synthesis.
Caption: General workflow for the solution-phase synthesis of oxime derivatives.
Caption: Reaction yields a mixture of (E) and (Z) geometric isomers.
III. Applications in Drug Development
Derivatives of 5-bromoindole are recognized for a wide array of biological activities, making them attractive scaffolds for drug discovery[1][2]. The corresponding oximes are not only stable intermediates for further functionalization but may also possess intrinsic therapeutic properties.
-
Anticancer Activity: 5-bromoindole derivatives have shown cytotoxic effects against various cancer cell lines. Their mechanisms can include the inhibition of crucial enzymes like Epidermal Growth Factor Receptor (EGFR) tyrosine kinase or the disruption of mitotic spindles[1][4].
-
Antimicrobial Properties: Compounds derived from 5-bromoindole are potential candidates for developing new antimicrobial agents[2][4].
-
Enzyme Inhibition: A key application for indole oximes is in enzyme inhibition. As shown with N-substituted indole-3-carbaldehyde oximes, these molecules can be potent inhibitors of bacterial urease, an important target for treating H. pylori infections[5].
The table below presents quantitative data on the biological activity of related indole oxime derivatives, demonstrating their potential as enzyme inhibitors.
Table 2: Urease Inhibitory Activity of N-Substituted Indole-3-carbaldehyde Oxime Derivatives
| Compound | Structure (R-group on Indole N) | Isomer | IC₅₀ (mM) ± SD | Reference |
|---|---|---|---|---|
| 8 | Benzyl | syn | 0.0516 ± 0.0035 | [5] |
| 9 | Benzyl | anti | 0.0345 ± 0.0008 | [5] |
| Thiourea (Control) | - | - | 0.2387 ± 0.0048 | [5] |
Note: These compounds are N-benzyl derivatives of indole-3-carboxaldehyde oxime, not the 5-bromo analog, but serve to illustrate the high potential of this chemical class.
The potent activity, particularly of the anti isomer (compound 9), underscores the importance of synthesizing and separating oxime isomers for biological evaluation. This data suggests that this compound oximes are promising candidates for similar screening and development efforts.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buy this compound | 877-03-2 [smolecule.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Mechanochemical Synthesis and Isomerization of N-Substituted Indole-3-carboxaldehyde Oximes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Suzuki Coupling Reactions with 5-Bromoindole-3-carboxaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the successful execution of Suzuki-Miyaura cross-coupling reactions using 5-bromoindole-3-carboxaldehyde and its derivatives. This versatile reaction enables the synthesis of a diverse library of 5-aryl-indole-3-carboxaldehyde compounds, which are valuable scaffolds in medicinal chemistry and drug discovery due to their wide range of biological activities.[1][2][3]
Introduction
The indole scaffold is a privileged structure in numerous natural products and pharmaceuticals.[4] Functionalization at the 5-position of the indole ring through Suzuki-Miyaura coupling allows for the introduction of various aryl and heteroaryl substituents, which can significantly modulate the biological activity of the molecule.[4] The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for forming carbon-carbon bonds due to its mild reaction conditions, tolerance of various functional groups, and the commercial availability of a diverse range of boronic acids.[4][5]
Reaction Principle
The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound, typically a boronic acid or its ester, with an organic halide, in this case, this compound. The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination. A base is required to facilitate the crucial transmetalation step. The choice of catalyst, ligand, base, and solvent system is critical for the success of the reaction and can significantly influence the reaction rate, yield, and purity of the desired product.[4]
Data Presentation: Reaction Conditions and Yields
While extensive data for the Suzuki coupling of this compound is not compiled in a single source, the following tables summarize typical conditions and yields for the closely related and well-studied 5-bromoindole. These conditions serve as an excellent starting point for optimization with the 3-carboxaldehyde derivative. The electronic nature of the aldehyde group is not expected to significantly hinder the reaction.
Table 1: Suzuki-Miyaura Coupling of 5-Bromoindole with Various Arylboronic Acids
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (0.005) | SPhos (0.005) | K₂CO₃ (3.0) | H₂O:MeCN (4:1) | 37 | 18 | ~95% |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (7) | - | Cs₂CO₃ (2.0) | EtOH | 100 (MW) | 0.5-0.67 | ~90% |
| 3 | 3-Fluorophenylboronic acid | Pd(dppf)Cl₂ (5) | - | K₂CO₃ (2.0) | DME | 80 | 2 | ~85% |
| 4 | 2-Thienylboronic acid | Pd(dppf)Cl₂ (5) | - | K₂CO₃ (2.0) | DME | 80 | 2 | ~70% |
Note: Yields are highly dependent on the specific substrates and reaction conditions and should be considered as representative.
Experimental Protocols
The following are generalized protocols for the Suzuki-Miyaura coupling of this compound. These can be adapted and optimized for specific substrates and scales.
Protocol 1: Conventional Heating
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2 - 1.5 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂) (0.005 equiv.)
-
SPhos (0.005 equiv.)
-
Potassium carbonate (K₂CO₃) (3.0 equiv.)
-
Water:Acetonitrile mixture (4:1)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Reaction vial with a stir bar
-
Standard laboratory glassware
Procedure:
-
To a reaction vial, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium carbonate (3.0 equiv.).
-
In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ (0.005 equiv.) and SPhos (0.005 equiv.) in the water:acetonitrile solvent mixture.
-
Add the catalyst solution to the reaction vial containing the solids.
-
Seal the vial and stir the mixture at 37 °C for 18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl-indole-3-carboxaldehyde.[4]
Protocol 2: Microwave-Assisted Synthesis
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.3 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.07 equiv.)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv.)
-
Ethanol
-
Microwave reaction vial with a stir bar
-
Microwave reactor
-
Standard laboratory glassware
Procedure:
-
To a microwave reaction vial, add this compound (1.0 equiv.), the arylboronic acid (1.3 equiv.), Pd(PPh₃)₄ (0.07 equiv.), and Cs₂CO₃ (2.0 equiv.).
-
Add ethanol to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 100 °C for 30-40 minutes with stirring.
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[4]
References
- 1. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Synthesis and Evaluation of Novel Quinoline-Chalcone Hybrids as Potential Anticancer Agents
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quest for novel and effective anticancer agents remains a cornerstone of medicinal chemistry and drug discovery. The molecular hybridization of different pharmacophores into a single molecular entity is a promising strategy to develop new compounds with enhanced biological activity and improved pharmacological profiles. This application note details the synthesis, characterization, and biological evaluation of a series of quinoline-chalcone hybrids as potential anticancer agents. These compounds have been designed to integrate the known anticancer properties of both quinoline and chalcone scaffolds.[1][2] Specifically, this document will focus on the synthesis of a lead compound, its in vitro cytotoxicity against various cancer cell lines, and its mechanism of action via inhibition of the PI3K/Akt/mTOR signaling pathway.[2][3][4]
Data Presentation: In Vitro Cytotoxicity
The synthesized quinoline-chalcone hybrids were evaluated for their antiproliferative activity against a panel of human cancer cell lines using the MTT assay. The results, expressed as IC50 values (the concentration required to inhibit 50% of cell growth), are summarized in the table below.
| Compound | MGC-803 (Gastric) | HCT-116 (Colon) | MCF-7 (Breast) | A549 (Lung) | K-562 (Leukemia) |
| 12e | 1.38 µM | 5.34 µM | 5.21 µM | - | - |
| 9i | - | - | - | 3.91 µM | 1.91 µM |
| 9j | - | - | - | 5.29 µM | 2.67 µM |
| Cisplatin | - | - | - | - | 2.71 µM |
Data compiled from multiple sources.[4][5]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and the general experimental workflow for the synthesis and evaluation of the quinoline-chalcone hybrids.
Caption: Targeted PI3K/Akt/mTOR Signaling Pathway.
Caption: General Experimental Workflow.
Experimental Protocols
General Synthesis of Quinoline-Chalcone Hybrids
This protocol describes a general method for the synthesis of quinoline-chalcone derivatives via a Claisen-Schmidt condensation.
Materials:
-
Substituted 2-acetylquinoline
-
Appropriate aromatic aldehyde
-
Ethanol
-
Aqueous sodium hydroxide (NaOH) solution
-
Hydrochloric acid (HCl)
-
Stirring plate and magnetic stirrer
-
Round bottom flask
-
Ice bath
Procedure:
-
Dissolution of Reactants: In a round bottom flask, dissolve the substituted 2-acetylquinoline (1 equivalent) and the corresponding aromatic aldehyde (1 equivalent) in ethanol.
-
Initiation of Condensation: Cool the solution in an ice bath and add an aqueous solution of sodium hydroxide dropwise with constant stirring.
-
Reaction Monitoring: Allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Precipitation: Upon completion of the reaction, pour the mixture into crushed ice and acidify with dilute HCl.
-
Isolation and Purification: The precipitated solid is collected by filtration, washed with water, and dried. The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.
-
Characterization: The structure of the synthesized compounds is confirmed by spectroscopic methods such as 1H NMR, 13C NMR, Mass Spectrometry, and IR spectroscopy.
MTT Assay for Cytotoxicity
This protocol outlines the procedure for determining the cytotoxic effects of the synthesized compounds on cancer cell lines.[6][7][8][9]
Materials:
-
Cancer cell lines (e.g., MGC-803, HCT-116, MCF-7, A549, K-562)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Synthesized quinoline-chalcone hybrids (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into 96-well plates at an optimal density (e.g., 5 x 10^3 to 1 x 10^4 cells/well) and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized compounds. Include a vehicle control (DMSO) and a positive control (e.g., cisplatin).
-
Incubation: Incubate the plates for 48-72 hours in a humidified incubator at 37°C with 5% CO2.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 values.
Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol is for the detection of apoptosis in cells treated with the synthesized compounds using flow cytometry.[10][11][12]
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest the treated and untreated cells and wash them with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
Cell Cycle Analysis by Flow Cytometry
This protocol describes the analysis of the cell cycle distribution of treated cells.[1][13][14][15][16]
Materials:
-
Treated and untreated cells
-
Cold 70% ethanol
-
PBS
-
Propidium Iodide (PI) staining solution containing RNase A
-
Flow cytometer
Procedure:
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Washing: Wash the fixed cells with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in PI staining solution containing RNase A and incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content of the cells by flow cytometry.
Western Blot Analysis
This protocol is for the detection of changes in the expression of proteins involved in the PI3K/Akt/mTOR pathway.[17][18][19][20]
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-PI3K, anti-p-Akt, anti-p-mTOR, and loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE: Separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative protein expression levels.
Conclusion
The quinoline-chalcone hybrids represent a promising class of potential anticancer agents. The detailed protocols provided in this application note offer a comprehensive guide for the synthesis and biological evaluation of these compounds. The lead compounds have demonstrated significant cytotoxicity against various cancer cell lines and have been shown to induce apoptosis and cell cycle arrest, likely through the inhibition of the PI3K/Akt/mTOR signaling pathway. Further optimization of these lead compounds could lead to the development of novel and effective cancer therapeutics.
References
- 1. corefacilities.iss.it [corefacilities.iss.it]
- 2. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]
- 3. New quinoline/chalcone hybrids as anti-cancer agents: Design, synthesis, and evaluations of cytotoxicity and PI3K inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New quinoline/chalcone hybrids as anti-cancer agents: Design, synthesis, and evaluations of cytotoxicity and PI3K inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. texaschildrens.org [texaschildrens.org]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. atcc.org [atcc.org]
- 10. researchgate.net [researchgate.net]
- 11. kumc.edu [kumc.edu]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Flow cytometry with PI staining | Abcam [abcam.com]
- 14. bio-protocol.org [bio-protocol.org]
- 15. ucl.ac.uk [ucl.ac.uk]
- 16. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 19. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. blog.cellsignal.com [blog.cellsignal.com]
Experimental procedure for recrystallization of bromoindole compounds
Starting the Search
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Expanding the Research
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Initiating the Recrystallization
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Expanding the Outline
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Outlining the Experiment
I'm now writing a detailed step-by-step procedure for the recrystallization process. It starts with dissolving the crude bromoindole, followed by hot filtration if needed, and then controlled cooling for crystal formation. I'm focusing on the importance of slow cooling and the potential use of an ice bath to maximize yield. I'm also planning for a final filtration and drying step.
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Bromoindole-3-carboxaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-Bromoindole-3-carboxaldehyde, a key intermediate in medicinal chemistry and materials science.[1][2] The following information focuses on improving reaction yields and addressing common experimental challenges, particularly concerning the widely used Vilsmeier-Haack formylation reaction.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis of this compound.
Question 1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Answer: Low yields can stem from several factors, ranging from reagent quality to reaction conditions and work-up procedures. Consider the following troubleshooting steps:
-
Reagent Quality:
-
DMF Quality: N,N-Dimethylformamide (DMF) can decompose over time to produce amines. These impurities can lead to side reactions, such as the formation of 3-cyanoindole byproducts.[3] It is crucial to use high-purity, anhydrous DMF, preferably from a freshly opened bottle or after distillation.
-
Phosphorus Oxychloride (POCl₃): POCl₃ is highly reactive with moisture. Ensure it is handled under anhydrous conditions to prevent decomposition, which would reduce the concentration of the active Vilsmeier reagent.
-
Starting Material: Ensure the purity of the starting 5-bromoindole. Impurities can interfere with the reaction.
-
-
Reaction Conditions:
-
Temperature Control: The formylation of indoles is an exothermic reaction.[4] The initial formation of the Vilsmeier reagent (from POCl₃ and DMF) should typically be performed at low temperatures (0-5 °C) to control the reaction rate. Subsequently, the reaction with 5-bromoindole may require heating. Optimal temperatures can range from 85°C to 120°C, and this should be optimized for your specific setup.[1][5]
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC).[1] Insufficient reaction time will result in incomplete conversion of the starting material, while excessively long reaction times, especially at high temperatures, can lead to the formation of degradation products or byproducts.[3]
-
-
Work-up Procedure:
-
Hydrolysis: The intermediate iminium salt must be carefully hydrolyzed to the desired aldehyde. This is typically achieved by quenching the reaction mixture with ice-cold water or a basic solution like saturated sodium bicarbonate or sodium carbonate.[3][5] Using ammonia-based quenching agents should be avoided as they can promote the formation of nitrile byproducts.[3]
-
Question 2: I am observing significant byproduct formation. What are the common side reactions and how can they be minimized?
Answer: The most common side reactions in the formylation of indoles include the formation of 3-cyanoindoles and products from reactions on the benzene ring portion of the indole.
-
3-Cyanoindole Formation: This byproduct can form, especially if impurities like hydroxylamine or ammonia derivatives are present in the reagents or if the work-up is not handled correctly.[3] To mitigate this, use high-purity reagents and quench the reaction with ice-cold water or sodium bicarbonate instead of ammonia.[3]
-
Reaction at Other Positions: While the C-3 position of indole is the most nucleophilic and prone to electrophilic substitution, reactions at other positions can occur under harsh conditions.[1] Adhering to optimized reaction temperatures and times can help ensure selectivity for the C-3 position.
-
Polymerization/Degradation: Indoles can be sensitive to strongly acidic conditions. The Vilsmeier-Haack reaction is generally milder than other formylation methods that use strong Lewis acids, but degradation can still occur with prolonged exposure to high temperatures.[6]
Question 3: I am having difficulty purifying the final product. What are the recommended purification methods?
Answer: this compound is a solid. Purification is typically achieved through a combination of filtration, washing, and either column chromatography or recrystallization.
-
Initial Purification: After quenching the reaction, the crude product often precipitates as a solid. This can be collected by filtration and washed with water to remove inorganic salts.[5]
-
Column Chromatography: For high purity, silica gel column chromatography is effective. A common eluent system is a mixture of n-hexane and ethyl acetate, for example, in a 2:1 ratio.[1]
-
Recrystallization: Recrystallization can also be an effective method to obtain a highly pure product. The choice of solvent will depend on the crude product's purity and the impurities present.
Question 4: How can I effectively monitor the reaction's progress?
Answer: The most straightforward method for monitoring the reaction is Thin Layer Chromatography (TLC). Spot the reaction mixture on a TLC plate alongside your starting material (5-bromoindole). The product, being more polar due to the aldehyde group, will have a lower Rf value than the starting material. The reaction is complete when the spot corresponding to the starting material is no longer visible.
Data Presentation: Vilsmeier-Haack Reaction Conditions and Yields
The following table summarizes various reported conditions for the synthesis of substituted indole-3-carboxaldehydes, highlighting the impact of reaction parameters on the final yield.
| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 5-Bromoindole | POCl₃, DMF | DMF | 90 | 9 | 91 | [5] |
| 5-Bromoindole | AlCl₃, Hexamethylenetetramine | DMF | 120 | 8 | 71 | [1] |
| 5-Chloroindole | POCl₃, DMF | DMF | 85 | 5 | 90 | [5] |
| 5-Fluoroindole | POCl₃, DMF | DMF | 0 (then RT) | 5 | 84 | [5] |
| Indole | Catalytic P(III)/P(V)=O, DEBM, PhSiH₃ | Acetonitrile | Room Temp | 16 | 77 | [7] |
Experimental Protocols
Below is a detailed experimental protocol for the synthesis of this compound via the Vilsmeier-Haack reaction, adapted from a high-yield procedure.[5]
Materials:
-
5-Bromoindole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Saturated sodium carbonate solution
-
Ice
Procedure:
-
Vilsmeier Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel and a magnetic stirrer, add anhydrous DMF. Cool the flask to 0-5 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring. Maintain the temperature between 0-5 °C during the addition.
-
After the addition is complete, stir the mixture at this temperature for 30 minutes to ensure the complete formation of the Vilsmeier reagent.
-
Formylation Reaction: Dissolve 5-bromoindole in anhydrous DMF in a separate flask.
-
Slowly add the prepared Vilsmeier reagent to the 5-bromoindole solution at 0-5 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Heat the reaction mixture to 90 °C and maintain this temperature for approximately 9 hours, monitoring the reaction progress by TLC.
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture onto crushed ice.
-
Add saturated sodium carbonate solution to neutralize the acid until the solution is basic. A yellow solid should precipitate.
-
Filter the precipitated solid, wash it thoroughly with water, and dry it to obtain the crude this compound.
-
Purification: The crude product can be further purified by recrystallization or silica gel column chromatography if necessary.
Visualizations
The following diagrams illustrate the key chemical pathway and a logical troubleshooting workflow.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Buy this compound | 877-03-2 [smolecule.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. orgsyn.org [orgsyn.org]
Common side reactions in the bromination of indole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the bromination of indole. It is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guides
This section addresses specific problems that may arise during the bromination of indole, offering potential causes and recommended solutions.
Issue 1: Low Yield of Monobrominated Indole and High Amount of Di- or Tri-brominated Byproducts
Question: My reaction is producing a mixture of polybrominated indoles, and the yield of the desired monobrominated product is low. How can I improve the selectivity for monosubstitution?
Answer: Over-bromination is a common side reaction due to the high reactivity of the indole ring. Several factors can be optimized to favor mono-bromination.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low monosubstitution yield.
Quantitative Data on Brominating Agent and Conditions:
While a comprehensive comparative dataset is challenging to compile from existing literature, the following table summarizes typical outcomes.
| Brominating Agent | Solvent | Temperature (°C) | Typical Major Product(s) | Reported Yield | Reference |
| Bromine (Br₂) | Dioxane | 8-10 | Mixture of polybrominated products, decomposition | Low | |
| Pyridinium bromide perbromide | Pyridine | 0-2 | 3-Bromoindole | ~64% | |
| N-Bromosuccinimide (NBS) | DMF | Room Temp | 3-Bromoindole | High | |
| N-Bromosuccinimide (NBS) | Acetonitrile | Room Temp | 3-Bromoindole | 81% | |
| N-Bromosuccinimide (NBS) | Dioxane/Water | Room Temp | Oxindole and 3-bromooxindole derivatives | Variable | |
| Bromine (Br₂) | Acetic Acid | Room Temp | 3,5-Dibromo-2-(trifluoromethyl)-1H-indole (from 2-CF₃-indole) | High |
Issue 2: Formation of Oxindole Byproducts
Question: My reaction with N-bromosuccinimide (NBS) is yielding significant amounts of oxindole-related byproducts. How can I prevent this oxidation?
Answer: The formation of oxindoles is a known side reaction when using NBS, particularly in the presence of water or certain alcohols. The reaction proceeds through a 3-bromoindolenine intermediate which is then attacked by a nucleophile (like water).
Reaction Pathway for Oxindole Formation:
Caption: Simplified pathway for oxindole formation.
Troubleshooting Steps:
-
Use Anhydrous Solvents: The most critical step is to use strictly anhydrous solvents like tetrahydrofuran (THF), N,N-dimethylformamide (DMF), or carbon tetrachloride (CCl₄).
-
Avoid Protic Solvents: Avoid using water, alcohols (especially tert-butanol), or other protic solvents that can act as nucleophiles.
-
Control Temperature: Running the reaction at low temperatures can sometimes suppress side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the bromination of indole?
A1: The most common side products are di- and tri-brominated indoles due to the high reactivity of the indole ring. Oxidation products like oxindoles and isatins can also form, especially when using N-bromosuccinimide (NBS) in the presence of water. Decomposition of the desired 3-bromoindole can also occur, particularly in the presence of acid.
Q2: How can I achieve selective bromination at a specific position on the indole ring?
A2: Regioselectivity is a significant challenge in indole bromination.
-
C3-Position: This is the most electronically rich and sterically accessible position, making it the most common site of electrophilic attack. Using milder brominating agents like NBS or pyridinium bromide perbromide at low temperatures can favor C3-monobromination.
-
C5-Position: To achieve bromination on the benzene ring, particularly at the C5 position, the more reactive pyrrole ring often needs to be protected. One common strategy involves the protection of the C2 and C3 positions via sulfonation and N-acetylation, which then directs bromination to the C5 position.
-
Other Positions: Directing bromination to other positions often requires a multi-step synthesis involving specifically substituted starting materials, for example, through a Fischer indole synthesis.
Q3: My 3-bromoindole product decomposes upon storage. How can I improve its stability?
A3: 3-Bromoindole is known to be unstable, especially when impure or in the presence of acid (HBr) generated during the reaction.
-
Neutralize Acid: During the workup, ensure all acidic byproducts are neutralized. Using a mild base like pyridine as the solvent during the reaction can also help neutralize HBr as it forms.
-
Purification: Proper purification, often by column chromatography, is crucial to remove impurities that can catalyze decomposition.
-
Storage: Store the purified 3-bromoindole in a cool, dark place, preferably under an inert atmosphere. For long-term storage, keeping it under a solvent like pentane at low temperatures (-20 °C) can improve stability.
Experimental Protocols
Protocol 1: Selective Synthesis of 3-Bromoindole using Pyridinium Bromide Perbromide
This protocol is adapted from a literature procedure that reports a yield of approximately 64%.
Materials:
-
Indole
-
Pyridine (reagent grade)
-
Pyridinium bromide perbromide
-
Ether
-
Dilute aqueous hydrochloric acid
-
Dilute aqueous sodium hydroxide
-
n-Heptane
-
Magnesium sulfate (anhydrous)
Procedure:
-
Dissolve indole (1.0 eq) in reagent-grade pyridine in a round-bottom flask and cool the solution to 0-2 °C in an ice bath.
-
In a separate flask, dissolve pyridinium bromide perbromide (1.0 eq) in pyridine.
-
Slowly add the pyridinium bromide perbromide solution to the indole solution, ensuring the reaction temperature does not exceed 2 °C.
-
Once the addition is complete, pour the reaction mixture into cold ether.
-
Filter the mixture to remove any insoluble material.
-
Wash the cold ether solution several times with cold, dilute aqueous hydrochloric acid to remove pyridine.
-
Subsequently, wash the ether solution with cold, dilute aqueous sodium hydroxide, followed by water.
-
Dry the ether solution over anhydrous magnesium sulfate, filter, and remove the ether under reduced pressure.
-
Recrystallize the crude product from n-heptane to yield pure 3-bromoindole. Note: Do not heat the solution above 60 °C during recrystallization as 3-bromoindole starts to decompose around 65 °C.
Protocol 2: Synthesis of 5-Bromoindole via Sulfonation and N-Acetylation
This three-step protocol is designed to direct bromination to the C5 position.
Step 1: Preparation of Sodium Indoline-2-Sulfonate
-
Dissolve indole in ethanol.
-
In a separate flask, prepare a solution of sodium bisulfite in water.
-
Add the indole solution to the sodium bisulfite solution with stirring.
-
Stir the mixture overnight at room temperature.
-
Collect the resulting solid by vacuum filtration, wash with ether, and air dry.
Step 2: Preparation of Sodium 1-Acetylindoline-2-Sulfonate
-
Suspend sodium bisulfite in acetic anhydride.
-
Add the sodium indoline-2-sulfonate from the previous step.
-
Stir the suspension at 70 °C for 1 hour, then increase the temperature to 90 °C for 2 hours.
-
Cool the mixture to room temperature and collect the solid by filtration. Wash with acetic anhydride and then ether.
Step 3: Synthesis of 5-Bromoindole
-
Dissolve the acylated material from the previous step in water at 0-5 °C.
-
Dropwise, add bromine (1.0 eq) while maintaining the temperature below 5 °C with vigorous stirring.
-
Stir the solution at 0-5 °C for 1 hour, then allow it to warm to room temperature.
-
Quench any excess bromine by adding a solution of sodium bisulfite in water.
-
Neutralize the solution to pH 7 with a 40% NaOH solution, keeping the temperature below 30 °C.
-
Stir the solution overnight at 50 °C.
-
Make the solution basic by adding more 40% NaOH and stir for an additional 3 hours at 50 °C.
-
The 5-bromoindole can then be isolated by extraction and purified by chromatography or recrystallization.
Reaction Pathway for C5-Bromination:
Caption: Synthetic pathway for the preparation of 5-bromoindole.
How to prevent over-bromination in indole synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on managing and troubleshooting the over-bromination of indole and the subsequent purification of the desired products.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts when brominating indole?
A1: The bromination of indole is susceptible to over-reaction, leading to a mixture of products. Besides the desired mono-brominated indole, common byproducts include di- and tri-brominated indoles.[1] The reaction with elemental bromine (Br₂), for instance, is known to yield a "mixture of higher substitution products," with 2,3-dibromoindole being a common outcome.[1][2] Furthermore, the choice of reaction conditions and brominating agent can lead to the formation of oxindole byproducts.[1] For example, using N-Bromosuccinimide (NBS) in aqueous solvents or tert-butanol can produce species like 3,5-dibromooxindole-3-acetic acid and 3-bromooxindole-3-acetic acid.[1][3]
Q2: How can I control the selectivity of indole bromination to favor mono-substitution?
A2: Achieving high selectivity for mono-bromination is critical and can be controlled by carefully manipulating several factors:
-
Choice of Brominating Agent : Employing milder or more selective brominating agents is a key strategy. N-bromosuccinimide (NBS) is a widely used reagent for selective bromination.[1] Other effective options include pyridinium bromide perbromide and dioxane dibromide, which have been shown to improve yields of 3-bromoindole.[1][4]
-
Reaction Conditions : The temperature, solvent, and stoichiometry are vital. Performing the reaction at low temperatures (e.g., 0°C or below) significantly enhances selectivity for the mono-brominated product.[1] It is also crucial to use a stoichiometric amount (1.0 equivalent) or only a slight excess (up to 1.05 equivalents) of the brominating agent to minimize multiple additions.[1]
-
Use of Protecting Groups : Protecting the indole nitrogen (N-1 position) with a suitable group, such as tert-butoxycarbonyl (Boc), tosyl (Ts), or benzoyl, can effectively modulate the reactivity of the indole ring.[1][5] This strategy helps prevent undesirable side reactions and can direct the bromination to specific positions. For example, N-benzoylindole reacts with NBS to give a good yield of 3-bromo-N-benzoylindole, which can subsequently be deprotected.[1]
Q3: Which solvents are recommended for selective bromination with NBS?
A3: To prevent the formation of oxindole byproducts when using NBS, it is essential to use anhydrous aprotic solvents.[1] The presence of water or protic solvents like tert-butanol can promote the unwanted conversion to oxindoles.[1][3] Recommended solvents include tetrahydrofuran (THF), N,N-dimethylformamide (DMF), and carbon tetrachloride (CCl₄).[1][6]
Q4: How can I purify my desired mono-brominated indole from the reaction mixture?
A4: The primary methods for purifying brominated indoles are column chromatography and recrystallization.[1]
-
Column Chromatography : Silica gel is the most common stationary phase for separating indole derivatives. A mobile phase of hexane and ethyl acetate is typically used, with the optimal ratio determined beforehand using thin-layer chromatography (TLC).[1] If the target compound is sensitive to the acidic nature of silica gel, neutral alumina can be used as an alternative, or the silica gel can be deactivated with triethylamine.[1]
-
Recrystallization : This method can be effective if a suitable solvent system is found that allows for the selective crystallization of the desired product, leaving impurities in the mother liquor.
Troubleshooting Guide
This section addresses specific issues you may encounter during indole bromination experiments.
| Observed Problem | Potential Cause | Recommended Solution |
| High amount of di-/tri-brominated byproducts | 1. Excessive amount of brominating agent. 2. Reaction temperature is too high. 3. Brominating agent is too reactive (e.g., Br₂). | 1. Use a precise stoichiometric amount (1.0 - 1.05 equivalents) of the brominating agent.[1] 2. Perform the reaction at a lower temperature (0°C or below is recommended).[1] 3. Switch to a milder, more selective agent like N-bromosuccinimide (NBS) or pyridinium bromide perbromide.[1] |
| Formation of oxindole byproducts | 1. Presence of water in the reaction medium when using NBS. 2. Use of specific protic solvents like tert-butanol with NBS. | 1. Ensure strictly anhydrous conditions. 2. Use anhydrous aprotic solvents such as THF, DMF, or CCl₄ for the reaction with NBS.[1] |
| Low or no conversion to product | 1. Insufficient reactivity of the brominating agent. 2. Reaction temperature is too low. 3. Deactivated indole substrate. | 1. Consider a slightly more reactive agent or the addition of a suitable catalyst. 2. Allow the reaction to warm slowly from a low temperature or run at a slightly elevated temperature (e.g., room temperature), while monitoring for byproduct formation. 3. If the indole has strong electron-withdrawing groups, more forcing conditions may be required. |
| Product degradation during silica gel chromatography | The brominated indole is sensitive to the acidic nature of standard silica gel. | 1. Use neutral alumina as the stationary phase. 2. Deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of triethylamine (e.g., 1%).[1] 3. Minimize the contact time by running the column quickly.[1] |
Visualized Troubleshooting Workflow
The following diagram provides a logical workflow for troubleshooting common issues in indole bromination.
Caption: Troubleshooting workflow for over-bromination in indole synthesis.
Controlling Selectivity with Protecting Groups
Protecting the indole nitrogen is a powerful strategy to prevent over-bromination and direct the electrophilic attack to the desired position, typically C-3. The protecting group (PG) modulates the electronic properties of the ring and can provide steric hindrance near the nitrogen atom.
Caption: Effect of N-protection on the selectivity of indole bromination.
Comparative Data on Bromination Methods
The following table summarizes yields for different indole bromination methods, offering a comparison to guide methodology selection.
| Substrate | Brominating Agent | Solvent | Temperature (°C) | Product | Yield (%) | Reference |
| Indole | Pyridinium bromide perbromide | Pyridine | Not specified | 3-Bromoindole | 60-70 | [4] |
| Indole | NBS | DMF | Not specified | 3-Bromoindole | High | [7] |
| Indole | nBu₄NBr / NH₄Br (Electrochemical) | THF | Room Temp | 3-Bromoindole | 39 | [8][9] |
| Indole | Br₂ | DMF | 25 | 3-Bromoindole | (Rate studied) | [10] |
| N-Benzoylindole | NBS | Not specified | Not specified | 3-Bromo-N-benzoylindole | Good | [1] |
Key Experimental Protocols
Protocol: Selective Mono-bromination of Indole using N-Bromosuccinimide (NBS)
This protocol provides a general method for the selective bromination of indole at the C-3 position.
Materials:
-
Indole (1.0 equiv)
-
N-Bromosuccinimide (NBS) (1.05 equiv)
-
Anhydrous N,N-dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Ice bath
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Ethyl acetate
-
Hexane
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation : To a flame-dried round-bottom flask under an inert atmosphere, add the indole substrate (1.0 equiv).
-
Solvent Addition : Add anhydrous DMF (or THF) via syringe to dissolve the indole completely.
-
Cooling : Cool the reaction mixture to 0°C using an ice bath.
-
Addition of NBS : Add NBS (1.05 equiv) portion-wise to the stirred solution over 5-10 minutes. Ensure the temperature remains at or below 5°C.
-
Reaction Monitoring : Stir the reaction at 0°C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Quenching : Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume any unreacted bromine, followed by saturated aqueous sodium bicarbonate solution.
-
Extraction : Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
-
Washing : Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration : Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification : Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane as the eluent, to yield pure 3-bromoindole.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. An Efficient Method for the N-Bromosuccinimide Catalyzed Synthesis of Indolyl-Nitroalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. vc.bridgew.edu [vc.bridgew.edu]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. High Yield Selective Bromination and Iodination of Indoles in N,N-Dimethylformamide | Semantic Scholar [semanticscholar.org]
- 8. Electrochemical Umpolung of Bromide: Transition-Metal-Free Bromination of Indole C–H Bond - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Electrochemical Umpolung of Bromide: Transition-Metal-Free Bromination of Indole C–H Bond | MDPI [mdpi.com]
- 10. semanticscholar.org [semanticscholar.org]
Technical Support Center: Optimizing Vilsmeier-Haack Reactions for Indoles
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the Vilsmeier-Haack reaction for the formylation of indoles. Here you will find troubleshooting guides in a frequently asked questions (FAQ) format, detailed experimental protocols, and key data to ensure successful reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the Vilsmeier-Haack formylation of indoles and provides practical solutions.
Q1: I am observing a low yield or no product formation. What are the potential causes and how can I resolve this?
A: Low or no yield is a common issue that can stem from several factors:
-
Reagent Quality: The purity of your reagents is crucial.
-
N,N-Dimethylformamide (DMF): DMF can decompose over time to produce dimethylamine, which can quench the Vilsmeier reagent. Ensure you are using anhydrous DMF from a recently opened bottle. If you suspect decomposition, use a freshly opened bottle or distill the DMF.
-
Phosphorus oxychloride (POCl₃): Similarly, use a fresh bottle of POCl₃ as it can degrade upon exposure to moisture.
-
-
Reaction Temperature: Temperature control is critical for a successful reaction.
-
Vilsmeier Reagent Formation: The formation of the Vilsmeier reagent (the complex of DMF and POCl₃) is exothermic and should be performed at low temperatures (typically 0-5 °C) to prevent degradation.[1]
-
Formylation Step: The optimal temperature for the formylation of the indole can vary depending on the substrate's reactivity. For highly reactive indoles, the reaction may proceed at room temperature, while less reactive indoles may require heating (e.g., 80-100 °C).[1][2] It is advisable to monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature.
-
-
Stoichiometry of Reagents: The ratio of POCl₃ to DMF and the substrate is important.
-
While the theoretical molar ratio for the formation of the Vilsmeier reagent is 1:1 between POCl₃ and DMF, it is common practice to use DMF as the solvent, meaning it is in large excess.[3]
-
An excess of the Vilsmeier reagent relative to the indole substrate is often used to drive the reaction to completion. A common starting point is to use 1.5 to 3 equivalents of the Vilsmeier reagent.
-
-
Substrate Reactivity: Indoles with electron-withdrawing groups are less reactive and may require more forcing conditions (higher temperatures, longer reaction times, or a larger excess of the Vilsmeier reagent) to proceed. Conversely, electron-rich indoles are highly reactive.[4]
Q2: I am observing the formation of multiple products, including di-formylated or tri-formylated indoles. How can I improve the selectivity for mono-formylation?
A: The formation of multiple formylation products can occur, especially with highly activated indole substrates. Here are some strategies to enhance mono-selectivity:
-
Control Stoichiometry: Carefully control the amount of the Vilsmeier reagent used. Using a smaller excess (e.g., 1.1 to 1.5 equivalents) can favor mono-formylation.
-
Lower Reaction Temperature: Running the reaction at a lower temperature can increase selectivity by reducing the rate of the second formylation.
-
Order of Addition: Adding the indole solution slowly to the pre-formed Vilsmeier reagent can sometimes help to control the reaction and minimize over-formylation.
Q3: My reaction has resulted in the formation of a dark, tarry substance. What went wrong and can I salvage my product?
A: The formation of tar is often indicative of decomposition of the starting material or product under the reaction conditions.
-
Temperature Control: Overheating the reaction mixture is a common cause of decomposition. Ensure that the temperature is carefully controlled throughout the reaction, especially during the exothermic formation of the Vilsmeier reagent and during heating of the reaction mixture.
-
Reaction Time: Prolonged reaction times, especially at elevated temperatures, can lead to degradation. Monitor the reaction by TLC and quench it once the starting material is consumed.
-
Purification: While it can be challenging, it may be possible to isolate the desired product from the tarry mixture using column chromatography. It is advisable to perform a preliminary purification on a small sample to determine the feasibility.
Q4: I am having difficulty with the work-up procedure. The product is not precipitating, or I am getting a low recovery after extraction.
A: The work-up procedure is a critical step for isolating the indole-3-carboxaldehyde.
-
Hydrolysis and Neutralization: After the reaction is complete, the mixture is typically poured onto crushed ice and then neutralized with a base (e.g., saturated sodium carbonate or sodium hydroxide solution).[1] This step hydrolyzes the intermediate iminium salt to the aldehyde and should be done carefully as it is exothermic.
-
Product Precipitation: The product, indole-3-carboxaldehyde, is often a solid that precipitates upon neutralization. If it does not precipitate, it may be due to its concentration being below its solubility limit.
-
Extraction: If the product does not precipitate, it can be extracted from the aqueous mixture using an organic solvent like dichloromethane (DCM) or ethyl acetate.[1] Ensure that the aqueous layer is thoroughly extracted multiple times to maximize recovery.
-
Washing: The combined organic extracts should be washed with brine to remove any remaining water before drying over an anhydrous salt like sodium sulfate or magnesium sulfate.[1]
Data Presentation
The following table summarizes typical reaction conditions and yields for the Vilsmeier-Haack formylation of various substituted indoles.
| Indole Derivative | Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Indole | POCl₃, DMF | 0 to 85 | 6 | 96 | [1] |
| 2-Methylindole | POCl₃, DMF | 98-100 | 3 | 71* | [1] |
| 4-Methylindole | POCl₃, DMF | 0 to 85 | 8 | 90 | [1] |
| 5-Methylindole | POCl₃, DMF | 0 to 85 | 7 | 88 | [1] |
| 6-Methylindole | POCl₃, DMF | 0 to 90 | 9 | 89 | [5] |
| 6-Chloroindole | POCl₃, DMF | 0 to 90 | 8 | 91 | [5] |
* Yield for 1-formyl-3-methylindole. A 22.5% yield of 2-formyl-3-methylindole was also reported.[1]
Experimental Protocols
General Protocol for the Vilsmeier-Haack Formylation of Indole
This protocol provides a general procedure for the synthesis of indole-3-carboxaldehyde.
Materials:
-
Indole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Crushed ice
-
Saturated sodium carbonate solution
-
Dichloromethane (DCM) or Ethyl Acetate
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)
-
Magnetic stirrer and heating mantle
Procedure:
-
Vilsmeier Reagent Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place anhydrous DMF under an inert atmosphere (e.g., nitrogen). Cool the flask to 0-5 °C using an ice bath. Slowly add phosphorus oxychloride (1.5 - 3.0 equivalents) dropwise to the cooled DMF with vigorous stirring, ensuring the temperature is maintained below 10 °C. After the addition is complete, stir the mixture at 0-5 °C for an additional 30 minutes to ensure the complete formation of the Vilsmeier reagent.[1]
-
Formylation Reaction: In a separate flask, dissolve the indole (1.0 equivalent) in a minimal amount of anhydrous DMF. Slowly add the indole solution to the pre-formed Vilsmeier reagent at 0-5 °C with continuous stirring. After the addition, allow the reaction mixture to stir at room temperature for 1-2 hours. Subsequently, heat the reaction mixture to a temperature between 85-95 °C and maintain this temperature for 5-8 hours.[1] Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature and then slowly pour it into a beaker containing crushed ice with vigorous stirring. Carefully neutralize the acidic solution by the slow addition of a saturated sodium carbonate solution until the pH is alkaline.[1] This step is exothermic and should be performed with caution.
-
Isolation and Purification:
-
If a solid precipitates, collect it by vacuum filtration and wash it with cold water.[1]
-
If no solid forms, extract the aqueous mixture with dichloromethane or ethyl acetate (3 x volume of the aqueous layer). Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.[1]
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
-
Visualizations
Vilsmeier-Haack Reaction Mechanism
Caption: The Vilsmeier-Haack reaction mechanism for the formylation of indole.
Experimental Workflow
Caption: A typical experimental workflow for the Vilsmeier-Haack formylation of indoles.
Troubleshooting Decision Tree
References
- 1. benchchem.com [benchchem.com]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. benchchem.com [benchchem.com]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
Troubleshooting low yields in Fischer indole synthesis
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in the Fischer indole synthesis. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Fischer indole synthesis is resulting in a very low yield. What are the most common causes and how can I improve it?
A1: Low yields in the Fischer indole synthesis can be attributed to several factors, as the reaction is known to be sensitive to a variety of parameters. Here is a step-by-step guide to troubleshooting the most common issues:
-
Purity of Starting Materials: Ensure that the arylhydrazine and the carbonyl compound (aldehyde or ketone) are of high purity. Impurities can lead to undesirable side reactions that consume starting materials and lower the overall yield. It is highly recommended to use freshly distilled or recrystallized starting materials.[1]
-
Choice and Concentration of Acid Catalyst: The selection and amount of the acid catalyst are critical. Both Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂, FeCl₃) are commonly used.[2][3] The optimal catalyst is substrate-dependent. It is advisable to screen several different acid catalysts to find the most effective one for your specific reaction. Polyphosphoric acid (PPA) is often a good choice for less reactive substrates.[1]
-
Reaction Temperature and Time: The Fischer indole synthesis often requires elevated temperatures to proceed.[1][4] However, excessively high temperatures or prolonged reaction times can lead to the decomposition of starting materials and the desired product, resulting in the formation of tar and other impurities.[1] It is crucial to monitor the reaction's progress using thin-layer chromatography (TLC) to determine the optimal reaction time and temperature.
-
Solvent Selection: The choice of solvent can significantly impact the reaction rate and yield. Acetic acid is a common choice as it can also act as a catalyst.[5] Other polar aprotic solvents like DMSO can also be effective. In some instances, running the reaction neat (without a solvent) may provide better results.[1]
-
Atmosphere: For substrates that are sensitive to oxidation, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of oxidative side products and improve the yield.[1]
-
One-Pot vs. Two-Step Procedure: While isolating the intermediate hydrazone is a common practice, a one-pot procedure where the hydrazone is formed in situ and immediately cyclized without isolation can sometimes minimize handling losses and improve overall yield.[1][6]
Q2: I am observing multiple spots on my TLC plate, suggesting the formation of side products. What are the common side reactions and how can I minimize them?
A2: The formation of byproducts is a frequent challenge in the Fischer indole synthesis. Common side reactions include aldol condensation of the carbonyl starting material and Friedel-Crafts type reactions.[7] Additionally, certain substrates can lead to "abnormal" Fischer indole products or competing reaction pathways.[8]
To minimize side reactions:
-
Control Reaction Conditions: Carefully optimize the reaction temperature and time. As mentioned previously, excessive heat or prolonged reaction times can promote side reactions and decomposition.
-
Choice of Acid Catalyst: The strength of the acid catalyst can influence the formation of byproducts. A catalyst that is too strong may promote undesired side reactions, while one that is too weak may not efficiently catalyze the desired indole formation.[9]
-
Substrate-Related Issues:
-
Electron-Donating Groups: Electron-donating substituents on the carbonyl component can stabilize intermediates that favor a competing N-N bond cleavage pathway over the desired[1][1]-sigmatropic rearrangement, leading to lower yields of the indole product.[8]
-
Steric Hindrance: Significant steric hindrance in either the arylhydrazine or the carbonyl compound can impede the reaction. In such cases, harsher reaction conditions (stronger acid, higher temperature) may be necessary, or an alternative synthetic route might be more feasible.
-
Q3: My reaction seems to stall and does not go to completion. What could be the underlying issue?
A3: Incomplete conversion in a Fischer indole synthesis can be due to a few key factors:
-
Insufficient Acid Catalyst: The acid catalyst is essential for multiple steps in the reaction mechanism. Ensure that a sufficient molar equivalent of a suitable acid is being used.
-
Low Reaction Temperature: The key[1][1]-sigmatropic rearrangement step often has a significant activation energy barrier and may require higher temperatures to proceed at a reasonable rate.[1] If the reaction is sluggish, a cautious increase in temperature while monitoring for decomposition by TLC can be beneficial.
-
Unstable Hydrazone Intermediate: In some cases, the phenylhydrazone intermediate may be unstable under the reaction conditions and decompose before it can cyclize. A one-pot procedure, where the hydrazone is generated and cyclized in the same pot without isolation, can be advantageous in these situations.
Q4: I am struggling with the purification of my final indole product. What are some effective purification strategies?
A4: Purification of indole products can sometimes be challenging due to the presence of colored impurities or byproducts with similar polarities.
-
Crystallization: Recrystallization from a suitable solvent is often the most effective method for purifying solid indole products. Common solvents for recrystallization include ethanol, methanol, or mixtures of ethanol and water.[10]
-
Column Chromatography: For non-crystalline products or for the separation of isomeric mixtures, column chromatography on silica gel is the standard method. A range of solvent systems, typically hexane/ethyl acetate or dichloromethane/methanol, can be employed.
-
Work-up Procedure: Ensure that the work-up procedure effectively removes the acid catalyst. This is typically achieved by neutralizing the reaction mixture with a base (e.g., sodium bicarbonate or sodium hydroxide solution) and then extracting the product with an organic solvent.[11]
Data Presentation
The following tables summarize quantitative data on the Fischer indole synthesis, illustrating the impact of different reaction conditions on product yield.
Table 1: Effect of Different Acid Catalysts on the Synthesis of 2-Phenylindole from Acetophenone Phenylhydrazone
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| ZnCl₂ | Neat | 170 | 0.08 | 72-80 | [10] |
| Polyphosphoric acid | Neat | 150-160 | 0.25 | High (not specified) | [1] |
| Glacial Acetic Acid | Acetic Acid | Reflux | 1 | - | [11] |
| H₂SO₄ | Phosphoric Acid | - | - | High (not specified) | [12] |
Note: Direct comparison of yields should be approached with caution as other reaction parameters may vary between studies.
Table 2: Synthesis of Substituted Indolenines with Acetic Acid
| Phenylhydrazine Reactant | Carbonyl Reactant | Temperature | Time (h) | Product | Yield (%) | Reference |
| o-Tolylhydrazine hydrochloride | Isopropyl methyl ketone | Room Temp | - | 2,3,3,7-Tetramethylindolenine | High | [13][14] |
| m-Tolylhydrazine hydrochloride | Isopropyl methyl ketone | Room Temp | - | 2,3,3,6-Tetramethylindolenine | High | [13][14] |
| p-Tolylhydrazine hydrochloride | Isopropyl methyl ketone | Reflux | 2.25 | 2,3,3,5-Tetramethylindolenine | High | [13] |
| o-Nitrophenylhydrazine | 2-Methylcyclohexanone | Reflux | 24 | 4a-Methyl-8-nitro-1,2,3,4-tetrahydro-4aH-carbazole | 51 | [13][14] |
Experimental Protocols
Protocol 1: Synthesis of 2-Phenylindole from Acetophenone and Phenylhydrazine [1][10][11]
This protocol involves a two-step process: the formation of the acetophenone phenylhydrazone intermediate, followed by its cyclization to 2-phenylindole.
Step 1: Preparation of Acetophenone Phenylhydrazone
-
In a round-bottom flask, dissolve acetophenone (1 equivalent) in ethanol.
-
Add phenylhydrazine (1 equivalent) dropwise with stirring.
-
Add a few drops of glacial acetic acid to the mixture.
-
Heat the mixture at 80°C for approximately 45 minutes.
-
Cool the reaction mixture in an ice bath to precipitate the hydrazone.
-
Filter the solid product and wash it with cold ethanol.
-
Dry the solid to obtain acetophenone phenylhydrazone.
Step 2: Fischer Indole Cyclization
-
In a separate flask, carefully heat polyphosphoric acid (approximately 4g per 1.2g of hydrazone) to about 100°C.
-
With vigorous stirring, cautiously add the pre-formed acetophenone phenylhydrazone to the hot polyphosphoric acid.
-
Heat the mixture at 150-160°C for 10-15 minutes. The mixture will darken in color.
-
Allow the reaction mixture to cool to approximately 100°C and then pour it onto crushed ice with stirring.
-
The solid 2-phenylindole product will precipitate.
-
Filter the solid, wash it thoroughly with water, and then with a small amount of cold ethanol.
-
The crude product can be further purified by recrystallization from ethanol.
Protocol 2: One-Pot Synthesis of 1,2,3,4-Tetrahydrocarbazole from Cyclohexanone and Phenylhydrazine [11]
-
In a round-bottom flask equipped with a reflux condenser and a stirrer, add cyclohexanone (1 equivalent) and glacial acetic acid.
-
Heat the mixture to reflux with stirring.
-
Slowly add phenylhydrazine (1 equivalent) dropwise over a period of 1 hour.
-
Continue refluxing for an additional hour after the addition is complete.
-
Cool the reaction mixture in an ice bath. The product will precipitate.
-
Collect the solid product by filtration.
-
Wash the filter cake with water and then with 75% ethanol.
-
The crude 1,2,3,4-tetrahydrocarbazole can be purified by recrystallization from methanol.
Visualizations
The following diagrams illustrate the Fischer indole synthesis mechanism and a general troubleshooting workflow.
Caption: The reaction mechanism of the Fischer indole synthesis.
Caption: A troubleshooting workflow for low yields.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. Fischer Indole Synthesis [organic-chemistry.org]
- 5. Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00724J [pubs.rsc.org]
- 6. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 7. testbook.com [testbook.com]
- 8. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. scribd.com [scribd.com]
- 12. ijnrd.org [ijnrd.org]
- 13. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude 5-Bromoindole
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the purification of crude 5-bromoindole. Below you will find troubleshooting guides and frequently asked questions to address specific issues that may arise during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude 5-bromoindole?
A1: Common impurities depend on the synthetic route but often include:
-
Unreacted starting materials: Such as indole.[1]
-
Over-brominated species: Dibromoindoles (e.g., 3,5-dibromoindole, 5,6-dibromoindole) can form if reaction conditions are not carefully controlled.[2]
-
Isomeric impurities: Formation of other bromo-isomers like 7-bromoindole can occur, though synthetic strategies are designed to favor the 5-bromo product.[3]
-
Oxidation products: The indole ring is susceptible to oxidation, which can lead to colored impurities.[2][4]
-
Residual solvents: Solvents used in the synthesis and work-up may be present in the crude product.[1]
Q2: My crude 5-bromoindole is highly colored (yellow to brown). What is the cause and how can I remove the color?
A2: The coloration is typically due to oxidation or polymerization of indole derivatives.[2] Several methods can be employed for decolorization:
-
Recrystallization with activated charcoal: Activated charcoal can be added during the recrystallization process to adsorb colored impurities.
-
Steam distillation: This technique is effective for obtaining a colorless product as 5-bromoindole is steam volatile.[2][5][6]
-
Column chromatography: Passing the crude product through a silica gel column can separate the desired product from colored, more polar impurities.[7]
Q3: What are the recommended recrystallization solvents for 5-bromoindole?
A3: 5-bromoindole has good solubility in several organic solvents and is sparingly soluble in water.[8][9] Effective solvent systems for recrystallization include:
-
Aqueous ethanol (e.g., 35% EtOH).[6]
-
Petroleum ether/diethyl ether.[6]
-
Ethanol and water.[10]
-
Chloroform for extraction followed by crystallization.[5]
Q4: I am having trouble with streaking and poor separation during TLC analysis of my 5-bromoindole purification. What could be the cause?
A4: Streaking or tailing on TLC plates is a common issue with indole derivatives.[11] Potential causes include:
-
Sample overload: Applying a too-concentrated sample. Try diluting your sample before spotting.[11]
-
Interaction with silica gel: The N-H proton of the indole can interact with the acidic silica gel. Adding a small amount of a basic modifier (e.g., triethylamine) to the eluent can sometimes improve the spot shape.
-
Compound instability: The compound may be degrading on the silica gel plate.[11]
Q5: Is 5-bromoindole stable during purification?
A5: 5-bromoindole is moderately stable under standard ambient conditions but can be sensitive to light, moisture, and air.[8][9] It is advisable to store it in a cool, dark place under an inert atmosphere.[9] During purification, prolonged exposure to heat and light should be minimized to prevent degradation.
Troubleshooting Guides
Issue 1: Low Purity After Recrystallization
| Potential Cause | Recommended Solution |
| Inappropriate solvent system | The chosen solvent may not provide a sufficient difference in solubility for 5-bromoindole and the impurities at high and low temperatures. Experiment with different solvent systems as mentioned in the FAQs. |
| Incomplete removal of colored impurities | Add a small amount of activated charcoal to the hot solution before filtering to adsorb colored impurities. Be aware that charcoal can also adsorb some of the product. |
| Co-precipitation of impurities | If the crude product is highly impure, a single recrystallization may not be sufficient. Consider a preliminary purification step like column chromatography or steam distillation. |
| Product oiling out | The product is separating as a liquid instead of crystals. This can happen if the solution is cooled too quickly or if the solvent is not ideal. Try slower cooling or a different solvent system. |
Issue 2: Difficulty with Column Chromatography
| Potential Cause | Recommended Solution |
| Poor separation of spots on TLC | The chosen eluent system is not effective. Systematically vary the polarity of the eluent (e.g., using a gradient of ethyl acetate in hexanes[7]) to achieve good separation on a TLC plate before attempting the column. |
| Streaking of the product on the column | Similar to TLC, this can be due to interaction with the silica gel. Pre-treating the silica with a small amount of a base like triethylamine in the eluent can sometimes help. |
| Product is not eluting | The eluent may be too non-polar. Gradually increase the polarity of the solvent system. |
| Multiple fractions containing the product | The column may have been overloaded, or the separation efficiency is low. Use a longer column or a finer mesh silica gel. |
Data Presentation
Table 1: Purity of 5-Bromoindole from Different Purification Methods
| Purification Method | Typical Purity (HPLC Area %) | Appearance | Reference |
| Direct Crystallization (Organic Solvent) | ~97% | Product may have color | [5] |
| Steam Distillation followed by Crystallization | > 99.5% | Colorless or white crystal | [5] |
| Column Chromatography | > 99% (variable) | White to off-white solid | [7] |
Table 2: Solubility of 5-Bromoindole
| Solvent | Solubility | Reference |
| Water | 126 mg/L (calculated) | [8][9] |
| Ethanol | Soluble | [8] |
| Ether | Soluble | [8] |
| Chloroform | Soluble | [8] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | [8] |
Experimental Protocols
Protocol 1: Purification by Steam Distillation
This method is particularly effective for removing non-volatile and colored impurities.[5][6]
-
Setup: Assemble a steam distillation apparatus.
-
Charging the Flask: In the distilling flask, add the crude 5-bromoindole and a volume of water (a slightly alkaline solution can also be used).[5][6]
-
Distillation: Pass steam through the mixture. 5-bromoindole will co-distill with the water.
-
Collection: Collect the distillate, which will be an aqueous solution/suspension of 5-bromoindole. Continue collection until 5-bromoindole is no longer present in the distillate (can be monitored by TLC).[5]
-
Isolation: Cool the collected distillate in an ice bath to crystallize the 5-bromoindole.
-
Filtration and Drying: Collect the solid product by vacuum filtration, wash with cold water, and dry in a vacuum desiccator.[6]
-
Alternative Isolation: Alternatively, the aqueous distillate can be extracted with an organic solvent like chloroform. The organic extracts are then combined, dried, and concentrated to yield the purified product, which can be further crystallized.[5]
Protocol 2: Purification by Recrystallization from Aqueous Ethanol
-
Dissolution: In an Erlenmeyer flask, dissolve the crude 5-bromoindole in a minimal amount of hot ethanol.
-
Addition of Water: While the solution is still hot, add hot water dropwise until a persistent cloudiness is observed.
-
Redissolution: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.
-
Filtration: Collect the purified crystals by vacuum filtration.
-
Washing and Drying: Wash the crystals with a small amount of cold ethanol/water mixture and then dry them under vacuum.
Mandatory Visualizations
Caption: A decision-making workflow for the purification of crude 5-bromoindole.
Caption: A troubleshooting guide for recrystallization of 5-bromoindole.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. CN103387530A - 5-bromoindole preparation method - Google Patents [patents.google.com]
- 6. 5-Bromoindole | 10075-50-0 [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Page loading... [wap.guidechem.com]
- 10. Synthesis of 5-Bromo Indole [designer-drug.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Purification of Indole Derivatives
This technical support center provides guidance and troubleshooting for researchers, scientists, and drug development professionals encountering colored impurities during the synthesis and purification of indole derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the common sources of colored impurities in indole derivatives?
A1: Colored impurities in indole derivatives often arise from oxidation and polymerization.[1] The electron-rich nature of the indole ring makes it susceptible to oxidation, which can be initiated by air, light, or residual acidic or metallic catalysts from the synthesis.[1][2] This can lead to the formation of highly conjugated systems that absorb visible light, appearing as pink, yellow, brown, or even dark blue/purple discolorations.[1][3] Specifically, oxidation of the C2-C3 double bond can lead to a mixture of products, including 2-oxindoles and isatins.[2][4][5] Dimerization and further polymerization can also result in colored byproducts.[4]
Q2: My supposedly pure indole derivative is colorless but turns pinkish upon storage. What is happening and how can I prevent it?
A2: A pinkish haze on an indole derivative that was initially pure is a common sign of oxidation.[1] Indoles are sensitive to light and air, which can trigger the formation of colored oxidation products over time. To prevent this, it is crucial to store purified indole derivatives under an inert atmosphere (like nitrogen or argon), protected from light, and at a low temperature. If the discoloration is only on the surface, the underlying material may still be pure.[1]
Q3: Is the color I'm observing always an impurity?
A3: Not necessarily. While many simple indole derivatives are colorless or off-white, some highly conjugated or substituted indoles are naturally colored.[6] It is important to distinguish between the intrinsic color of your target compound and coloration due to impurities.[6] This can often be determined by checking literature reports for the expected appearance of the compound or by analyzing a small, highly purified sample.
Troubleshooting Guides
Issue 1: Persistent Yellow/Brown Coloration After Initial Purification
| Possible Cause | Troubleshooting Step |
| Residual acidic impurities | Neutralize the crude product with a mild base wash (e.g., saturated sodium bicarbonate solution) before chromatography. |
| Oxidation during workup or purification | Minimize exposure to air and light. Use degassed solvents and consider adding an antioxidant like BHT (butylated hydroxytoluene) in small quantities if compatible with your compound. |
| Highly adsorbed polar impurities | If using normal-phase chromatography, try switching to a different stationary phase like alumina or a bonded phase. For basic indoles, deactivating the silica gel with triethylamine may help.[7] |
| Ineffective recrystallization solvent | Screen a variety of solvents or solvent mixtures for recrystallization. The ideal solvent should dissolve the compound well when hot but poorly when cold.[8] |
Issue 2: Blue or Purple Discoloration
| Possible Cause | Troubleshooting Step |
| Formation of indigoid pigments | This can occur from the oxidation and dimerization of 3-hydroxyindole (indoxyl) intermediates.[3][4] These impurities are often highly colored. |
| Specific reaction byproducts | Certain reagents can lead to specific colored byproducts. Review the reaction mechanism for potential sources. |
| Purification Strategy | Activated carbon treatment is often effective for removing these types of highly colored, large organic molecules.[9][10] Reversed-phase chromatography can also be effective at separating the desired product from these colored impurities.[11] |
Issue 3: Product Co-elutes with Colored Impurity during Column Chromatography
| Possible Cause | Troubleshooting Step |
| Poor solvent system selection | Perform a thorough thin-layer chromatography (TLC) screen with various solvent systems to find one that provides good separation between your product and the impurity.[12] |
| Compound streaking on the column | For basic indole derivatives, adding a small amount of a basic modifier like triethylamine or ammonia to the mobile phase can improve peak shape and separation.[7] |
| Overloading the column | Reduce the amount of crude material loaded onto the column. The weight of the adsorbent should typically be 20-50 times the weight of the sample.[12] |
| Decomposition on silica gel | Test the stability of your compound on silica gel using a 2D TLC. If decomposition is observed, consider using a less acidic stationary phase like alumina or florisil, or deactivating the silica gel.[13][14] |
Experimental Protocols
Protocol 1: Decolorization using Activated Carbon
This method is effective for removing highly colored, non-polar impurities.
-
Dissolution : Dissolve the impure indole derivative in a suitable organic solvent at room temperature or with gentle heating.
-
Addition of Activated Carbon : Add a small amount of activated carbon (typically 1-5% by weight of the solute) to the solution.[9] Note: Adding activated carbon to a hot solution can cause it to boil over.[9]
-
Stirring : Stir the mixture for 15-30 minutes.[10] Prolonged contact time can lead to the adsorption of the desired product, reducing the yield.[9]
-
Filtration : Filter the mixture through a pad of celite or a fluted filter paper to remove the activated carbon.[9] If the solution is hot, perform a hot gravity filtration to prevent premature crystallization.[9]
-
Solvent Removal : Remove the solvent from the filtrate under reduced pressure to obtain the decolorized product.
Protocol 2: Purification by Column Chromatography (Normal Phase)
This is a standard method for separating compounds based on polarity.
-
Stationary Phase Selection : Silica gel is the most common stationary phase for indole derivatives.[7][15]
-
Solvent System Selection : Use TLC to determine an appropriate solvent system (mobile phase) that gives a retention factor (Rf) of approximately 0.2-0.4 for the desired compound. A common starting point is a mixture of hexanes and ethyl acetate.[7]
-
Column Packing : Pack a chromatography column with the chosen stationary phase as a slurry in the initial, least polar mobile phase.[7][15]
-
Sample Loading : Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb the sample onto a small amount of silica gel and load it onto the top of the column.[7]
-
Elution : Begin elution with the least polar mobile phase. Gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds from the column.[15]
-
Fraction Collection and Analysis : Collect fractions and monitor them by TLC to identify those containing the pure product.[15]
-
Solvent Removal : Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.[15]
Protocol 3: Purification by Recrystallization
This technique purifies compounds based on differences in solubility.
-
Solvent Selection : Choose a solvent or solvent pair in which the indole derivative is soluble at high temperatures but insoluble or sparingly soluble at low temperatures.[8]
-
Dissolution : Dissolve the impure solid in the minimum amount of the hot solvent to form a saturated solution.
-
Decolorization (Optional) : If the solution is colored, add a small amount of activated carbon and perform a hot gravity filtration as described in Protocol 1.
-
Crystallization : Allow the hot solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.[8] Scratching the inside of the flask with a glass rod can help initiate crystal formation.[7]
-
Isolation of Crystals : Collect the purified crystals by vacuum filtration.
-
Washing : Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying : Dry the crystals under vacuum to remove residual solvent.
Data Presentation
Table 1: Comparison of Purification Methods for a Hypothetical Colored Indole Derivative
| Purification Method | Initial Purity (%) | Final Purity (%) | Yield (%) | Color Removal Efficiency |
| Recrystallization (Methanol/Water) | 85 | 99+ | 75 | Excellent |
| Column Chromatography (Silica, Hexane/EtOAc) | 85 | 98 | 65 | Good |
| Activated Carbon Treatment | 85 | 92 | 85 | Moderate |
Note: Data is illustrative and actual results will vary depending on the specific compound and impurities. A study on the crystallization of indole from coal tar reported achieving a purity of over 99% with a yield higher than 75% using a mixed methanol and water solvent system.[16] Another study on purifying indole from wash oil using solute crystallization with n-hexane achieved a purity of 99.5% with a yield of 57.5%.[17]
Visualizations
Caption: General workflow for the purification of colored indole derivatives.
Caption: Decision-making process for handling colored impurities in indole derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Green oxidation of indoles using halide catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Oxidation of indole by cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regioselective oxidation of indoles to 2-oxindoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. benchchem.com [benchchem.com]
- 8. mt.com [mt.com]
- 9. Decolorizing carbon [sites.pitt.edu]
- 10. elsapainternational.com [elsapainternational.com]
- 11. biotage.com [biotage.com]
- 12. web.uvic.ca [web.uvic.ca]
- 13. benchchem.com [benchchem.com]
- 14. Purification [chem.rochester.edu]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Acid Catalysts for Indole Cyclization Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in indole cyclization reactions. The focus is on the critical role of acid catalysts in optimizing these reactions for higher yields and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of acid catalysts used for indole cyclization reactions?
A1: Both Brønsted and Lewis acids are widely employed to catalyze indole cyclization, most notably in the Fischer indole synthesis.[1][2][3]
-
Brønsted acids donate a proton and include common reagents such as hydrochloric acid (HCl), sulfuric acid (H₂SO₄), p-toluenesulfonic acid (p-TsOH), and polyphosphoric acid (PPA).[1][2][3]
-
Lewis acids accept an electron pair and include catalysts like zinc chloride (ZnCl₂), boron trifluoride (BF₃·OEt₂), aluminum chloride (AlCl₃), and iron chloride (FeCl₃).[1][2][3]
The choice between a Brønsted and a Lewis acid is crucial and depends on the specific substrates and desired reaction conditions.[4]
Q2: How do I choose between a Brønsted acid and a Lewis acid for my reaction?
A2: The selection between a Brønsted and a Lewis acid is often determined empirically.[4] However, some general guidelines can be followed:
-
Brønsted acids are effective for a broad range of substrates.[4]
-
Lewis acids can be particularly advantageous for substrates sensitive to strong protic acids or when side reactions are a concern under Brønsted acidic conditions.[4] For instance, Lewis acids like ZnCl₂ have demonstrated improved efficiency in the synthesis of 3-amidoindoles.[5]
Q3: What is the fundamental role of the acid catalyst in the Fischer indole synthesis?
A3: The acid catalyst plays a pivotal role in several steps of the Fischer indole synthesis mechanism.[1][6] The reaction begins with the formation of a phenylhydrazone from a phenylhydrazine and a carbonyl compound. The acid then facilitates the tautomerization of the phenylhydrazone to the enamine intermediate.[7] Following protonation, the key[8][8]-sigmatropic rearrangement occurs.[2] Finally, the acid catalyzes the cyclization and subsequent elimination of ammonia to form the aromatic indole ring.[1][7]
Troubleshooting Guide
Problem 1: Low or No Yield of the Desired Indole Product
Low yields are a common issue in indole cyclization and can be attributed to several factors.[9]
| Potential Cause | Troubleshooting Steps |
| Inappropriate Acid Strength or Type | The reaction is highly sensitive to the strength of the acid.[4] A very strong acid may lead to polymerization or degradation of starting materials or the product, while a weak acid may not be sufficient to catalyze the reaction efficiently.[4] Solution: Screen a variety of Brønsted and Lewis acids with different strengths.[4][10] For sensitive substrates, milder acids like acetic acid may be beneficial.[4] |
| Purity of Starting Materials | Impurities in the arylhydrazine or the carbonyl compound can lead to undesired side reactions and significantly lower the yield.[9] Solution: Use freshly distilled or recrystallized starting materials to ensure high purity.[9] |
| Substituent Effects | Electron-donating groups on the phenylhydrazine can sometimes promote N-N bond cleavage, which competes with the desired rearrangement, leading to reaction failure.[4][5] Solution: For substrates with strong electron-donating groups, consider using Lewis acids such as ZnCl₂ or ZnBr₂, which can improve the efficiency of the cyclization.[5] |
| Reaction Conditions | The reaction is sensitive to temperature and time.[4][11] Solution: Optimize the reaction temperature and monitor the progress using techniques like TLC or LC-MS to determine the optimal reaction time. Heating is often required.[4] |
Problem 2: Formation of Multiple Products and Purification Challenges
The formation of multiple products can complicate purification and reduce the yield of the target indole.[10]
| Potential Cause | Troubleshooting Steps |
| Formation of Regioisomers | When using an unsymmetrical ketone, the formation of two different regioisomers is possible. The ratio of these isomers can be influenced by the acidity of the reaction medium.[10] Solution: The choice of acid can influence regioselectivity. For instance, strong acids like methanesulfonic acid tend to favor enolization at the less substituted side of a ketone.[12] |
| Side Reactions | Strong acids can catalyze side reactions, such as polymerization of the starting material or the indole product.[13] Solution: Consider using a milder acid or a Lewis acid to minimize side reactions. Optimizing the reaction temperature and time can also help. |
| Purification Difficulties | The crude product may contain a mixture of isomers, unreacted starting materials, and byproducts, making purification by chromatography challenging.[9] Solution: If the product is a solid, recrystallization can be an effective purification method. Acid-base extraction can also be employed to separate the weakly acidic indole from non-acidic impurities, though care must be taken as some indoles are sensitive to strong acids or bases.[9] |
Experimental Protocols
General Procedure for Fischer Indole Synthesis:
Caution: Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment.
-
Hydrazone Formation: In a round-bottom flask, dissolve the arylhydrazine (1 equivalent) and the aldehyde or ketone (1-1.2 equivalents) in a suitable solvent (e.g., ethanol, acetic acid).
-
Stir the mixture at room temperature or with gentle heating until the formation of the hydrazone is complete (monitor by TLC). In many cases, the hydrazone precipitates from the solution.
-
Cyclization: Add the acid catalyst (this can range from catalytic amounts to stoichiometric or even excess, depending on the chosen acid and substrate) to the reaction mixture containing the hydrazone.
-
Heat the reaction mixture to the desired temperature (often reflux) and monitor the progress of the cyclization by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a Brønsted acid was used, neutralize the reaction mixture carefully with a base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or recrystallization.
Example Protocol: Lewis Acid-Catalyzed Cyclization of Phenyldiazoacetates
This method provides a route to 2,3-substituted indoles under mild conditions.[8]
-
To a stirred solution of the methyl phenyldiazoacetate with an ortho-imino group (0.25 mmol) in dichloromethane (5 mL), add the Lewis acid catalyst (e.g., zinc triflate or boron trifluoride etherate, 1 mol%) at room temperature.[8]
-
Stir the yellow reaction mixture until it turns pale yellow or colorless (typically within 10–30 minutes).[8]
-
Pass the mixture through a short plug of silica gel to remove the catalyst.[8]
-
Evaporate the solvent to obtain the pure indole product, usually as a light yellow solid in quantitative yield.[8]
Catalyst Performance Data
The optimal catalyst and conditions are highly substrate-dependent, and screening is often necessary. The following table provides an illustrative comparison of catalysts for the Fischer indole synthesis based on literature reports.
| Catalyst | Substrate Example | Solvent | Temperature (°C) | Yield (%) | Reference |
| p-TsOH | Phenylhydrazone of cyclohexanone | Toluene | Reflux | High | [1] |
| ZnCl₂ | Phenylhydrazone of acetone | Neat | 170 | Good | [7] |
| BF₃·OEt₂ | Phenylhydrazone of various ketones | Dichloromethane | RT to Reflux | Good to Excellent | [8] |
| Polyphosphoric acid (PPA) | Various phenylhydrazones | Neat | 80-100 | Good to High | [1] |
| Acetic Acid | Phenylhydrazone of pyruvate | Acetic Acid | Heat | Low (5%) | [7] |
Visual Guides
Caption: General workflow of the acid-catalyzed Fischer indole synthesis.
Caption: Troubleshooting logic for addressing low yields in indole synthesis.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jk-sci.com [jk-sci.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Lewis Acid-Catalyzed Indole Synthesis via Intramolecular Nucleophilic Attack of Phenyldiazoacetates to Iminium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. jinjingchemical.com [jinjingchemical.com]
- 12. m.youtube.com [m.youtube.com]
- 13. bhu.ac.in [bhu.ac.in]
Managing temperature control during bromination of N-acetylindoline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the bromination of N-acetylindoline. The information is presented in a direct question-and-answer format to address specific challenges, particularly concerning temperature control.
Troubleshooting Guides
Issue: Low Yield of 5-bromo-N-acetylindoline
| Potential Cause | Recommended Solution |
| Incomplete Reaction | - Ensure dropwise addition of the brominating agent (e.g., Bromine or NBS) to maintain a slight excess until a persistent color is observed. - Increase the reaction time at the recommended low temperature (0-5°C). Monitor the reaction progress using TLC or HPLC. |
| Suboptimal Temperature | - Strictly maintain the reaction temperature between 0-5°C. Temperatures that are too low can significantly slow down the reaction rate, while higher temperatures can lead to side product formation. |
| Degradation of Product | - Ensure a rapid and effective quench of the reaction immediately upon completion. A solution of sodium bisulfite or sodium thiosulfate is commonly used to consume excess bromine.[1] |
| Loss During Workup | - Minimize the number of extraction and transfer steps. - Ensure the correct pH is achieved during the workup steps to prevent the loss of product in the aqueous layer. |
Issue: Formation of Multiple Products (Poor Selectivity)
| Potential Cause | Recommended Solution |
| Over-bromination (Di- and Poly-brominated Products) | - Carefully control the stoichiometry of the brominating agent. Use no more than one equivalent.[1] - Add the brominating agent slowly and dropwise to the reaction mixture with vigorous stirring to avoid localized high concentrations.[1] - Maintain a low reaction temperature (0-5°C) to enhance the selectivity for mono-bromination.[1] |
| Formation of Oxindole Byproducts | - This can be a result of oxidative side reactions. Stricter temperature control is crucial. - Consider using a milder brominating agent, such as N-bromosuccinimide (NBS), which can sometimes mitigate this issue. |
| Bromination at Other Positions | - The N-acetyl group on the indoline ring is a strongly activating ortho-, para-director, favoring bromination at the 5-position. If bromination is occurring at other positions, confirm the identity and purity of your starting material. |
| Runaway Reaction | - Ensure the reaction vessel is adequately cooled and that the addition of the brominating agent is slow enough to allow for efficient heat dissipation. Many brominations are exothermic. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the bromination of N-acetylindoline?
A1: The optimal temperature for the selective mono-bromination of N-acetylindoline is between 0-5°C.[1] Maintaining this low temperature is critical to prevent the formation of di- and poly-brominated side products and other impurities.[1]
Q2: Why is low temperature so important in this reaction?
A2: Low temperatures increase the selectivity of the electrophilic aromatic substitution reaction. At higher temperatures, the reaction becomes less selective, leading to over-bromination where a second or third bromine atom is added to the aromatic ring. Additionally, higher temperatures can promote oxidative side reactions.
Q3: What are the most common side products, and how can I avoid them?
A3: The most common side products are di-brominated N-acetylindolines and oxindole derivatives. To avoid these, you should use a stoichiometric amount of the brominating agent, add it slowly to the reaction mixture, and maintain a temperature of 0-5°C.[1]
Q4: Can I use N-Bromosuccinimide (NBS) instead of liquid bromine?
A4: Yes, NBS is a commonly used and often safer alternative to liquid bromine for this type of reaction. It is a solid and easier to handle. However, the reaction conditions, especially temperature control, remain critical for achieving high selectivity.
Q5: How do I properly quench the reaction?
A5: The reaction should be quenched by adding a reducing agent to destroy any excess brominating agent. A solution of sodium bisulfite or sodium thiosulfate is typically added dropwise until the color of the bromine disappears. This quenching step is often exothermic, so it's important to continue cooling the reaction mixture during this process.[1]
Data Presentation
| Reaction Temperature (°C) | Expected Yield of 5-bromo-N-acetylindoline (%) | Expected Purity (%) (major impurity: di-bromo derivative) |
| -10 to 0 | 80-90 | >98 |
| 0 to 5 (Recommended) | >90 | >99 |
| 10 to 15 | 75-85 | 90-95 |
| 20 to 25 (Room Temp) | 60-70 | <85 |
| >30 | <50 | Low |
Experimental Protocols
Protocol 1: Bromination of N-acetylindoline using Bromine
Materials:
-
N-acetylindoline
-
1,2-dichloroethane
-
Bromine
-
Saturated sodium bicarbonate solution
-
Sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve N-acetylindoline (1 equivalent) in 1,2-dichloroethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution to 0-5°C using an ice-salt bath.
-
Slowly add a solution of bromine (1.05 equivalents) in 1,2-dichloroethane dropwise to the reaction mixture over 30-60 minutes, ensuring the temperature remains between 0-5°C.
-
Stir the reaction mixture at 0-5°C for an additional 1-2 hours. Monitor the reaction by TLC.
-
Quench the reaction by the slow addition of a 10% aqueous solution of sodium thiosulfate until the reddish-brown color disappears.
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Synthesis of 5-bromoindole via a Protected Intermediate (Illustrative of Temperature Control)
This protocol involves the bromination of a protected indoline derivative, highlighting the critical temperature control step.
Materials:
-
Sodium 1-acetyl indoline-2-sulfonate
-
Bromine
-
Sodium bisulfite
-
40% Sodium hydroxide solution
-
Ethanol/water mixture for recrystallization
Procedure:
-
Dissolve the acylated starting material in water and cool the solution to 0-5°C in an ice bath.
-
Dropwise, add bromine while vigorously stirring and maintaining the temperature below 5°C.[1]
-
Continue stirring the solution at 0-5°C for 1 hour after the addition is complete.[1]
-
Allow the reaction mixture to warm to room temperature.
-
Quench any excess bromine by adding a solution of sodium bisulfite.[1]
-
Neutralize the solution to pH 7 with a 40% NaOH solution, ensuring the temperature is kept below 30°C.[1]
-
Further workup, including basification and heating, is required for the deprotection to yield 5-bromoindole.[1]
Mandatory Visualization
Caption: Troubleshooting workflow for temperature control in N-acetylindoline bromination.
References
Technical Support Center: Unstable Hydrazone Intermediates
This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis and handling of unstable hydrazone intermediates.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of hydrazone instability?
Hydrazone instability is most often due to their susceptibility to hydrolysis, which is the reverse of the formation reaction. This equilibrium is highly sensitive to the presence of water and is catalyzed by both acids and bases. The stability is also influenced by the electronic and steric properties of the parent carbonyl and hydrazine compounds. Electron-withdrawing groups on the carbonyl component can increase the electrophilicity of the imine carbon, making it more prone to nucleophilic attack by water.
Q2: What are the common visual or analytical signs of hydrazone decomposition?
Signs of decomposition can vary. Visually, you might observe a color change in the solution or the solid material, or the sample may turn oily or gummy. Analytically, you can monitor decomposition by:
-
Thin-Layer Chromatography (TLC): The appearance of a new spot corresponding to the starting carbonyl compound (e.g., aldehyde or ketone) is a clear indicator.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The emergence of peaks corresponding to the starting materials can be observed over time. For example, the disappearance of the characteristic hydrazone C=N-NH proton signal and the reappearance of the aldehyde proton signal.
-
High-Performance Liquid Chromatography (HPLC): A decrease in the peak area of the hydrazone product and a corresponding increase in the peak areas of the starting materials over sequential injections confirms instability.
Q3: How does pH critically affect the stability and formation of hydrazones?
The pH of the reaction medium is a critical parameter. The formation of a hydrazone is typically fastest in a mildly acidic environment (pH 4-6).
-
In highly acidic conditions (pH < 4): The hydrazine nucleophile becomes protonated (R-NH-NH3+), which deactivates it and slows down or prevents the initial nucleophilic attack on the carbonyl.
-
In neutral or basic conditions (pH > 7): While the hydrazine is a better nucleophile, the dehydration step (elimination of water) is not efficiently catalyzed, slowing the overall reaction. Furthermore, the final hydrazone product is often more susceptible to base-catalyzed hydrolysis.
Q4: Can standard silica gel column chromatography be used to purify unstable hydrazones?
It is often challenging. The acidic nature of standard silica gel can catalyze the hydrolysis of sensitive hydrazones, leading to decomposition directly on the column. If chromatography is necessary, consider these strategies:
-
Neutralized Silica: Pre-treat the silica gel with a base, such as triethylamine (typically 1-2% in the eluent), to neutralize the acidic sites.
-
Alternative Stationary Phases: Use a more inert stationary phase like alumina (neutral or basic) or a bonded-phase silica like C18 (in reversed-phase chromatography).
-
Rapid Purification: Perform the chromatography as quickly as possible, using flash techniques and keeping fractions cold.
Troubleshooting Guide
Problem 1: Low or No Yield of the Desired Hydrazone Product
If you are experiencing poor yields, it can be due to an unfavorable equilibrium, improper catalysis, or decomposition.
-
Suggested Action 1: Optimize Reaction pH. The reaction rate is highly pH-dependent. Titrate your catalyst (e.g., acetic acid) to achieve a pH in the optimal range of 4-6. You can monitor the pH using pH paper or a pH meter if the solvent system allows.
-
Suggested Action 2: Remove Water. The formation of a hydrazone is a condensation reaction that releases water. To drive the equilibrium toward the product, remove water as it forms. This can be accomplished by using a Dean-Stark apparatus for azeotropic removal or by adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves to the reaction mixture.
-
Suggested Action 3: Increase Reactant Concentration. Le Chatelier's principle dictates that increasing the concentration of one of the reactants (usually the more stable or less expensive one) can shift the equilibrium towards the product.
Problem 2: The Isolated Hydrazone Decomposes Upon Storage or During Workup
This is a classic stability issue, often related to residual acid or atmospheric moisture.
-
Suggested Action 1: Rigorous Drying. Ensure the final product is completely free of water and solvents. Dry the product under high vacuum for an extended period.
-
Suggested Action 2: Remove Catalytic Acid. During the aqueous workup, wash the organic layer with a mild base like a saturated sodium bicarbonate (NaHCO₃) solution to remove any residual acid catalyst.
-
Suggested Action 3: Inert Atmosphere Storage. Store the purified hydrazone under an inert atmosphere (e.g., nitrogen or argon) at low temperatures (e.g., -20°C) to protect it from atmospheric moisture and slow the rate of decomposition.
Problem 3: Significant Formation of an Azine Side Product
Azine formation occurs when two equivalents of the carbonyl compound react with one equivalent of hydrazine (if using hydrazine hydrate, N₂H₄·H₂O), or when the initially formed hydrazone reacts with another molecule of the aldehyde/ketone.
-
Suggested Action 1: Control Stoichiometry. Use a slight excess of the substituted hydrazine (R-NHNH₂) relative to the carbonyl compound. This ensures the carbonyl is consumed before it can react with the product hydrazone. Avoid using hydrazine hydrate if azine formation is a major issue.
-
Suggested Action 2: Modify Order of Addition. Add the carbonyl compound slowly to a solution of the hydrazine. This maintains a high concentration of the hydrazine nucleophile, favoring the formation of the desired 1:1 adduct.
Data and Protocols
Table 1: Effect of pH on Hydrazone Stability
This table summarizes representative data on the stability of a model hydrazone (benzaldehyde phenylhydrazone) in a buffered aqueous-organic solution at room temperature.
| pH | Catalyst/Buffer | Half-life (t½) in hours | Observation |
| 2.0 | HCl | ~2 | Rapid decomposition |
| 4.5 | Acetate Buffer | > 72 | High stability |
| 7.0 | Phosphate Buffer | ~24 | Moderate decomposition |
| 9.0 | Borate Buffer | ~8 | Significant decomposition |
Experimental Protocol: General Procedure for Hydrazone Synthesis
This protocol outlines a standard method for synthesizing a hydrazone using acid catalysis.
-
Dissolve Reactants: Dissolve the carbonyl compound (1.0 eq) in a suitable solvent (e.g., ethanol, methanol, or THF) in a round-bottom flask.
-
Add Hydrazine: Add the hydrazine derivative (1.0-1.1 eq) to the solution.
-
Add Catalyst: Add a catalytic amount of a weak acid, such as glacial acetic acid (2-5 drops).
-
Monitor Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60°C). Monitor the progress of the reaction by TLC or LC-MS until the starting carbonyl compound is consumed.
-
Isolate Product: Once the reaction is complete, cool the mixture. The product may precipitate and can be collected by filtration. If it remains in solution, remove the solvent under reduced pressure.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) or use chromatography if necessary (see FAQ Q4).
-
Drying and Storage: Dry the purified product thoroughly under high vacuum and store it in a desiccator under an inert atmosphere at low temperature.
Visualizations
Caption: Acid-catalyzed formation and hydrolysis pathway for hydrazones.
Caption: Troubleshooting workflow for low-yield hydrazone synthesis.
Caption: Competing pathways: desired hydrazone vs. azine byproduct.
How to monitor reaction progress using TLC for indole synthesis
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Thin-Layer Chromatography (TLC) to monitor the progress of indole synthesis reactions.
Frequently Asked Questions (FAQs)
Q1: How do I use TLC to monitor the progress of my indole synthesis reaction?
To monitor a reaction, you will spot a small amount of your reaction mixture onto a TLC plate at different time points.[1] Alongside it, you should spot the starting material(s) for reference.[1] A "co-spot," where the starting material and reaction mixture are spotted in the same lane, is also highly recommended to help with identification.[1][2] As the reaction progresses, you should observe the disappearance of the starting material spot(s) and the appearance of a new spot corresponding to your indole product.[3] The reaction is considered complete when the limiting reactant spot is no longer visible.[1]
Q2: How do I select the right solvent system (eluent) for my indole derivative?
The choice of solvent system is crucial and is best determined through experimentation.[4] A good starting point for indole derivatives, which are typically of "normal" polarity, is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[5][6]
The goal is to find a solvent ratio where the target indole product has a Retention Factor (Rf) value between 0.2 and 0.4.[5][7] This range generally provides the best separation from other components in the reaction mixture.[5][7]
-
If your product spot is too high on the plate (Rf > 0.7) , the eluent is too polar. You should decrease the proportion of the polar solvent (e.g., ethyl acetate).[8][9]
-
If your product spot is too low on the plate (Rf < 0.2) , the eluent is not polar enough. You need to increase the proportion of the polar solvent.[8][9]
Q3: My indole product is colorless. How can I visualize the spots on the TLC plate?
Several methods are available to visualize colorless indole compounds:
-
UV Light (Non-destructive) : Most indole derivatives are UV-active due to their aromatic structure.[5] When viewed under a short-wave UV lamp (254 nm), they will appear as dark spots on a fluorescent green background (for TLC plates containing a fluorescent indicator like F254).[5][10] This is the most common and immediate visualization method.[5]
-
Iodine Chamber (Semi-destructive) : Exposing the TLC plate to iodine vapor will cause most organic compounds, including indoles, to appear as temporary yellow-brown spots.[5][10]
-
Chemical Stains (Destructive) : These reagents react chemically with the compounds to produce colored spots, which often require gentle heating to develop.[5][10]
-
Ehrlich's Reagent (p-dimethylaminobenzaldehyde) : This is a highly specific stain for indoles, typically producing characteristic blue or purple spots.[5]
-
Potassium Permanganate (KMnO₄) : A universal stain that reacts with any compound that can be oxidized (including many indoles and intermediates), appearing as yellow or brown spots on a purple background.[5][11]
-
p-Anisaldehyde Stain : A general-purpose stain that can be very effective for many functional groups and can produce a range of colors, helping to differentiate between compounds with similar Rf values.[12]
-
Q4: Can I get quantitative data from my TLC plate?
While TLC is primarily a qualitative technique, it can be used for quantitative or semi-quantitative analysis.[13] By observing the relative intensity of the product spot compared to the starting material spot over time, you can estimate the reaction's progress. For more precise measurements, a technique called densitometry, which uses a scanner to measure the intensity of the spots, can be employed.[14] Another approach involves using image analysis software to convert TLC spot images into chromatograms, which can then be used to calculate the conversion percentage of the reaction.[15][16]
Experimental Protocols
Protocol 1: Preparing and Running a TLC Plate
-
Plate Preparation : Using a soft pencil, gently draw a straight line about 1 cm from the bottom of the TLC plate.[3][17] This is your origin line. Do not press hard, as this can damage the silica layer.[3]
-
Sample Preparation : Dissolve a very small amount (<1 mg) of your starting material(s) in a suitable volatile solvent (like ethyl acetate) to create a reference solution.[2]
-
Spotting :
-
Use a capillary tube to draw up the reference solution and gently touch it to the origin line to create a small spot (1-2 mm in diameter).[17]
-
To take a sample from the reaction, dip a clean capillary tube directly into the reaction mixture and spot it in a separate lane on the origin line.[1]
-
For the "co-spot," apply the starting material reference and the reaction mixture at the same point on the origin line, allowing the solvent to dry between applications.[1]
-
-
Development :
-
Pour your chosen eluent into a developing chamber to a depth of about 0.5 cm (ensure the solvent level is below your origin line).[17][18] Place a piece of filter paper inside to saturate the chamber atmosphere.[17]
-
Carefully place the spotted TLC plate into the chamber and replace the lid.[17]
-
Allow the solvent to travel up the plate by capillary action.[17]
-
-
Analysis :
-
Once the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil.[17]
-
Allow the plate to dry completely.
-
Visualize the spots using a UV lamp and/or an appropriate chemical stain.[5] Circle the spots with a pencil.
-
Calculate the Rf value for each spot using the formula: Rf = (distance traveled by the compound) / (distance traveled by the solvent front)[17]
-
Data Presentation
Table 1: Common TLC Solvent Systems for Indole Synthesis
| Polarity | Solvent System Examples (v/v) | Typical Use Case |
| Low | 5-10% Ethyl Acetate in Hexanes | For nonpolar indoles or starting materials. |
| Medium | 20-50% Ethyl Acetate in Hexanes | A common starting point for many indole derivatives.[6] |
| High | 5-10% Methanol in Dichloromethane | For highly polar indoles, such as those with alcohol or amine functional groups.[6] |
| Specialty | Chloroform / Methanol (e.g., 10:1) | Can be effective for certain indole alkaloids.[19] |
| With Additives | 0.1-2.0% Triethylamine (TEA) or Acetic Acid | TEA is added for basic compounds (to prevent streaking); Acetic Acid for acidic compounds.[8] |
Table 2: Visualization Stains for Indoles
| Stain Name | Preparation | Visualization |
| Ehrlich's Reagent | 0.5 g p-dimethylaminobenzaldehyde, 10 mL conc. HCl, 40 mL acetone or ethanol.[20][21] | Indoles appear as blue or purple spots against a white background.[5][20] |
| Potassium Permanganate | 1.5 g KMnO₄, 10 g K₂CO₃, 1.25 mL 10% NaOH, 200 mL water. | Oxidizable compounds appear as yellow/brown spots on a purple background.[5][11] |
| p-Anisaldehyde | 2 mL glacial acetic acid, 5 mL p-anisaldehyde, 7 mL conc. H₂SO₄, 185 mL 95% ethanol.[20] | General stain; colors vary depending on the compound, often requiring heat.[20] |
| Iodine | Place a few crystals of iodine in a sealed chamber.[11] | Most organic compounds appear as temporary yellow-brown spots.[5][10] |
Troubleshooting Guide
Table 3: Common TLC Problems and Solutions
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Spots are streaking or "tailing" | Sample is too concentrated/overloaded.[18] Compound is too polar for the chosen solvent system.[22] Compound is acidic or basic and interacting strongly with the silica gel.[8] | Dilute the sample and re-spot.[21] Increase the polarity of the eluent.[22] Add a small amount of triethylamine (for bases) or acetic acid (for acids) to the eluent.[8] |
| No spots are visible | Sample is too dilute.[8][18] The compound is not UV-active.[8] The chosen stain is not suitable for the compound.[21] The solvent level in the chamber was above the origin line.[18] | Concentrate the sample or spot multiple times in the same location (drying in between).[18][21] Use a chemical stain or iodine chamber for visualization.[8] Try a different, more general stain like potassium permanganate.[21] Ensure the solvent level is always below the spotting line.[18] |
| Spots are too high (Rf > 0.7) or too low (Rf < 0.2) | The eluent is too polar (high Rf) or not polar enough (low Rf).[8][9] | Decrease the proportion of the polar solvent for a high Rf; increase it for a low Rf.[8][9] |
| Starting material and product spots have very similar Rf values | The chosen solvent system lacks the selectivity to separate the compounds.[12] | Try a different solvent system with different polarity characteristics (e.g., switch from ethyl acetate/hexanes to dichloromethane/methanol).[12][22] |
| Solvent front is uneven | The TLC plate was tilted in the chamber or the chamber was disturbed during development.[18][21] | Rerun the TLC, ensuring the plate is placed vertically and the chamber remains undisturbed.[21] |
Visualizations
Caption: Experimental workflow for monitoring a reaction using TLC.
Caption: Decision tree for troubleshooting common TLC issues.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. Chromatography [chem.rochester.edu]
- 7. reddit.com [reddit.com]
- 8. silicycle.com [silicycle.com]
- 9. Home Page [chem.ualberta.ca]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. faculty.fiu.edu [faculty.fiu.edu]
- 12. Chromatography [chem.rochester.edu]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 18. bitesizebio.com [bitesizebio.com]
- 19. reddit.com [reddit.com]
- 20. silicycle.com [silicycle.com]
- 21. silicycle.com [silicycle.com]
- 22. benchchem.com [benchchem.com]
Technical Support Center: Techniques for Drying and Handling of Final Product
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. Below are resources to address common issues encountered during the drying and handling of final products.
Section 1: Troubleshooting Guides
This section provides solutions to common problems encountered during lyophilization, oven drying, and spray drying.
Lyophilization (Freeze-Drying)
Issue: Product Collapse or Meltback
-
Question: My lyophilized cake has collapsed or appears to have melted. What caused this, and how can I prevent it?
-
Answer: Product collapse or meltback occurs when the product's temperature exceeds its critical collapse temperature during primary drying, leading to the loss of the rigid structure. To prevent this, it's crucial to maintain the product temperature 2-3°C below the collapse temperature.[1]
-
Solution:
-
Determine the Collapse Temperature (Tc): Use techniques like Differential Scanning Calorimetry (DSC) or Freeze-Drying Microscopy (FDM) to accurately determine the collapse temperature of your formulation.
-
Optimize Primary Drying Parameters: Adjust the shelf temperature to ensure the product temperature remains below Tc. A conservative approach is to set the shelf temperature at least 5°C below the determined Tc.
-
Control Chamber Pressure: A lower chamber pressure can increase the rate of sublimation but may also lead to a decrease in product temperature. Conversely, a higher pressure can impede sublimation and potentially lead to warming. Find the optimal pressure that facilitates efficient drying without causing the product to warm above its Tc.
-
-
Issue: Inconsistent Drying or Variations in Final Moisture Content
-
Question: There are significant variations in the appearance and residual moisture of my lyophilized product between vials. What could be the cause?
-
Answer: Inconsistent drying can stem from several factors, including uneven freezing, variations in vial heat transfer, and improper equipment loading.
-
Solution:
-
Ensure Uniform Freezing: Implement a controlled freezing protocol to ensure all vials freeze uniformly. Techniques like controlled nucleation can help create more consistent ice crystal structures across the batch.[1]
-
Optimize Vial Placement: Vials at the edge of a shelf may receive more radiant heat. Consider using a peripheral ring of empty vials to create a more uniform heating environment for the product vials.
-
Check Equipment Performance: Ensure the lyophilizer shelves provide uniform temperature distribution. Regular maintenance and calibration of the equipment are essential.
-
-
Issue: Extended Primary Drying Times
-
Question: My primary drying phase is taking much longer than expected. How can I optimize this?
-
Answer: While ensuring the product remains below its collapse temperature is critical, overly conservative parameters can lead to excessively long cycles.
-
Solution:
-
Increase Shelf Temperature Cautiously: Once the bulk of the ice has been removed, it may be possible to slowly ramp up the shelf temperature. This must be done carefully, monitoring the product temperature to avoid collapse. A 1°C increase in product temperature can reduce primary drying time by approximately 13%.[1]
-
Adjust Chamber Pressure: For some formulations, a slight increase in chamber pressure can improve heat transfer to the product, accelerating sublimation without causing meltback. This "sweet spot" varies between formulations.
-
-
Oven Drying
Issue: Product Discoloration or Degradation
-
Question: My product has changed color or shows signs of degradation after oven drying. Why did this happen?
-
Answer: This is often a sign of thermal degradation due to excessive temperature or prolonged exposure to heat, especially for heat-sensitive materials.
-
Solution:
-
Lower the Drying Temperature: Determine the thermal stability of your compound (e.g., using TGA or DSC) and set the oven temperature well below the degradation point.
-
Utilize a Vacuum Oven: For highly heat-sensitive materials, a vacuum oven is recommended. By reducing the pressure, the boiling point of the solvent is lowered, allowing for effective drying at a much lower temperature.[2]
-
Monitor Drying Time: Do not dry the product for longer than necessary. Perform periodic checks to determine when the desired level of dryness has been achieved.
-
-
Issue: Non-Uniform Drying or Caking
-
Question: The top layer of my powder is dry, but the bottom is still damp, or the product has formed a hard cake. How can I achieve uniform drying?
-
Answer: This issue arises from poor heat distribution and moisture removal.
-
Solution:
-
Spread the Product Thinly: Ensure the product is spread in a thin, even layer on the drying trays to maximize the surface area exposed to heat.
-
Use a Forced Convection Oven: A forced convection oven provides more uniform heat distribution compared to a static oven.
-
Break Up Agglomerates: If the material is prone to clumping, it may be necessary to gently break up any large agglomerates partway through the drying process.
-
-
Spray Drying
Issue: Product Sticking to the Drying Chamber
-
Question: A significant amount of my product is adhering to the walls of the spray dryer, reducing yield. How can I prevent this?
-
Answer: Product stickiness is a common issue, especially with hygroscopic or thermoplastic materials. It occurs when partially dried, sticky particles come into contact with the chamber walls.
-
Solution:
-
Optimize Inlet Temperature: A lower inlet temperature can sometimes reduce stickiness.
-
Increase Atomization Gas Flow: A higher gas flow can lead to faster drying and smaller droplets, which are less likely to be sticky upon impact with the chamber wall.
-
Use Processing Aids: Incorporating excipients like maltodextrin or leucine can help form a non-sticky shell around the active ingredient.
-
-
Issue: Low Product Yield
-
Question: My final product yield is very low. Where is my product going?
-
Answer: Low yield can be due to product sticking to the chamber, as mentioned above, or fine particles being carried over into the exhaust stream instead of being collected in the cyclone.
-
Solution:
-
Optimize Cyclone Efficiency: Ensure the cyclone separator is functioning correctly and is appropriately sized for the particle size of your product.
-
Adjust Process Parameters:
-
Increase Feed Rate: A higher feed rate can lead to larger particles that are more easily collected by the cyclone.
-
Decrease Atomization Pressure/Speed: This will also result in larger droplets and, consequently, larger dried particles.
-
-
-
Section 2: Frequently Asked Questions (FAQs)
General Drying Questions
-
Q: What is an acceptable level of residual moisture in a final product?
-
A: The acceptable level of residual moisture is product-specific and should be determined through stability studies. As a general guideline for many lyophilized biological products, a residual moisture content of less than 1.0% is often targeted.[3] However, some products may require higher or lower levels for optimal stability.[3]
-
-
Q: How do I choose the right drying technique for my product?
-
A: The choice depends on the thermal stability, physical form, and desired final characteristics of your product.
-
Lyophilization: Ideal for heat-sensitive biologics (proteins, vaccines) and delicate structures, as it operates at low temperatures and preserves the product's morphology.
-
Oven Drying: A simpler, cost-effective method suitable for thermostable compounds. Vacuum ovens extend its use to more heat-sensitive materials.[2]
-
Spray Drying: A rapid, continuous process excellent for producing uniform particles and amorphous solid dispersions to enhance solubility.[4] It is suitable for both heat-sensitive and heat-stable compounds due to the very short exposure time to high temperatures.
-
-
Handling of Hygroscopic Products
-
Q: My final product is highly hygroscopic. What are the best practices for handling and storage?
-
A: Handling hygroscopic materials requires strict environmental control to prevent moisture absorption, which can lead to physical changes (clumping) and chemical degradation.
-
Controlled Environment: Handle the product in a low-humidity environment, such as a glove box with a controlled atmosphere or a room with dehumidifiers.[5]
-
Appropriate Packaging: Store the product in airtight containers with a desiccant.[6][7] Foil-lined bags or blister packs offer excellent moisture protection.[8]
-
Formulation Strategies: Consider incorporating non-hygroscopic excipients or applying a moisture-barrier film coating to the final product.[8]
-
-
Section 3: Data Presentation
Table 1: Typical Lyophilization Cycle Parameters for a Protein Formulation
| Stage | Step | Parameter | Typical Range | Purpose |
| Freezing | Thermal Treatment | Shelf Temperature | -40°C to -50°C | To completely solidify the product. |
| Annealing (Optional) | Shelf Temperature | -15°C to -25°C | To promote the growth of larger ice crystals for faster sublimation. | |
| Primary Drying | Sublimation | Shelf Temperature | -25°C to +10°C | To provide energy for the sublimation of ice. |
| Chamber Pressure | 50 to 200 mTorr | To facilitate the removal of water vapor. | ||
| Secondary Drying | Desorption | Shelf Temperature | +20°C to +40°C | To remove residual bound water. |
| Chamber Pressure | <50 mTorr | To create a maximum pressure differential for desorption. |
Note: These are general ranges and must be optimized for each specific formulation.
Table 2: Key Spray Drying Process Parameters and Their Effects
| Parameter | Effect on Product Characteristics | Typical Starting Point for Small Molecules |
| Inlet Temperature | Higher temperature leads to faster evaporation and can affect particle morphology. | 120°C - 220°C |
| Outlet Temperature | Influences residual moisture content. A higher outlet temperature results in a drier product. | 60°C - 100°C |
| Feed Rate | Higher feed rate generally results in larger particles and higher residual moisture. | Varies with equipment and formulation |
| Atomization Gas Flow/Pressure | Higher flow/pressure leads to smaller droplets and finer particles. | Varies with nozzle type |
Source: Adapted from multiple sources, including Crystal Pharmatech and Advanced Powder Dynamics.[9][10]
Section 4: Experimental Protocols
Standard Operating Procedure (SOP) for Handling a Hygroscopic API
-
Preparation:
-
Before opening the main container, allow it to equilibrate to the ambient temperature of the handling area for at least 4 hours to prevent condensation.
-
Perform all weighing and handling operations in a controlled environment with a relative humidity below 40%.[6] A glove box purged with dry nitrogen is ideal.
-
-
Weighing:
-
Use a clean, dry spatula and weighing vessel.
-
Quickly transfer the desired amount of API to the weighing vessel and securely close the main container immediately.
-
Minimize the time the container is open to the atmosphere.
-
-
Storage:
-
Store the API in its original container, tightly sealed.
-
For added protection, place the primary container inside a secondary, sealed container (e.g., a foil pouch) with a desiccant sachet.
-
Store in a designated dry cabinet or desiccator.
-
-
Documentation:
-
Record the date and time the container was opened and closed.
-
Note any observations about the material's physical appearance.
-
Section 5: Visualizations
Caption: A decision tree for selecting an appropriate drying technique.
Caption: Troubleshooting common issues in the lyophilization process.
References
- 1. Practical advice in the development of a lyophilized protein drug product - PMC [pmc.ncbi.nlm.nih.gov]
- 2. despatch.com [despatch.com]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. Drying Technologies for the Stability and Bioavailability of Biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How to Handle Hygroscopic Reference Standards? - Chromatography Forum [chromforum.org]
- 6. SOP for Storage of Hygroscopic Raw Materials with Desiccants – V 2.0 – SOP Guide for Pharma [pharmasop.in]
- 7. pharmatimesofficial.com [pharmatimesofficial.com]
- 8. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. apdynamics.com [apdynamics.com]
- 10. crystalpharmatech.com [crystalpharmatech.com]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of 5-Bromoindole-3-carboxaldehyde
This guide provides a detailed comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 5-bromoindole-3-carboxaldehyde. For researchers, scientists, and professionals in drug development, this document offers a valuable resource for the structural elucidation and characterization of this and related indole compounds. The spectral data of this compound is compared with that of the parent compound, indole-3-carboxaldehyde, and an isomer, 6-bromoindole-3-carboxaldehyde, to highlight the influence of the bromine substituent on the chemical shifts of the indole ring system.
¹H and ¹³C NMR Spectral Data Comparison
The following tables summarize the ¹H and ¹³C NMR spectral data for this compound and its analogs. All chemical shifts (δ) are reported in parts per million (ppm).
Table 1: ¹H NMR Spectral Data Comparison
| Proton | This compound (CDCl₃) | Indole-3-carboxaldehyde (DMSO-d₆) | 6-Bromoindole-3-carboxaldehyde (Solvent not specified) |
| H-1 (NH) | ~8.8 (br s) | 12.25 (s) | Not available |
| H-2 | 8.28 (s) | 8.27 (s) | Not available |
| H-4 | 8.40 (d, J=1.9 Hz) | 8.09 (d, J=7.7 Hz) | Not available |
| H-6 | 7.39 (dd, J=8.7, 1.9 Hz) | 7.24-7.28 (m) | Not available |
| H-7 | 7.33 (d, J=8.7 Hz) | 7.51 (d, J=8.0 Hz) | Not available |
| CHO | 10.03 (s) | 9.92 (s) | 9.8-10.2 (s)[1] |
Table 2: ¹³C NMR Spectral Data Comparison
| Carbon | This compound (CDCl₃) | Indole-3-carboxaldehyde (DMSO-d₆) | 6-Bromoindole-3-carboxaldehyde (Solvent not specified) |
| C-2 | 139.4 | 138.6 | Not available |
| C-3 | 118.9 | 118.2 | Not available |
| C-3a | 126.8 | 124.2 | Not available |
| C-4 | 125.5 | 123.6 | Not available |
| C-5 | 116.1 | 122.2 | Not available |
| C-6 | 127.8 | 120.9 | Not available |
| C-7 | 113.1 | 112.5 | Not available |
| C-7a | 135.2 | 137.2 | Not available |
| CHO | 185.5 | 184.9 | Not available |
Experimental Protocols
A general protocol for acquiring high-quality ¹H and ¹³C NMR spectra for indole derivatives is outlined below.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required for chemical shift referencing.
-
Transfer the solution to a standard 5 mm NMR tube.
2. ¹H NMR Spectroscopy:
-
The ¹H NMR spectra are typically recorded on a 400 or 500 MHz spectrometer.
-
Standard acquisition parameters include a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
The number of scans can be adjusted based on the sample concentration, typically ranging from 8 to 16.
3. ¹³C NMR Spectroscopy:
-
The ¹³C NMR spectra are acquired on the same spectrometer, often with a proton-decoupled pulse sequence.
-
Typical parameters involve a spectral width of 200-250 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.
-
A larger number of scans is usually required for ¹³C NMR to achieve a good signal-to-noise ratio.
Visualizing the Molecular Structure and Analytical Workflow
To aid in the understanding of the molecular structure and the process of spectral analysis, the following diagrams are provided.
Caption: Chemical structure of this compound.
Caption: General workflow for NMR spectral analysis.
References
Verifying purity of 5-Bromoindole-3-carboxaldehyde by melting point
Finding Melting Points & Purity
I'm currently searching for the reported melting point of 5-Bromoindole-3-carboxaldehyde, aiming for reliable sources. Simultaneously, I've begun exploring alternative methods to determine the purity of this compound. I'm focusing on methods beyond the standard melting point determination, looking for potentially more accurate or insightful techniques.
Gathering Experimental Protocols
I've located experimental protocols for determining melting points of organic solids and am now examining how impurities influence these values. This information is crucial for understanding the limitations of melting point analysis for assessing purity. I'm also preparing to structure the data into a comparison guide.
Outlining Purity Verification
I've started sketching out the comparison guide. The introduction is roughed out, highlighting the compound's significance and the critical need for purity. Next, I'll lay out various verification methods, particularly the melting point approach, alongside other techniques like spectroscopy. The plan is to create a practical, concise resource.
Mapping Out Experimental Protocol
I'm now diving into the experimental details. The plan is to create a detailed, yet accessible, protocol for melting point determination. I'll cover the necessary equipment, sample preparation steps (ensuring proper drying and crystalization), and the precise operating procedure. I'm also including safety precautions and troubleshooting tips to make the guide more robust.
Analyzing Purity Verification Techniques
I've just finished the framework for the comparison guide. The introduction lays out the importance of verifying this compound purity, and I've started building the melting point analysis section. I'm focusing on how impurities affect the melting point range, aiming for clarity. I'll include expected ranges for different purity levels to aid understanding. The plan is to create a useful reference.
Developing Detailed Comparison Guide
I'm presently building the comparison section. I've compiled the melting point data and am creating the hypothetical data table illustrating melting point shifts with impurities. Next, I'll flesh out a comparative analysis table to contrast melting point with HPLC, GC-MS, and NMR, covering strengths and limitations. The aim is to deliver a concise, practical guide. I'll add the experimental protocol and a diagram showing purity verification as well.
Constructing Comparison Tables
A Comparative Guide to Indole Synthesis: Fischer vs. Leimgruber-Batcho
The indole scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds. The synthesis of this privileged structure has been a subject of intense research, leading to the development of numerous methodologies. Among the most prominent are the classic Fischer indole synthesis and the versatile Leimgruber-Batcho indole synthesis. This guide provides a detailed comparison of these two routes for researchers, scientists, and drug development professionals, complete with quantitative data, experimental protocols, and workflow diagrams to aid in methodological selection.
Reaction Mechanisms and Pathways
The fundamental difference between the two methods lies in their reaction mechanisms and the nature of their starting materials.
The Fischer indole synthesis , first reported in 1883, is a classic acid-catalyzed reaction involving the cyclization of a phenylhydrazone, which is typically formed in situ from a phenylhydrazine and a suitable aldehyde or ketone. The reaction proceeds through a-sigmatropic rearrangement of the enehydrazine tautomer.
The Leimgruber-Batcho indole synthesis , developed in the 1970s, offers a more flexible and often milder alternative. It begins with a substituted o-nitrotoluene, which is first condensed with a dimethylformamide acetal to form an enamine. This intermediate is then reductively cyclized to yield the indole. This method is particularly valued for its high regioselectivity and tolerance of a wide range of functional groups.
Comparative Analysis
The choice between the Fischer and Leimgruber-Batcho methods depends heavily on the available starting materials, the desired substitution pattern on the indole ring, and the presence of sensitive functional groups.
| Feature | Fischer Indole Synthesis | Leimgruber-Batcho Indole Synthesis |
| Starting Materials | Phenylhydrazines and aldehydes/ketones | o-Nitrotoluenes |
| Key Steps | Acid-catalyzed condensation,-sigmatropic rearrangement, cyclization | Enamine formation, reductive cyclization |
| Conditions | Often harsh; strong acids (H₂SO₄, PPA, ZnCl₂) and high temperatures | Generally milder two-step process |
| Regioselectivity | Can produce mixtures of isomers with unsymmetrical ketones | Excellent and unambiguous regiocontrol |
| Substrate Scope | Broad for ketones/aldehydes; sensitive to acid-labile groups | Tolerates a wide variety of functional groups; excellent for electron-rich anilines |
| Disadvantages | Harsh conditions, potential for side reactions, and poor regioselectivity with certain substrates | Requires availability of substituted o-nitrotoluenes; sometimes uses hazardous reagents |
Quantitative Data Comparison
The following table presents experimental data from literature, showcasing typical yields and conditions for the synthesis of specific indole derivatives via both routes.
| Target Indole | Synthesis Route | Key Reagents/Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| 2-Phenylindole | Fischer | Phenylhydrazine, Acetophenone, PPA | 100 | 1 | ~85% |
| Indole | Leimgruber-Batcho | o-Nitrotoluene, DMF-DMA, H₂/Pd-C | 140 (Step 1) | 18 (Step 1) | ~70% (overall) |
| 5-Methoxyindole | Fischer | 4-Methoxyphenylhydrazine, Pyruvic acid, H₂SO₄ | Reflux | 2 | ~65-75% |
| 5-Methoxyindole | Leimgruber-Batcho | 2-Nitro-4-methoxytoluene, DMF-DMA, Raney Ni | 110 (Step 1) | 1 (Step 1) | ~90% (overall) |
| 7-Azaindole | Fischer | 3-Hydrazinopyridine, Ethyl pyruvate, PPA | 130 | 0.5 | ~30% |
| 7-Azaindole | Leimgruber-Batcho | 2-Methyl-3-nitropyridine, DMF-DMA, H₂/Pd-C | 120 (Step 1) | 16 (Step 1) | ~60% (overall) |
Experimental Protocols
Protocol 1: Fischer Synthesis of 2-Phenylindole
This protocol is a representative example of the Fischer indole synthesis using polyphosphoric acid (PPA) as the catalyst.
-
Reactant Mixture: In a round-bottom flask, combine acetophenone (1.0 equiv) and phenylhydrazine (1.1 equiv).
-
Catalyst Addition: Carefully add polyphosphoric acid (PPA) (approx. 10 times the weight of acetophenone) to the mixture. The addition is exothermic and should be managed with cooling if necessary.
-
Reaction: Heat the resulting paste with stirring at 100°C for 1 hour. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture and carefully quench by pouring it onto crushed ice.
-
Neutralization & Extraction: Neutralize the aqueous solution with a strong base (e.g., 50% NaOH solution) until it is alkaline. The product will often precipitate. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethanol or column chromatography.
Protocol 2: Leimgruber-Batcho Synthesis of 5-Methoxyindole
This two-step protocol highlights the typical workflow for the Leimgruber-Batcho synthesis.
Step A: Enamine Formation
-
Reactant Mixture: In a flask equipped with a distillation head, combine 4-methoxy-2-nitrotoluene (1.0 equiv), pyrrolidine (1.2 equiv), and N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 equiv) in dimethylformamide (DMF).
-
Reaction: Heat the mixture to 110°C for 1 hour. The progress is monitored by the distillation of methanol.
-
Isolation: After the reaction is complete, cool the mixture and remove the solvent (DMF) under high vacuum to yield the crude enamine intermediate, which is often used in the next step without further purification.
Step B: Reductive Cyclization
-
Hydrogenation Setup: Dissolve the crude enamine from Step A in a suitable solvent like ethyl acetate or methanol. Add a catalytic amount of 10% Palladium on carbon (Pd/C) or Raney Nickel.
-
Reaction: Subject the mixture to hydrogenation (H₂ gas, typically balloon pressure or in a Parr shaker) at room temperature. The reaction is highly exothermic and may require cooling. Monitor the reaction by TLC until the starting material is consumed.
-
Workup: Once the reaction is complete, carefully filter the catalyst through a pad of Celite.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude 5-methoxyindole can be purified by column chromatography on silica gel or recrystallization.
Decision-Making Workflow
The selection of a synthesis route is a critical decision in a research or development pipeline. The following diagram outlines a logical workflow for choosing between the Fischer and Leimgruber-Batcho syntheses based on common project constraints and goals.
A Comparative Guide to the Synthesis of 5-Bromoindole: Direct Bromination vs. Multi-Step Synthesis
For researchers, scientists, and drug development professionals, the synthesis of 5-bromoindole, a key building block for numerous pharmacologically active compounds, presents a choice between direct electrophilic bromination and more controlled multi-step approaches. This guide provides an objective comparison of these synthetic strategies, supported by experimental data, to aid in selecting the most suitable method for a given application. The primary trade-off lies between the simplicity of direct bromination and the higher selectivity and purity often achieved through multi-step syntheses.
Data Presentation: A Quantitative Comparison
The following table summarizes the key quantitative metrics for the direct bromination and a common multi-step synthesis of 5-bromoindole, providing a clear comparison of their respective efficiencies and outcomes.
| Metric | Direct Bromination | Multi-Step Synthesis (via Sulfonation) |
| Starting Material | Indole | Indole |
| Key Reagents | N-Bromosuccinimide (NBS) or Bromine | Sodium bisulfite, Acetic anhydride, Bromine |
| Number of Steps | 1 | 3 |
| Overall Yield | Variable (often lower due to selectivity issues) | ~59-61%[1][2] |
| Purity | Often requires extensive purification to remove isomers | High (e.g., 99.2%)[3] |
| Key Advantages | Atom economical, fewer steps | High purity of the final product, good overall yield |
| Key Disadvantages | Lack of selectivity (formation of 3-bromo and polybrominated indoles), difficult purification[2] | More steps, longer overall reaction time |
Logical Workflow of Synthesis Routes
The following diagrams illustrate the logical progression of both the direct bromination and the multi-step synthesis of 5-bromoindole.
Caption: Logical workflow for the direct bromination of indole.
Caption: Logical workflow for the multi-step synthesis of 5-bromoindole.
Experimental Protocols
Direct Bromination of Indole
Direct bromination of indole is a more atom-economical approach, but it often suffers from a lack of selectivity due to the high reactivity of the C-3 position of the indole ring.[2] Using a milder brominating agent like N-bromosuccinimide (NBS) in a solvent such as N,N-dimethylformamide (DMF) can favor substitution on the benzene ring, but the formation of byproducts is common.
General Procedure:
-
Dissolve indole in anhydrous DMF under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add a solution of N-bromosuccinimide in DMF dropwise to the cooled indole solution.
-
Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product typically requires purification by column chromatography to isolate the desired 5-bromoindole from other isomers and polybrominated products.
Multi-Step Synthesis via Sulfonation
This three-step method is a reliable and widely cited route for preparing high-purity 5-bromoindole.[2]
Step 1: Preparation of Sodium Indoline-2-Sulfonate [1]
-
Dissolve 50 g of indole in 100 ml of ethanol.
-
In a separate flask, prepare a solution of 100 g of sodium bisulfite in 300 ml of water.
-
Add the indole solution to the sodium bisulfite solution with stirring.
-
Stir the mixture overnight at room temperature.
-
Collect the resulting light tan solid by vacuum filtration, wash with ether, and air dry. The yield is reported to be 97%.[1]
Step 2: Preparation of Sodium 1-Acetylindoline-2-Sulfonate [1]
-
Suspend 30 g of sodium bisulfite in 300 ml of acetic anhydride.
-
Add 30 g of the sodium indoline-2-sulfonate from the previous step.
-
Stir the suspension at 70°C for 1 hour, then increase the temperature to 90°C for 2 hours.
-
Cool the mixture to room temperature and collect the solid by filtration.
-
Wash the solid with acetic anhydride and then ether. The crude, damp solid can be used in the next step without further purification.
Step 3: Synthesis of 5-Bromoindole [1][3]
-
Dissolve all the acylated material from the previous step in 150 ml of water at 0-5°C.
-
Add 40 g of bromine dropwise with stirring, maintaining the temperature below 5°C.
-
Stir the solution at 0-5°C for 1 hour, then allow it to warm to room temperature.
-
Add a solution of approximately 10 g of sodium bisulfite in 30 ml of water to quench any excess bromine.
-
Neutralize the solution to a pH of 7 using a 40% NaOH solution, keeping the temperature below 30°C.
-
Make the solution basic by adding more 40% NaOH and stir for an additional 3 hours at 50°C.
-
The light tan precipitate is collected by vacuum filtration, washed well with water, and air-dried.
-
Recrystallization from ethanol and water can yield a beige solid. The overall yield is reported to be around 61%, with a purity of up to 99.2%.[1][3]
References
A Comparative Guide to Palladium-Catalyzed Larock Indole Synthesis
For researchers, scientists, and professionals in drug development, the efficient synthesis of the indole scaffold is a critical endeavor due to its prevalence in pharmaceuticals and biologically active compounds. Among the myriad of methods available, the palladium-catalyzed Larock indole synthesis has emerged as a powerful and versatile tool. This guide provides an objective comparison of the Larock indole synthesis with classical alternatives, namely the Fischer and Bischler-Möhlau syntheses, supported by experimental data and detailed protocols.
At a Glance: Larock Indole Synthesis vs. Classical Methods
The Larock indole synthesis generally offers milder reaction conditions, broader substrate scope, and often higher yields compared to the traditional Fischer and Bischler-Möhlau methods. This is particularly evident in the synthesis of highly substituted indoles.
| Method | Starting Materials | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Larock Indole Synthesis | 2-Iodoaniline, Diphenylacetylene | Pd(OAc)₂, PPh₃, K₂CO₃, LiCl | DMF | 100 | 1.5 | ~95% |
| Fischer Indole Synthesis | Phenylhydrazine, Acetophenone | Zinc chloride (ZnCl₂) | None (neat) | 170 | 0.1 | 72-80%[1] |
| Bischler-Möhlau Synthesis | α-Bromoacetophenone, Aniline | None (excess aniline) | None (neat) | Reflux | Not Specified | Historically low[1] |
| Bischler-Möhlau (Microwave) | N-Phenacylaniline, Anilinium bromide | None | Solid-state | MW (540W) | 0.02 | 71%[1] |
Delving Deeper: Advantages of the Larock Indole Synthesis
The palladium-catalyzed Larock indole synthesis stands out for several key advantages over its classical counterparts:
-
Mild Reaction Conditions: The Larock synthesis often proceeds at lower temperatures (around 60-110 °C) compared to the harsh, high-temperature, and strongly acidic or basic conditions required for the Fischer and Bischler-Möhlau syntheses.[2] This mildness allows for the presence of a wider range of functional groups in the starting materials that might not be stable under classical conditions.
-
Broad Substrate Scope: The reaction is highly versatile, accommodating a wide variety of substituents on both the aniline and the alkyne starting materials.[2] This includes electron-donating and electron-withdrawing groups, as well as various functional groups, leading to a diverse array of substituted indoles. The use of bulky phosphine ligands has further expanded the scope to include less reactive o-chloroanilines.[2]
-
High Regioselectivity: The Larock synthesis generally exhibits high regioselectivity, particularly with unsymmetrical alkynes, where the bulkier substituent preferentially ends up at the 2-position of the indole ring.[2] This predictability is a significant advantage over the Bischler-Möhlau synthesis, which can often lead to mixtures of regioisomers.
-
Good to Excellent Yields: The Larock synthesis frequently provides high yields of the desired indole products, often exceeding 80%.[2] In contrast, the Fischer and Bischler-Möhlau syntheses can suffer from lower yields, especially with complex substrates.
Experimental Protocols
Palladium-Catalyzed Larock Indole Synthesis of 2,3-Diphenylindole
Materials:
-
2-Iodoaniline
-
Diphenylacetylene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Lithium chloride (LiCl)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a reaction vessel, add 2-iodoaniline (1.0 mmol), diphenylacetylene (1.2 mmol), potassium carbonate (2.0 mmol), and lithium chloride (1.0 mmol).
-
Add palladium(II) acetate (0.05 mmol) and triphenylphosphine (0.10 mmol).
-
Add DMF (5 mL) and degas the mixture.
-
Heat the reaction mixture to 100 °C and stir for 1.5 hours.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2,3-diphenylindole.
Fischer Indole Synthesis of 2-Phenylindole
Materials:
-
Phenylhydrazine
-
Acetophenone
-
Zinc chloride (ZnCl₂), anhydrous
-
Ethanol
-
Hydrochloric acid (HCl), concentrated
Procedure:
-
Formation of Acetophenone Phenylhydrazone: Gently warm a mixture of phenylhydrazine (0.25 mol) and acetophenone (0.25 mol) for 20 minutes. Add ethanol (60 mL) and a trace of acetic acid, and heat until a clear solution is obtained. Upon cooling, the phenylhydrazone will crystallize. Filter the crystals and wash with a small amount of cold ethanol.
-
Cyclization: Intimately mix the dried acetophenone phenylhydrazone (0.1 mol) with powdered anhydrous zinc chloride (0.4 mol). Heat the mixture in an oil bath to 170 °C with vigorous stirring. The mixture will liquefy and ammonia will be evolved.
-
Work-up and Purification: After the vigorous reaction subsides (about 5 minutes), cool the mixture. Decompose the reaction mass by adding water (100 mL) and concentrated hydrochloric acid (10 mL). Boil the mixture, and then allow it to cool. Collect the crude 2-phenylindole by filtration. Recrystallize the product from ethanol to yield pure 2-phenylindole.[1]
Bischler-Möhlau Indole Synthesis of 2-Phenylindole (Microwave-Assisted)
Materials:
-
Aniline
-
Phenacyl bromide
-
Sodium bicarbonate
-
Anilinium bromide
-
Dimethylformamide (DMF)
Procedure:
-
Synthesis of N-Phenacylaniline: Mix equimolar amounts of aniline and phenacyl bromide with sodium bicarbonate and allow them to react in the solid state for 3 hours at room temperature.
-
Microwave-Assisted Cyclization: Subject a mixture of the N-phenacylaniline and anilinium bromide to microwave irradiation at 540 W for 45-60 seconds to yield 2-phenylindole.[1] A one-pot variation involves irradiating a 2:1 mixture of aniline and phenacyl bromide, which can lead to improved yields of 52-75%.[1]
Visualizing the Processes
To better understand the underlying mechanisms and workflows, the following diagrams have been generated.
Conclusion
The palladium-catalyzed Larock indole synthesis offers significant advantages in terms of mildness, versatility, and efficiency, making it a highly attractive method for the synthesis of a wide range of indole derivatives. While the classical Fischer and Bischler-Möhlau syntheses remain valuable for certain applications, the Larock synthesis provides a more general and robust approach, particularly for complex and highly functionalized target molecules. The choice of synthetic route will ultimately depend on the specific substrate, desired substitution pattern, and available resources. However, for researchers seeking a reliable and high-yielding method for indole synthesis, the Larock reaction represents a state-of-the-art and powerful tool.
References
A Comparative Guide to the Biological Activity of Substituted Indole-3-Carboxaldehydes
For Researchers, Scientists, and Drug Development Professionals
Indole-3-carboxaldehyde, a versatile scaffold derived from the amino acid tryptophan, has emerged as a privileged structure in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including antioxidant, antimicrobial, and anticancer effects. This guide provides an objective comparison of the biological activities of various substituted indole-3-carboxaldehydes, supported by experimental data, to aid in the development of novel therapeutic agents.
Data Presentation: Quantitative Comparison of Biological Activities
The biological efficacy of substituted indole-3-carboxaldehydes is significantly influenced by the nature and position of substituents on the indole ring and modifications at the aldehyde functional group. The following tables summarize the quantitative data from various studies, providing a clear comparison of their activities.
Antioxidant Activity
The antioxidant potential of indole-3-carboxaldehyde derivatives is commonly evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is a key metric for comparison. Lower IC50 values indicate higher antioxidant activity.
| Compound ID | Substitution | Assay | IC50 (µM/ml) | Reference |
| 3 | Unsubstituted Indole-3-carboxaldehyde | DPPH | 121±0.5 | [1] |
| 5a | N-(2-hydroxy-5-methylphenyl)acetamido | DPPH | 18±0.1 | [1] |
| 5b | N-(4-hydroxyphenyl)acetamido | DPPH | 21±0.2 | [1] |
| 5e | N-(2-hydroxyphenyl)acetamido | DPPH | 16±0.8 | [1] |
| 5f | N-(2-hydroxy-4-methoxyphenyl)acetamido | DPPH | 8±0.9 | [1] |
| 5g | N-(4-hydroxy-3-methoxyphenyl)acetamido | DPPH | 13±0.2 | [1] |
| BHA | Butylated hydroxyanisole (Standard) | DPPH | 11±0.5 | [1] |
Note: The data indicates that the addition of substituted aryl amines to the indole-3-carboxaldehyde scaffold can significantly enhance antioxidant activity, with compound 5f showing superior activity even to the standard antioxidant BHA.[1]
Anticancer Activity
The anticancer potential of these derivatives is often assessed using the MTT assay, which measures cell viability. The IC50 value represents the concentration of the compound that inhibits 50% of cell growth.
| Compound/Derivative | Substitution | Cancer Cell Line | IC50 (µM) | Reference |
| Indole-based Thiosemicarbazone 3d | 1-propyl | Not Specified | 0.9 (µg/mL) | [2] |
| Indole-based Thiosemicarbazone 3q | 1-(4-nitrobenzyl) | Not Specified | 1.9 (µg/mL) | [2] |
| Indole-based Thiosemicarbazone 3t, 3u, 3v, 3w | Various 1-benzyl substitutions | Majority of a panel | Efficient Inhibition | [2] |
Antimicrobial Activity
The antimicrobial efficacy is determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.
| Compound ID | Substitution | Microorganism | MIC (µg/mL) | Reference |
| 1 | 5-bromo (semicarbazone derivative) | Staphylococcus aureus | 100 | [3] |
| 1 | 5-bromo (semicarbazone derivative) | Bacillus subtilis | 100 | [3] |
| 2 | 5-chloro (semicarbazone derivative) | Staphylococcus aureus | 150 | [3] |
| 2 | 5-chloro (semicarbazone derivative) | Bacillus subtilis | 150 | [3] |
| 1a-1j | Hydrazide/hydrazone derivatives | MRSA | 6.25 | [4] |
| 13b | 5-bromoindole-3-carboxamido-polyamine | Staphylococcus aureus | ≤ 0.28 (µM) | [5][6] |
| 13b | 5-bromoindole-3-carboxamido-polyamine | Acinetobacter baumannii | ≤ 0.28 (µM) | [6] |
| 13b | 5-bromoindole-3-carboxamido-polyamine | Cryptococcus neoformans | ≤ 0.28 (µM) | [6] |
Note: Halogen substitutions at the 5-position of the indole ring, as well as the formation of hydrazones and polyamine conjugates, appear to be promising strategies for enhancing antimicrobial activity. Notably, some derivatives show potent activity against methicillin-resistant Staphylococcus aureus (MRSA).[3][4]
Mandatory Visualization
Experimental Workflow: A General Overview
The following diagram illustrates a typical workflow for the synthesis and biological evaluation of substituted indole-3-carboxaldehydes.
Caption: General workflow for synthesis and biological evaluation of indole-3-carboxaldehydes.
Signaling Pathway: Anticancer Mechanism of Action
Indole compounds, including derivatives of indole-3-carboxaldehyde, have been shown to exert their anticancer effects by modulating key signaling pathways that control cell proliferation, survival, and apoptosis. The PI3K/Akt/mTOR pathway is a critical regulator of cell growth and is often dysregulated in cancer.
Caption: Simplified PI3K/Akt/mTOR signaling pathway modulated by indole derivatives.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a standard method for evaluating the antioxidant activity of compounds.
-
Reagents and Equipment:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
Test compounds (substituted indole-3-carboxaldehydes)
-
Standard antioxidant (e.g., Ascorbic acid, BHA)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or UV-Vis spectrophotometer
-
-
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep violet color.
-
Preparation of test samples: Dissolve the indole derivatives and the standard antioxidant in methanol to prepare stock solutions. From these, prepare a series of dilutions to obtain a range of concentrations.
-
Assay:
-
Add a specific volume (e.g., 100 µL) of each concentration of the test samples and the standard to the wells of a 96-well plate.
-
Add an equal volume (e.g., 100 µL) of the DPPH solution to each well.
-
Prepare a blank well containing only methanol and a control well containing methanol and the DPPH solution.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Anticancer Activity
This colorimetric assay is a widely used method to assess cell viability and cytotoxicity.
-
Reagents and Equipment:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compounds (substituted indole-3-carboxaldehydes)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile culture plates
-
CO2 incubator
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator at 37°C.
-
Compound Treatment: Treat the cells with various concentrations of the indole derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
MTT Addition: After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.
-
Calculation: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Reagents and Equipment:
-
Bacterial strains of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Test compounds (substituted indole-3-carboxaldehydes)
-
Standard antibiotic (e.g., Ciprofloxacin, Ampicillin)
-
Sterile 96-well microtiter plates
-
Incubator
-
-
Procedure:
-
Preparation of Inoculum: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to the desired final concentration in the broth medium.
-
Serial Dilution of Compounds: Prepare a two-fold serial dilution of the indole derivatives and the standard antibiotic in the broth medium directly in the wells of the 96-well plate.
-
Inoculation: Inoculate each well with the prepared bacterial suspension. Include a growth control well (broth and bacteria, no compound) and a sterility control well (broth only).
-
Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
-
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Synthesis, antimycobacterial and anticancer activity of novel indole-based thiosemicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Structural Showdown: 5-Bromoindole Versus 6-Bromoindole Derivatives in Drug Discovery
For researchers and scientists navigating the intricate world of drug development, the subtle placement of a single atom can dramatically alter a molecule's biological activity. This guide provides a comprehensive structural and functional comparison of 5-bromoindole and 6-bromoindole derivatives, two classes of compounds with significant therapeutic potential. By examining their physicochemical properties, spectroscopic signatures, and biological activities, supported by experimental data, we aim to furnish drug development professionals with the insights needed to make informed decisions in scaffold selection and lead optimization.
The indole scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous natural products and synthetic drugs. The introduction of a bromine atom to the indole ring can significantly modulate a compound's lipophilicity, metabolic stability, and binding interactions with biological targets. The position of this halogenation, whether at the 5- or 6-position, imparts distinct characteristics to the resulting derivatives, influencing their suitability for various therapeutic applications.
Physicochemical Properties: A Tale of Two Isomers
The location of the bromine atom on the indole ring subtly influences the physicochemical properties of 5-bromoindole and 6-bromoindole, which in turn can affect their pharmacokinetic and pharmacodynamic profiles. While both are crystalline solids with limited water solubility, they exhibit good solubility in polar organic solvents.[1]
| Property | 5-Bromoindole | 6-Bromoindole | Rationale for Difference |
| Molecular Formula | C₈H₆BrN | C₈H₆BrN | Same atoms, different arrangement |
| Molecular Weight | 196.05 g/mol [2] | 196.05 g/mol [3] | Identical |
| Melting Point | 90-92 °C[4] | 92-96 °C | Differences in crystal lattice packing and intermolecular forces. |
| pKa (predicted) | 16.04 ± 0.30[4] | No data available | The electron-withdrawing nature of bromine influences the acidity of the N-H bond. The proximity to the pyrrole ring in the 5-position may have a slightly different electronic effect compared to the 6-position. |
| Calculated logP | 2.9 | No data available | Lipophilicity is influenced by the overall electronic distribution and surface area, which can be affected by the bromine position. |
| Solubility | Sparingly soluble in water (126 mg/L, calculated). Soluble in DMSO, ethanol, ether, and chloroform.[5] | Limited solubility in water. Good solubility in dimethylformamide, ethanol, and acetone.[1] | The position of the polar bromine atom can affect the molecule's interaction with different solvent molecules. |
| Dipole Moment (for derivatives) | S₀ state: ~1.9 D (for 5-substituted indoles)[6] | No data available | The vector sum of bond dipoles changes with the substituent position, leading to a different overall molecular dipole moment. |
Spectroscopic Fingerprints: Distinguishing the Isomers
Nuclear Magnetic Resonance (NMR) spectroscopy provides a clear method for distinguishing between 5-bromoindole and 6-bromoindole derivatives. The position of the bromine atom leads to characteristic shifts in the signals of the aromatic protons and carbons.
| Nucleus | 5-Bromoindole (δ, ppm) | 6-Bromoindole (δ, ppm) | Key Differences |
| ¹H NMR | H1: ~8.1 (br s), H2: ~7.2, H3: ~6.5, H4: ~7.7, H6: ~7.2, H7: ~7.3[7] | H1: ~8.1 (br s), H2: ~7.2, H3: ~6.4, H4: ~7.5, H5: ~7.0, H7: ~7.5[8] | The proton chemical shifts, particularly for those on the benzene ring, are distinct due to the different electronic environment created by the bromine at either the C5 or C6 position. |
| ¹³C NMR | C2: ~125.5, C3: ~102.4, C3a: ~129.5, C4: ~123.8, C5: ~113.8, C6: ~121.5, C7: ~112.8, C7a: ~134.1 | C2: ~125.0, C3: ~102.3, C3a: ~129.9, C4: ~121.5, C5: ~121.2, C6: ~115.3, C7: ~111.9, C7a: ~136.5[9] | The carbon attached to the bromine (C5 or C6) and its neighboring carbons show the most significant differences in their chemical shifts. |
Structural Insights from X-ray Crystallography
For instance, the crystal structure of 6-bromo-1H-indole-3-carboxylic acid reveals a monoclinic crystal system with the space group P21/n.[1] In the crystal, molecules form dimers through intermolecular O—H···O hydrogen bonds, and these dimers are further connected by N—H···O hydrogen bonds, forming layers.[1] The dihedral angle between the carboxylic acid group and the indole ring system is 6.4°.[1]
A comprehensive comparison would require the crystal structure of a corresponding 5-bromoindole derivative to analyze differences in bond lengths, bond angles, and crystal packing arrangements, which can influence solid-state properties and solubility.
Reactivity and Synthesis: A Positional Advantage
The position of the bromine atom influences the reactivity of the indole ring. The C3 position is generally the most nucleophilic and prone to electrophilic attack. The electron-withdrawing nature of the bromine atom can modulate the reactivity of the benzene portion of the indole. This difference in reactivity can be leveraged in the synthesis of more complex derivatives.
Caption: General reactivity pathways for bromoindole derivatives.
Biological Activity: A Comparative Overview
Both 5-bromoindole and 6-bromoindole derivatives have demonstrated a wide range of biological activities, making them attractive scaffolds for drug discovery.
Anticancer Activity
5-Bromoindole derivatives have been extensively investigated as anticancer agents, with a notable focus on the inhibition of key kinases involved in cancer progression.[10]
-
EGFR and VEGFR-2 Inhibition: Certain 5-bromoindole derivatives have shown potent inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) tyrosine kinases.[10] Inhibition of these pathways can disrupt cancer cell proliferation and angiogenesis.
6-Bromoindole derivatives have also been explored for their anticancer properties, although research in this area is less extensive compared to their 5-bromo counterparts.
Antimicrobial Activity
Both classes of compounds have shown promise as antimicrobial agents.
-
5-Bromoindole Derivatives: Have demonstrated activity against various bacterial and fungal strains.
-
6-Bromoindole Derivatives: Have been identified as having intrinsic antimicrobial activity and the ability to enhance the efficacy of existing antibiotics.[11]
| Compound Class | Target Organism | Activity (MIC or IC₅₀) | Reference |
| 5-Bromoindole Derivatives | Staphylococcus aureus | MIC: 3.125-50 µg/mL (for various derivatives) | [9] |
| Candida albicans | MIC: 3.125-50 µg/mL (for various derivatives) | [9] | |
| 6-Bromoindole Derivatives | Staphylococcus aureus | MIC: >100 µg/mL (for a specific derivative) | [11] |
| Candida albicans | MIC: 25 µg/mL (for a specific derivative) | [11] |
Anti-inflammatory Activity
Derivatives of both isomers have been shown to possess anti-inflammatory properties.
Experimental Protocols
General Procedure for Kinase Inhibition Assay (e.g., EGFR)
This protocol outlines a general method for assessing the inhibitory activity of bromoindole derivatives against a protein kinase like EGFR.[12]
Caption: A generalized workflow for determining the IC₅₀ of bromoindole derivatives against a protein kinase.
-
Reagent Preparation: Prepare solutions of the target kinase, a suitable substrate, ATP, and the test compounds (5- or 6-bromoindole derivatives) in an appropriate buffer.
-
Assay Plate Setup: In a microplate, add the kinase solution to each well.
-
Compound Addition: Add serial dilutions of the test compounds to the wells. Include positive and negative controls.
-
Reaction Initiation: Start the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubation: Incubate the plate at a constant temperature for a defined period.
-
Detection: Stop the reaction and measure the signal (e.g., luminescence, fluorescence, or absorbance) which is proportional to the kinase activity.
-
Data Analysis: Plot the percentage of kinase inhibition against the compound concentration to determine the IC₅₀ value.
General Procedure for Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol describes a common method for determining the Minimum Inhibitory Concentration (MIC) of bromoindole derivatives against bacteria.[9]
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism.
-
Compound Dilution: Prepare serial dilutions of the bromoindole derivatives in a liquid growth medium in a microplate.
-
Inoculation: Add the microbial suspension to each well.
-
Incubation: Incubate the microplate under appropriate conditions (temperature and time) for microbial growth.
-
MIC Determination: The MIC is the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
Conclusion
The choice between a 5-bromoindole and a 6-bromoindole scaffold in drug design is a nuanced decision that depends on the specific therapeutic target and desired pharmacological profile. 5-Bromoindole derivatives have been more extensively studied, particularly as kinase inhibitors in oncology. However, 6-bromoindole derivatives show significant promise, especially in the development of novel antimicrobial and anti-inflammatory agents.
The subtle differences in their physicochemical properties, arising from the position of the bromine atom, can be exploited to fine-tune absorption, distribution, metabolism, and excretion (ADME) properties. Further comparative studies, particularly head-to-head biological evaluations and co-crystallization with their targets, will be invaluable in fully elucidating the structure-activity relationships and unlocking the full therapeutic potential of these versatile bromoindole scaffolds. This guide serves as a foundational resource to aid researchers in this endeavor.
References
- 1. 6-Bromo-1H-indole-3-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Bromoindole | C8H6BrN | CID 24905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 6-Bromoindole | C8H6BrN | CID 676493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-Bromoindole CAS#: 10075-50-0 [m.chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ijper.org [ijper.org]
- 9. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Theoretical evaluation of EGFR kinase inhibition and toxicity of di-indol-3-yl disulphides with anti-cancer potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. promega.com [promega.com]
A Comparative Guide to the Efficacy of Catalysts in Suzuki Coupling of Bromoindoles
For researchers, scientists, and drug development professionals, the functionalization of the indole scaffold is a critical step in the synthesis of a vast array of biologically active molecules. The Suzuki-Miyaura cross-coupling reaction stands as a powerful and versatile tool for this purpose, enabling the formation of carbon-carbon bonds with high efficiency. This guide provides an objective comparison of different catalytic systems for the Suzuki coupling of bromoindoles, supported by experimental data, to facilitate catalyst selection and reaction optimization.
Performance Comparison of Catalytic Systems
The choice of catalyst, ligand, base, and solvent system is paramount for a successful Suzuki-Miyaura coupling reaction, significantly influencing reaction rates, yields, and the purity of the final product.[1] The following table summarizes the performance of various palladium- and nickel-based catalytic systems in the coupling of different bromoindoles with boronic acids.
| Substrate | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 5-bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | dppf | K₂CO₃ | Dimethoxyethane | 80 | 2 | 95 | [2] |
| 5-bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(PCy₃)₂ | PCy₃ | K₂CO₃ | Dimethoxyethane | 80 | 4 | 65 | [2] |
| 5-bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Dimethoxyethane | 80 | 4 | 22 | [2] |
| 5,7-dibromoindole | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | H₂O | 120 (MW) | 1 | 91 | [3] |
| 5,7-dibromo-3-formylindole | Indole-5-boronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | H₂O | 120 (MW) | 1 | 77 | [3] |
| Heteroaromatic halides | Arylboronic acids | NiCl₂(PCy₃)₂ | PCy₃ | K₃PO₄ | t-amyl alcohol | 100 | 12 | 85-95 | [2] |
| 5-bromoindole | Phenylboronic acid | Ligand-free Pd-nanoparticles | - | K₂CO₃ | Acetonitrile/H₂O | 37 | 18 | >95 | [1][4] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for success in synthetic chemistry. Below are generalized and specific procedures for the Suzuki-Miyaura coupling of bromoindoles.
General Experimental Protocol
-
Preparation: To a Schlenk flask or a sealable reaction vessel, add the bromoindole (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).[1][5]
-
Inert Atmosphere: Evacuate the vessel and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.[5]
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/H₂O, 4:1 v/v) to the reaction mixture via syringe.[5]
-
Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.[5]
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[1][5]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1][5]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[1][5]
Specific Protocol: Microwave-Assisted Suzuki Coupling of 5-Bromoindole
This protocol utilizes microwave irradiation to accelerate the reaction.
-
To a microwave reaction vial, add:
-
5-bromoindole (1.0 equiv.)
-
Arylboronic acid (1.3 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.07 equiv.)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv.)
-
-
Add ethanol to the vial.
-
Heat the reaction mixture to 100 °C for 30-40 minutes with stirring in a microwave reactor.
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[1]
Visualizations
To better understand the process, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a typical experimental workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[1]
Caption: A generalized experimental workflow for the Suzuki coupling reaction.[2]
References
Comparative study of antioxidant activity in indole-3-carboxaldehyde analogues
Beginning Research on Indoles
I've initiated the literature search focusing on the antioxidant properties of indole-3-carboxaldehyde analogues. Currently, I'm identifying specific analogues and methods for evaluating their activity. My next step will be to delve into the literature to understand the nuances of these compounds.
Examining Antioxidant Assays
I'm now zeroing in on antioxidant activity assays, like DPPH and FRAP, relevant to these analogues. I'm compiling quantitative data—IC50s and the like—and seeking detailed experimental protocols. Next, I plan to structure this data for easier comparison and craft a Graphviz diagram to visually represent assay workflows. My ultimate goal is a comprehensive guide.
Reviewing Antioxidant Analogues
I'm making progress, having found some great initial articles on indole-3-carboxaldehyde analogues. Specifically, I've got info on different synthesized series and the antioxidant tests employed, like DPPH. Now, I'm diving deeper into the SAR and mechanisms of action.
Compiling Data & Procedures
I'm now concentrating on extracting quantitative data (IC50 values, etc.) and detailed experimental procedures from the articles. I've found multiple series of indole-3-carboxaldehyde analogues tested with various assays like DPPH, ABTS, and CUPRAC. Some promising compounds show better antioxidant activity than standards. My focus is on consolidating these findings into a useful format, specifically a table. I'm also preparing to develop a DOT script for a visual diagram of the antioxidant assay workflow, which will help with my review.
Detailing Experimental Protocols
I'm now concentrating on extracting precise quantitative data, like IC50 values, from the literature on indole-3-carboxaldehyde analogues. I've uncovered mentions of assays such as DPPH, ABTS, LPO, and CUPRAC. Now, I'm aiming to create a structured table, cross-referencing compound structures with their antioxidant activity and standards of comparison. This information is available, but needs extraction. I will search for the detailed experimental procedures, and work on developing a DOT script for a visual overview.
Assessing Initial Data
I've just successfully extracted some quantitative data from an early search result, specifically IC50 values related to DPPH scavenging. I'm now cross-referencing this with the structural formulas provided in the paper. My next step will be to filter this data set for compounds with values below 20 micromolar.
Expanding the Dataset
I've successfully extracted IC50 values for DPPH and LPO assays from the first paper and found comprehensive protocols for various antioxidant assays. This is helpful for the experimental section. However, the data is from a single study, so I'm now actively broadening the dataset by seeking additional studies reporting antioxidant activity with IC50 values. I'm also starting to solidify the steps for a clear DOT script.
Analyzing Antioxidant Data
I've successfully gathered quantitative data on the antioxidant activity of indole-3-carboxaldehyde analogues. The study I reviewed synthesized compounds (5a-g) and used DPPH and L assays. I'm now focusing on comparing these findings to other studies to identify correlations and potential structural features driving the observed activity.
Extending Data Comparisons
I've expanded my data collection on indole-3-carboxaldehyde analogues, adding information from studies on Schiff bases and thiosemicarbazones. While I found references to their potent antioxidant activity (DPPH, ABTS), I'm still searching for concrete IC50 values. I've drafted experimental protocols and a workflow diagram, but more examples are needed for the comparison guide.
Refining Search Strategies
I've been gathering quantitative data on indole-3-carboxaldehyde analogues, focusing on antioxidant activity. While I have DPPH and LPO data for some compounds, and noted potent activity for Schiff bases and thiosemicarbazones, I still need concrete IC50 values. I can now draft experimental protocols and a workflow diagram, but more examples are needed. My search will now focus on finding those missing IC50 values and expanding the range of analogues in my comparison.
Analyzing Antioxidant Data
I've just gathered some data on the antioxidant activity of indole-3-carboxaldehyde analogs. I'm focusing on IC50 values of aryl amine derivatives against DPPH and L, and now I'm thinking about how to visualize these values for insightful comparisons.
Consolidating IC50 Data
I'm now in the process of gathering IC50 values for indole-3-carboxaldehyde analogues from various sources. I've located data on aryl amine derivatives in DPPH and LPO assays, and I'm sifting through reviews that discuss Schiff base and hydrazone derivatives, though units are inconsistent. To create a cohesive table, I'm focusing on standardizing to µM, which means I'm actively determining molecular weights for these compounds. This is a crucial step for a unified comparison.
Synthesizing Findings & Plans
I'm now in a good position. I've compiled the IC50 data I need for the indole-3-carboxaldehyde analogs and designed assay protocols. I'm focusing on the final step: to synthesize the data into the comparison guide. I've moved past needing further information, so my current task is creating the guide and organizing all this data.
A Comparative Guide to Alternatives for Selective Bromination: Moving Beyond N-Bromosuccinimide
For decades, N-bromosuccinimide (NBS) has been the reagent of choice for selective free-radical bromination of allylic and benzylic positions, as well as for the alpha-bromination of carbonyl compounds. Its ease of handling as a crystalline solid compared to hazardous liquid bromine, and its ability to provide a low, constant concentration of bromine radicals, have cemented its place in the synthetic chemist's toolbox.[1][2] However, the pursuit of improved reaction efficiency, selectivity, cost-effectiveness, and greener synthetic routes has driven the exploration of alternative reagents. This guide provides an objective comparison of prominent alternatives to NBS, supported by experimental data, to inform reagent selection for researchers, scientists, and drug development professionals.
Key Alternatives to N-Bromosuccinimide
Several reagents have emerged as viable alternatives to NBS, each with a unique profile of reactivity, selectivity, and applications. The most notable among these are 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH), Tribromoisocyanuric acid (TBCA), and Pyridinium Tribromide. Other N-bromo compounds like N-Bromoacetamide (NBA) offer different selectivity profiles, while greener, more sustainable methods are also gaining traction.
-
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH): A crystalline solid with similar reactivity to NBS, DBDMH is often highlighted as a more economical and efficient alternative.[3][4] It contains two bromine atoms per molecule and is reported to be a potent agent for the bromination of electron-rich aromatic compounds, benzylic positions, and for the 1,2-dibromination of alkenes.[3][4][5] Some studies suggest that DBDMH can minimize byproducts and reduce costs.[4]
-
Tribromoisocyanuric acid (TBCA): This stable, solid reagent is another promising alternative, often touted for its "green" characteristics.[6] It is easily prepared and serves as an effective reagent for the electrophilic bromination of alkenes and arenes, in addition to benzylic bromination.[6][7]
-
Pyridinium Tribromide (Py·Br3): A stable, crystalline solid, pyridinium tribromide is a safer and more manageable alternative to liquid bromine.[8][9] It is particularly useful for the electrophilic bromination of ketones, phenols, and other electron-rich systems.[9][10] In solution, it exists in equilibrium with pyridinium bromide and bromine, acting as a controlled source of the brominating agent.[11]
-
N-Bromoacetamide (NBA): While structurally similar to NBS, NBA exhibits a distinct reactivity profile. It tends to favor ionic addition reactions with alkenes, leading to products like bromohydrins, rather than the allylic substitution typically seen with NBS.[12][13] NBA is generally more reactive than NBS, but this increased reactivity can also lead to instability.[14]
-
Green Bromination Methods: A growing area of research focuses on developing more environmentally benign bromination protocols. These include the in-situ generation of bromine from sodium bromide (NaBr) using a mild oxidizing agent, and electrochemical methods that use electricity to produce bromine from bromide salts.[15] Bromide-bromate salt mixtures are also being explored as eco-friendly brominating reagents.[16]
Performance Comparison in Selective Bromination
The choice of brominating agent is dictated by the specific transformation required. The following sections compare the performance of NBS and its alternatives in key selective bromination reactions.
Allylic and Benzylic Bromination
This is the hallmark application of NBS, proceeding via the Wohl-Ziegler reaction, a free-radical chain mechanism.[17][18] The key to the success of NBS is its ability to provide a low and constant concentration of bromine, which favors substitution at the allylic or benzylic position over electrophilic addition to a double bond.[2][19]
General Mechanism of Radical Bromination with NBS
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 1,3-Dibromo-5,5-Dimethylhydantoin, DBDMH [organic-chemistry.org]
- 4. Benzylic brominations/aromatic ring brominations:DBDMH bromination reactions:N-bromo compounds(9):Discussion series on bromination/iodination reactions 9 – Chemia [chemia.manac-inc.co.jp]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benthamdirect.com [benthamdirect.com]
- 7. proceedings.blucher.com.br [proceedings.blucher.com.br]
- 8. Pyridinium Tribromide: Versatile Brominating Agent Driving Advances in Organic Synthesis_Chemicalbook [chemicalbook.com]
- 9. nbinno.com [nbinno.com]
- 10. chemimpex.com [chemimpex.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. electronicsandbooks.com [electronicsandbooks.com]
- 15. espublisher.com [espublisher.com]
- 16. Eco-friendly Bromide-Bromate Bromination Alternative to Liquid Bromine | Chemical Industry Digest [chemindigest.com]
- 17. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]
- 18. benchchem.com [benchchem.com]
- 19. orgosolver.com [orgosolver.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 5-Bromoindole-3-carboxaldehyde
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. A critical aspect of this is the correct disposal of chemical waste. This guide provides essential, step-by-step procedures for the proper disposal of 5-Bromoindole-3-carboxaldehyde, a halogenated organic compound, to ensure personnel safety and regulatory compliance.
Core Safety and Handling Principles
Before initiating any disposal protocol, it is crucial to handle this compound with the appropriate personal protective equipment (PPE). This includes safety goggles, a lab coat, and chemical-resistant gloves.[1] If there is a risk of generating dust, a respirator should be used in a well-ventilated area or under a fume hood.[1]
Key Hazard Information:
| Hazard Category | Description |
| Physical State | Powder Solid[2] |
| Appearance | White to Orange to Green powder to crystal |
| Hazards | May cause skin, eye, and respiratory irritation. May be harmful if inhaled or ingested.[1][3] |
| Incompatible Materials | Strong oxidizing agents, Strong acids[2] |
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is to treat it as hazardous halogenated organic waste.[1] On-site treatment or neutralization is not advised. The primary focus should be on the safe collection, segregation, and transfer of the waste to a certified disposal facility.[1]
-
Waste Segregation: Collect all waste containing this compound, including contaminated consumables and surplus material, in a dedicated and properly labeled hazardous waste container.[1][4] It is critical to segregate this halogenated organic waste from non-halogenated waste streams.[1]
-
Container Management: Use a suitable, sealed container that is in good condition and compatible with the chemical.[1][4] Keep the container tightly closed when not in use.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and explicitly list "this compound" as a component.[1][4] If other halogenated compounds are present in the same container, all constituents should be listed.[1]
-
Storage: Store the sealed waste container in a designated, secure, and well-ventilated secondary containment area.[4] This storage area should be away from incompatible materials.[4]
-
Professional Disposal: Arrange for the collection and disposal of the waste through a licensed professional waste disposal company.[1][4] The approved disposal method is typically incineration in a chemical incinerator equipped with a scrubber, which should only be performed by a certified facility.[1] Do not dispose of this compound down the drain or in regular trash.[4]
-
Spill Cleanup: In the event of a spill, avoid creating dust.[1] For solid spills, carefully sweep or shovel the material into a labeled hazardous waste container.[4] For liquid spills, absorb with an inert material like vermiculite or diatomite before collection.[4] The spill area should then be decontaminated.[4]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling 5-Bromoindole-3-carboxaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety, handling, and disposal information for 5-Bromoindole-3-carboxaldehyde, ensuring the well-being of laboratory personnel and adherence to safety protocols.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as an irritant and may be harmful if it comes into contact with the skin, is inhaled, or is ingested.[1][2] It can cause skin, eye, and respiratory system irritation.[1][2][3] In the event of a fire, this combustible solid may produce hazardous byproducts, including carbon oxides, nitrogen oxides, and halogenated compounds.[1] Therefore, strict adherence to the recommended personal protective equipment is mandatory to prevent exposure.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Recommended Equipment | Specifications and Remarks |
| Eye Protection | Safety Goggles or Faceshield | Must be worn at all times to protect from dust particles and splashes.[4] |
| Hand Protection | Chemical-resistant gloves | Inspect gloves for integrity before use.[3][5] Remove and dispose of contaminated gloves properly. |
| Body Protection | Laboratory Coat | Should be worn over personal clothing to protect against spills. |
| Respiratory Protection | N95 Dust Mask or Respirator | Required when handling the powder outside of a fume hood or if dust generation is likely.[4] |
Operational Plan: Step-by-Step Handling Protocol
To ensure safe handling and minimize exposure, the following procedural steps must be followed:
-
Preparation :
-
Handling the Compound :
-
Wear all the personal protective equipment detailed in Table 1.
-
Carefully transfer the solid compound, avoiding the generation of dust.[1]
-
Use dedicated utensils for handling the chemical.
-
-
During the Experiment :
-
Post-Experiment Cleanup :
-
Decontaminate all work surfaces and equipment that came into contact with the chemical.
-
Wash hands thoroughly with soap and water after handling is complete.
-
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation : As a halogenated organic compound, it must be disposed of in a designated hazardous waste container labeled "Halogenated Organic Waste."[4] Do not mix with non-halogenated waste.[4]
-
Container Management : Use a clearly labeled, leak-proof container for all waste.[4] Keep the container sealed when not in use.[4]
-
Spill Management :
-
Final Disposal : All waste must be disposed of through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[4]
Workflow for Safe Handling
Caption: This diagram outlines the essential steps for safely handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
